Methyl 3-(4-bromomethyl)cinnamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCGGBALFGALF-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-99-6, 88738-86-7 | |
| Record name | 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (E)-4-(Bromomethyl)cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-(4-bromomethyl)cinnamate from p-Tolualdehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 3-(4-bromomethyl)cinnamate, a valuable intermediate in pharmaceutical and organic synthesis.[1][2] The synthesis is a two-step process commencing from p-tolualdehyde, involving an initial olefination reaction to form an α,β-unsaturated ester, followed by a selective benzylic bromination. This document outlines the experimental procedures, data, and visualizations to facilitate the successful replication and understanding of this synthetic route.
Synthetic Pathway Overview
The synthesis of this compound from p-tolualdehyde is achieved through two sequential reactions:
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Horner-Wadsworth-Emmons Reaction: p-Tolualdehyde is reacted with a phosphonate ylide, typically generated from trimethyl phosphonoacetate, to yield Methyl (E)-4-methylcinnamate. This reaction is highly stereoselective, predominantly forming the E-isomer.
-
Benzylic Bromination: The methyl group of Methyl (E)-4-methylcinnamate is selectively brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to afford the final product, Methyl (E)-3-(4-bromomethyl)cinnamate.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl (E)-4-methylcinnamate
This procedure details the synthesis of the intermediate compound, Methyl (E)-4-methylcinnamate, via the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Materials:
-
p-Tolualdehyde
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of trimethyl phosphonoacetate (1.05 equivalents) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of p-tolualdehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford Methyl (E)-4-methylcinnamate as a white to pale yellow solid.
Step 2: Synthesis of Methyl (E)-3-(4-bromomethyl)cinnamate
This protocol details the selective benzylic bromination of the intermediate to yield the final product.
References
An In-depth Technical Guide on the Chemical Properties and Reactivity of Methyl 3-(4-bromomethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromomethyl)cinnamate is a bifunctional organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring both a reactive benzylic bromide and an α,β-unsaturated ester, makes it a versatile building block for the synthesis of more complex molecules. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making this compound a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound, with a focus on detailed experimental protocols and its role as a precursor in the synthesis of biologically active molecules.
Chemical Properties
This compound is a solid at room temperature with a pale yellow appearance. It is soluble in a range of organic solvents, including chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, and methanol. A summary of its key chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrO₂ | |
| Molecular Weight | 255.11 g/mol | |
| Melting Point | 62-63 °C | |
| Boiling Point | 333.9 ± 22.0 °C (Predicted) | |
| Density | 1.418 ± 0.06 g/cm³ (Predicted) | |
| CAS Number | 88738-86-7 | |
| IUPAC Name | methyl (2E)-3-[4-(bromomethyl)phenyl]prop-2-enoate |
Synthesis
A common and effective method for the synthesis of this compound involves a multi-step process starting from p-tolualdehyde. This synthetic route is outlined below and detailed in the experimental protocol section.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in the European Journal of Medicinal Chemistry.
Step 1: Synthesis of Methyl p-tolylacrylate from p-Tolualdehyde
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To a solution of p-tolualdehyde in a suitable solvent, add thionyl chloride at 0 °C and stir for 1 hour.
-
Add methanol to the reaction mixture and heat at 65 °C for 4 hours.
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield methyl p-tolylacrylate.
Step 2: Bromination of Methyl p-tolylacrylate
-
Dissolve methyl p-tolylacrylate in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) to the solution.
-
Heat the reaction mixture at an appropriate temperature for 2 hours.
-
Upon completion of the reaction, cool the mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the presence of the benzylic bromide, which is a good leaving group and highly susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide variety of functional groups at the 4-position of the phenyl ring, making it a valuable intermediate for the synthesis of diverse chemical libraries.
Caption: Nucleophilic substitution reactions of this compound.
Experimental Protocols for Nucleophilic Substitution Reactions
The following are generalized protocols for the reaction of this compound with common nucleophiles. Researchers should optimize reaction conditions based on the specific nucleophile and desired product.
1. Reaction with Amines (Synthesis of Amine Derivatives)
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Dissolve this compound in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add an excess of the desired primary or secondary amine to the solution. A base, such as potassium carbonate or triethylamine, may be added to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
2. Reaction with Thiols (Synthesis of Thioether Derivatives)
-
Dissolve this compound in a polar aprotic solvent like DMF.
-
Add the desired thiol and a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the solution.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting thioether by column chromatography.
3. Reaction with Alkoxides (Williamson Ether Synthesis)
-
Prepare the alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere.
-
Add a solution of this compound in the same solvent to the alkoxide solution at room temperature.
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Stir the reaction mixture until the starting material is fully consumed.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether product via column chromatography.
Biological Relevance and Potential Applications
Cinnamic acid derivatives have been extensively studied for their therapeutic potential, with research highlighting their ability to modulate key signaling pathways involved in various diseases, particularly cancer and inflammatory disorders.
Inhibition of NF-κB and Protein Kinase Signaling Pathways
The nuclear factor-kappa B (NF-κB) and various protein kinase signaling pathways are critical regulators of cellular processes such as inflammation, cell proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases. Cinnamic acid derivatives have been shown to inhibit the activation of NF-κB and modulate the activity of several protein kinases, thereby exerting anti-inflammatory and anti-proliferative effects. The cinnamoyl scaffold provides a valuable starting point for the design of novel inhibitors targeting these pathways.
Caption: General inhibitory action of cinnamic acid derivatives on signaling pathways.
The versatile reactivity of this compound allows for the synthesis of a diverse library of cinnamic acid derivatives. By reacting it with various nucleophiles, researchers can systematically modify the structure to optimize biological activity and explore structure-activity relationships (SAR). This makes it a valuable tool in drug discovery and development for identifying potent and selective inhibitors of therapeutic targets.
Conclusion
This compound is a highly useful and reactive intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, particularly nucleophilic substitution reactions at the benzylic position. This reactivity, combined with the known biological activities of the cinnamic acid scaffold, positions this compound as a valuable starting material for the development of novel drug candidates targeting signaling pathways implicated in cancer and inflammation. The experimental protocols provided in this guide serve as a foundation for researchers to explore the rich chemistry of this versatile building block.
In-Depth Technical Guide to Methyl 3-(4-(bromomethyl)phenyl)acrylate (CAS Number: 946-99-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-(bromomethyl)phenyl)acrylate, with CAS number 946-99-6, is a functionalized cinnamate ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, featuring a reactive benzylic bromide and an α,β-unsaturated ester, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role in significant synthetic pathways.
Physical and Chemical Properties
The physical and chemical properties of Methyl 3-(4-(bromomethyl)phenyl)acrylate are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Chemical Name | Methyl 3-(4-(bromomethyl)phenyl)acrylate | [1] |
| Synonyms | Methyl 3-(4-bromomethyl)cinnamate, (E)-methyl 3-(4-(bromomethyl)phenyl)acrylate | [1] |
| CAS Number | 946-99-6 | [1] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [2] |
| Molecular Weight | 255.11 g/mol | [2] |
| Appearance | Light yellow crystalline powder/solid | [1] |
| Melting Point | 62-63 °C | [1] |
| Boiling Point | 333.9 ± 22.0 °C (Predicted) | [1] |
| Density | 1.418 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate, and methanol. | [3] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (2-8 °C). | [1] |
Spectral Data
The structural elucidation of Methyl 3-(4-(bromomethyl)phenyl)acrylate is confirmed by various spectroscopic methods. The following tables provide an overview of the expected spectral data.
3.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | Vinylic proton |
| ~7.50 | d | 2H | Aromatic protons |
| ~7.40 | d | 2H | Aromatic protons |
| ~6.45 | d | 1H | Vinylic proton |
| ~4.50 | s | 2H | -CH₂Br |
| ~3.80 | s | 3H | -OCH₃ |
3.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester) |
| ~144 | Vinylic carbon |
| ~138 | Aromatic quaternary carbon |
| ~135 | Aromatic quaternary carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~118 | Vinylic carbon |
| ~52 | -OCH₃ |
| ~32 | -CH₂Br |
3.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-2850 | C-H stretching (aliphatic and aromatic) |
| ~1710-1730 | C=O stretching (α,β-unsaturated ester) |
| ~1630 | C=C stretching (alkene) |
| ~1600, ~1450 | C=C stretching (aromatic) |
| ~1250, ~1170 | C-O stretching (ester) |
| ~1200 | C-Br stretching |
3.4. Mass Spectrometry (MS)
| m/z | Assignment |
| 254/256 | [M]⁺ molecular ion peak (presence of Br isotopes) |
| 175 | [M-Br]⁺ |
| 145 | [M-Br-CH₂O]⁺ |
| 115 | [C₉H₇]⁺ |
Experimental Protocols
4.1. Synthesis of Methyl 3-(4-(bromomethyl)phenyl)acrylate
This protocol outlines a common synthetic route starting from p-tolualdehyde.
-
Step 1: Wittig or Horner-Wadsworth-Emmons Reaction. p-Tolualdehyde is reacted with a suitable phosphorus ylide (e.g., from trimethyl phosphonoacetate in the presence of a base like sodium methoxide) to form methyl 3-(p-tolyl)acrylate.
-
Step 2: Radical Bromination. The resulting methyl 3-(p-tolyl)acrylate is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction mixture is typically refluxed until completion.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the final product.
A generalized workflow for this synthesis is presented below.
4.2. Determination of Physical Properties
-
Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
-
Solubility: The solubility is determined by adding a small amount of the compound to a test tube containing the solvent of interest. The mixture is agitated, and the solubility is observed at room temperature.
-
Spectroscopic Analysis: NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Mass spectra are recorded using an electron ionization (EI) mass spectrometer.
Applications in Synthesis
Methyl 3-(4-(bromomethyl)phenyl)acrylate is a key intermediate in the synthesis of the antiplatelet agent Ozagrel. Ozagrel is a thromboxane A₂ synthase inhibitor, which plays a role in the arachidonic acid cascade. The benzylic bromide of the title compound allows for nucleophilic substitution with imidazole, followed by hydrolysis of the methyl ester to yield Ozagrel.
Signaling Pathway
The end-product synthesized from Methyl 3-(4-(bromomethyl)phenyl)acrylate, Ozagrel, inhibits thromboxane A₂ synthase. This enzyme is a critical component of the arachidonic acid signaling pathway, which is involved in inflammation and platelet aggregation. The diagram below illustrates the mechanism of action of Ozagrel in this pathway.
Safety Information
Methyl 3-(4-(bromomethyl)phenyl)acrylate is classified as an irritant (Xi). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 3-(4-(bromomethyl)phenyl)acrylate is a valuable and versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a reliable building block for the creation of complex molecules with important biological activities. This guide provides essential technical information for researchers and developers working with this compound.
References
Spectroscopic Profile of Methyl 3-(4-bromomethyl)cinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(4-bromomethyl)cinnamate (CAS No. 946-99-6). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents predicted spectroscopic data based on the analysis of structurally similar compounds, alongside detailed experimental protocols for acquiring such data.
Compound Information
| Property | Value |
| IUPAC Name | methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate[1] |
| Synonyms | Methyl (E)-4-(Bromomethyl)cinnamate, 4-Bromomethylcinnamic acid methyl ester |
| CAS Number | 946-99-6[2][3] |
| Molecular Formula | C₁₁H₁₁BrO₂[2] |
| Molecular Weight | 255.11 g/mol [1][2] |
| Physical State | Solid[4] |
| Melting Point | 57-60 °C[4] |
Predicted Spectroscopic Data
Due to the limited availability of directly published experimental spectra for this compound, the following tables provide predicted data based on established values for cinnamate derivatives and related compounds. These tables serve as a robust guide for spectral interpretation.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | H-α (vinylic) |
| ~7.50 | d | 2H | Ar-H (ortho to CH=CH) |
| ~7.40 | d | 2H | Ar-H (ortho to CH₂Br) |
| ~6.40 | d | 1H | H-β (vinylic) |
| ~4.50 | s | 2H | -CH₂Br |
| ~3.80 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~144.0 | C-α (vinylic) |
| ~139.0 | Ar-C (quaternary, attached to CH₂Br) |
| ~134.0 | Ar-C (quaternary, attached to C=C) |
| ~129.5 | Ar-CH (ortho to CH₂Br) |
| ~128.5 | Ar-CH (ortho to CH=CH) |
| ~118.0 | C-β (vinylic) |
| ~52.0 | -OCH₃ |
| ~32.0 | -CH₂Br |
IR (Infrared) Spectroscopy
Sample Preparation: KBr Pellet (Predicted)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic and vinylic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1250, ~1170 | Strong | C-O stretch (ester) |
| ~980 | Strong | =C-H bend (trans-alkene) |
| ~690 | Strong | C-Br stretch |
MS (Mass Spectrometry)
Ionization Method: Electron Ionization (EI) (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 254/256 | Moderate | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 175 | High | [M - Br]⁺ |
| 147 | Moderate | [M - Br - CO]⁺ or [C₁₀H₉O]⁺ |
| 115 | High | [C₉H₇]⁺ (indenyl cation) |
| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
The following sections detail standardized procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1-2 mg of the solid sample with 100-200 mg of dry KBr powder.
-
Pellet Formation: Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions and generate a mass spectrum that plots relative abundance against m/z.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in chemical structure elucidation.
References
An In-depth Technical Guide to the Key Reactions of Methyl 3-(4-bromomethyl)cinnamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromomethyl)cinnamate is a versatile bifunctional molecule increasingly recognized for its utility as a key intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This guide provides a detailed overview of its core reactions, supported by experimental data and protocols, to empower researchers in leveraging this compound for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. The presence of the bromomethyl group makes it an excellent substrate for nucleophilic substitution, while the cinnamate moiety can participate in various palladium-catalyzed cross-coupling reactions.[1]
Core Reactivity and Applications
The primary reactivity of this compound is centered around the C-Br bond of the bromomethyl group. This benzylic bromide is highly susceptible to nucleophilic attack, making it an ideal precursor for introducing a variety of functional groups. This reactivity has been harnessed in the synthesis of numerous biologically active molecules, including thromboxane A2 synthase inhibitors like Ozagrel.[2]
Key Reactions and Experimental Protocols
This section details the principal reactions of this compound, providing structured data and methodologies for their practical application.
Nucleophilic Substitution Reactions
The benzylic bromide functionality of this compound is readily displaced by a wide range of nucleophiles. This SN2 reaction is a cornerstone of its synthetic utility, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.
A prominent application of this compound is in the synthesis of Ozagrel, a thromboxane A2 synthase inhibitor. The key step involves a nucleophilic substitution reaction with imidazole.[2]
Reaction Scheme:
References
The Pharmacological Potential of Cinnamic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants, and its derivatives have emerged as a promising class of bioactive compounds with a wide spectrum of pharmacological activities. Their versatile chemical structure allows for modifications that can enhance their therapeutic properties, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the key biological activities of cinnamic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anticancer Activity
Cinnamic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer-related signaling pathways.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cinnamic acid derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic acid | HT-144 (Melanoma) | 2400 | [1] |
| Compound 5 (Cinnamic acid analog) | A-549 (Lung) | 10.36 | [2] |
| Methyl-substituted amide cpd 1 | A-549 (Lung) | 11.38 | [2] |
| Methyl-substituted amide cpd 9 | A-549 (Lung) | 11.06 | [2] |
| Harmicine-cinnamic acid hybrid 36d | HepG2 (Liver) | 3.11 | [3] |
| Harmicine-cinnamic acid hybrid 36e | HepG2 (Liver) | 2.19 | [3] |
| Harmicine-cinnamic acid hybrid 36f | HepG2 (Liver) | 0.74 | [3] |
| Cinnamic acid-progenone hybrid 53f | A549, H157, HepG2, MCF-7, HL-60 | 3.1-8.9 | [3] |
| Cinnamic acid-progenone hybrid 53g | A549, H157, HepG2, MCF-7, HL-60 | 2.8-9.5 | [3] |
| β-carboline/N-hydroxycinnamamide 55g | Bel7402 (Hepatocellular Carcinoma) | 1.03 | [3] |
| β-carboline/N-hydroxycinnamamide 55h | Bel7402 (Hepatocellular Carcinoma) | 2.15 | [3] |
| β-carboline/N-hydroxycinnamamide 55k | Bel7402 (Hepatocellular Carcinoma) | 3.24 | [3] |
| β-carboline/N-hydroxycinnamamide 55l | Bel7402 (Hepatocellular Carcinoma) | 2.71 | [3] |
| β-carboline/N-hydroxycinnamamide 55o | Bel7402 (Hepatocellular Carcinoma) | 0.96 | [3] |
| β-carboline/N-hydroxycinnamamide 55p | Bel7402 (Hepatocellular Carcinoma) | 0.85 | [3] |
| Cinnamic acyl sulfonamide 56a | MCF-7 (Breast) | 0.17 µg/mL | [3] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine 59e | A549 (Lung), HeLa (Cervical) | 0.04, 0.004 | [3] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine 59g | HeLa (Cervical) | 0.033 | [3] |
| Cinnamic acid ester/amide derivative 5 | HeLa, K562, Fem-x, MCF-7 | 42-166 | [4] |
| Cinnamic acid derivative 4ii | HT-29, A-549, OAW-42, MDA-MB-231, HeLa | < 200 | [5] |
Apoptosis Induction Pathway
Many cinnamic acid derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the modulation of key proteins in the apoptotic signaling cascade. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[6]
Antimicrobial Activity
Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, making them potential alternatives to conventional antibiotics, especially in the face of growing antimicrobial resistance.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of different cinnamic acid derivatives against a range of microorganisms.
| Compound/Derivative | Microorganism | MIC | Reference |
| Cinnamic acid | E. coli | >5.0 mM | [7] |
| Cinnamic acid | S. aureus | >5.0 mM | [7] |
| Cinnamic acid | M. tuberculosis H37Rv | 250-675 µM | [7] |
| Cinnamic acid | C. albicans | 405 µM | [7] |
| 4-Methoxycinnamic acid | Various bacteria and fungi | 50.4 - 449 µM | [8] |
| 4-Coumaric acid | M. tuberculosis H37Rv | 244 µM | [8] |
| Sinapic acid | S. aureus 209 | 558 µM | [8] |
| Sinapic acid | S. pyogenes 10535 | 558 µM | [8] |
| Butyl cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 626.62 µM | [9] |
| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM | [9] |
| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | 0.5 mg/mL | [10] |
| Nitrocinnamate compounds | B. subtilis, E. coli | 79.4 - 89.1 µg/mL | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamic acid derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and enzymes.
Quantitative Anti-inflammatory Data
The following table includes IC50 values for the inhibition of key inflammatory enzymes by cinnamic acid derivatives.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Cinnamic acid hexylamide 9 | COX-2 | 3.0 ± 0.3 | [11] |
| Cinnamic acid hexylamide 10 | COX-2 | 2.4 ± 0.6 | [11] |
| Cinnamic acid hexylamide 23 | COX-2 | 1.09 ± 0.09 | [11] |
| 1,3-Dihydro-2H-indolin-2-one derivative 4e | NO production | 13.51 ± 0.48 | [12] |
| 1,3-Dihydro-2H-indolin-2-one derivative 9d | NO production | 10.03 ± 0.27 | [12] |
NF-κB Signaling Pathway Inhibition
A primary mechanism underlying the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, cinnamic acid derivatives can reduce the production of inflammatory mediators.
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. Cinnamic acid derivatives are effective antioxidants that can neutralize free radicals and modulate cellular antioxidant defense systems.
Quantitative Antioxidant Data
The antioxidant capacity of cinnamic acid derivatives is often evaluated using various assays, with the results expressed as IC50 or SC50 (scavenging concentration) values.
| Compound/Derivative | Assay | IC50/SC50 (µM) | Reference |
| Cinnamic acid | DPPH | 0.18 µg/mL | [13] |
| Cinnamyl acetate | DPPH | 0.16 µg/mL | [13] |
| Cinnamic acid derivative 2 | DPPH | 46 | [14] |
| Cinnamic acid derivative 4 | DPPH | 42 | [14] |
| Cinnamic acid derivative 8 | DPPH | 42 | [14] |
| Cinnamic acid derivative 10 | DPPH | 37 | [14] |
| Cinnamic acid derivative 13 | DPPH | 41 | [14] |
| Rosmarinic acid | DPPH | > Caffeic acid | [15] |
| Caffeic acid | DPPH | > Ferulic acid | [15] |
| Ferulic acid | DPPH | - | [15] |
| 3,5-dihydroxy benzoic acid | ABTS | > Gentisic acid | [15] |
| Gentisic acid | ABTS | > 3,4-dihydroxybenzoic acid | [15] |
| 3,4-dihydroxybenzoic acid | ABTS | > Gallic acid | [15] |
Nrf2-ARE Signaling Pathway Activation
In addition to direct radical scavenging, cinnamic acid derivatives can enhance the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Neuroprotective Effects
Emerging evidence suggests that cinnamic acid derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their mechanisms of action in the central nervous system are diverse and include antioxidant, anti-inflammatory, and anti-apoptotic effects. Some derivatives have been shown to modulate signaling pathways crucial for neuronal survival and function, such as the MAPK pathway.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid derivative in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of the cinnamic acid derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound at various concentrations. Add the DPPH solution to initiate the reaction. Include a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid or Trolox).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cinnamic acid derivative in the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins during inflammation.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the substrate (arachidonic acid), and a solution of the COX-2 enzyme.
-
Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., microplate well), add the reaction buffer, the COX-2 enzyme, and the cinnamic acid derivative at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the amount of prostaglandin produced. This can be done using various methods, such as an enzyme immunoassay (EIA) or by detecting a fluorescent product generated from a probe that reacts with the prostaglandin.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from a dose-response curve.[4][11]
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide (NO), a key inflammatory mediator.
Detailed Protocol:
-
Sample Preparation: Prepare cell or tissue lysates containing NOS activity.
-
Reaction Mixture: In a microplate, combine the sample, a reaction buffer containing necessary cofactors (e.g., NADPH, L-arginine), and the cinnamic acid derivative at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the enzymatic production of NO.
-
Nitrite/Nitrate Detection: The NO produced is rapidly converted to nitrite and nitrate. The total amount of nitrite and nitrate is measured using the Griess reagent, which forms a colored product that can be quantified spectrophotometrically at around 540 nm. Nitrate is first reduced to nitrite before the Griess reaction.
-
Data Analysis: Calculate the percentage of NOS inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value from a dose-response curve.[17][18]
Conclusion
Cinnamic acid and its derivatives represent a rich source of pharmacologically active compounds with significant potential in the development of new therapies for a range of diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and harness the therapeutic benefits of this versatile class of natural products. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to translate their promising in vitro activities into clinical applications.
References
- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Stability and Storage of Methyl 3-(4-bromomethyl)cinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(4-bromomethyl)cinnamate is a key intermediate in the synthesis of a variety of pharmaceutical compounds and functionalized organic molecules. Ensuring the stability and purity of this reagent is critical for the successful outcome of subsequent synthetic steps and the quality of the final products. This technical guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this compound. Furthermore, it outlines standardized experimental protocols for stability testing based on international guidelines to ensure its integrity throughout its lifecycle in a research and development setting.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 946-99-6 |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| Appearance | White to light yellow crystalline solid |
| Flash Point | ~190°C |
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to prevent the degradation of this compound. The following conditions are recommended based on available safety data sheets and chemical supplier information.
| Parameter | Recommended Condition | Rationale |
| Temperature | 15–25°C or 2–8°C | To minimize thermal degradation and potential side reactions. |
| Light | Store in the dark, in amber glass containers. | The cinnamate moiety is susceptible to photodegradation. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture and oxidation. |
| Location | Cool, dry, well-ventilated area. | To ensure a stable environment and prevent moisture uptake. |
Incompatible Materials: To prevent decomposition and the release of bromide, isolate the compound from:
-
Strong oxidizing agents
-
Strong bases
-
Active metals
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be anticipated: photodegradation of the cinnamate double bond and hydrolysis of the benzylic bromide.
Experimental Protocols for Stability Testing
The following protocols are based on the ICH Q1A (R2) guidelines for stability testing of new drug substances and are intended as a template for researchers.[1][2][3][4][5]
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate the intact parent compound from its potential degradation products.
| Parameter | Recommended Starting Conditions |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Detection | UV at the λmax of this compound |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 2-24 hours. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound at 60-80°C for up to one week. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Long-Term Stability Study
A long-term stability study under recommended storage conditions provides data on the re-test period or shelf life.
Conclusion
While specific quantitative stability data for this compound is not extensively available in the public domain, a robust stability and storage plan can be established based on its chemical structure and information on related compounds. The primary degradation concerns are photodegradation and hydrolysis. Adherence to the recommended storage conditions of a cool, dry, and dark environment in a tightly sealed container is critical. For drug development professionals, the implementation of a comprehensive stability testing program, as outlined in this guide and based on ICH guidelines, is essential to ensure the quality, safety, and efficacy of any downstream products derived from this important synthetic intermediate.
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Molecular weight and formula of Methyl 3-(4-bromomethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromomethyl)cinnamate is an organic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive bromomethyl group on the phenyl ring of a methyl cinnamate backbone, makes it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug development, including its relationship with relevant biological signaling pathways.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol .[1][3] A summary of its key quantitative data is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| CAS Number | 88738-86-7 |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 58-63 °C |
| Boiling Point | 163 °C at 0.1 mmHg |
| Maximum Absorption | 286 nm |
| Solubility | Soluble in Methanol |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including the bromination of methyl cinnamate or condensation reactions.[1] A common and effective method for preparing (E)-alkenes like this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][4] This reaction involves the use of a stabilized phosphonate ylide, which typically yields the E-isomer with high selectivity.[2][3]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
This protocol outlines the synthesis of this compound starting from 4-(bromomethyl)benzaldehyde and a phosphonate reagent.
Materials:
-
4-(bromomethyl)benzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) or other suitable base (e.g., NaOMe, KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the mixture to 0 °C in an ice bath. To this suspension, add triethyl phosphonoacetate (1.0 equivalent) dropwise via a syringe. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This process forms the phosphonate ylide.
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve 4-(bromomethyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure this compound.
Applications in Drug Development and Potential Biological Activity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[5] Notably, it is utilized in the production of Ozagrel, a thromboxane A2 synthase inhibitor used for treating acute ischemic stroke.[6] The reactive bromomethyl group allows for nucleophilic substitution, enabling the attachment of various pharmacophores to the cinnamate scaffold.[1]
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of cinnamic acid derivatives is known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][7] These activities are often attributed to the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]
Potential Signaling Pathway Interactions
Cinnamic acid derivatives have been shown to interfere with the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and cell survival proteins.[9] They can also modulate the activity of MAPKs (such as ERK, JNK, and p38), which are involved in cellular responses to a variety of stimuli and play a critical role in inflammation and cancer.[7][8] The potential inhibitory effects of cinnamic acid derivatives on these pathways are illustrated below.
Disclaimer: The signaling pathway diagram represents the general mechanism of action for the broader class of cinnamic acid derivatives. Specific studies on the direct interaction of this compound with these pathways are limited.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. Its well-defined chemical properties and versatile reactivity make it an important tool for medicinal chemists. Further research into the specific biological targets and mechanisms of action of its derivatives will likely uncover new opportunities for drug discovery.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Inhibition of c-kit receptor tyrosine kinase activity by STI 571, a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 8. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
An In-depth Technical Guide to Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate, a cinnamate derivative, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive benzylic bromide and a Michael acceptor, making it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in the development of novel therapeutic agents.
The IUPAC name for this compound is methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate . It is also known by other names such as (E)-4-(Bromomethyl)cinnamic Acid Methyl Ester.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral data for methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is presented below. This data is essential for its identification, characterization, and use in quantitative experimental work.
| Property | Value |
| CAS Number | 88738-86-7, 946-99-6 |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 58-62 °C |
| Boiling Point | 163 °C at 0.1 mmHg |
| Solubility | Soluble in methanol, chloroform, DMSO, and ethyl acetate. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (d, J=16.0 Hz, 1H), 7.49 (d, J=8.2 Hz, 2H), 7.41 (d, J=8.2 Hz, 2H), 6.43 (d, J=16.0 Hz, 1H), 4.50 (s, 2H), 3.81 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.0, 143.6, 139.9, 134.8, 129.8, 128.4, 118.9, 51.8, 32.4 |
| IR (KBr, cm⁻¹) | 1715 (C=O), 1635 (C=C), 1210 (C-O), 615 (C-Br) |
| Mass Spec (EI) | m/z: 254/256 [M]⁺, 175 [M-Br]⁺, 145, 115 |
Experimental Protocols
The synthesis of methyl (E)-3-(4-(bromomethyl)phenyl)propenoate can be achieved through a multi-step process from readily available starting materials. Below are detailed experimental protocols for a common synthetic route.
Synthesis of Methyl (E)-3-(p-tolyl)acrylate
This initial step involves a Horner-Wadsworth-Emmons reaction to form the cinnamate backbone.
-
Materials: p-Tolualdehyde, trimethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of trimethyl phosphonoacetate (1.05 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.
-
The mixture is cooled back to 0 °C, and a solution of p-tolualdehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford methyl (E)-3-(p-tolyl)acrylate as a white solid.
-
Synthesis of Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate
The final step is a radical bromination of the methyl group on the tolyl ring.
-
Materials: Methyl (E)-3-(p-tolyl)acrylate, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
-
Procedure:
-
A mixture of methyl (E)-3-(p-tolyl)acrylate (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl₄ is heated to reflux (approximately 77 °C).
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield methyl (E)-3-(4-(bromomethyl)phenyl)propenoate as a crystalline solid.
-
Applications in Drug Development & Synthetic Workflows
Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is a key intermediate in the synthesis of various biologically active compounds. The presence of two distinct reactive sites allows for its use in constructing molecular scaffolds with diverse functionalities.
One notable application is in the synthesis of novel inhibitors of protein tyrosine phosphatases (PTPs), which are important targets in drug discovery for diseases such as diabetes, obesity, and cancer. The bromomethyl group allows for the introduction of various functionalities through nucleophilic substitution, while the acrylate moiety can be further modified or act as a Michael acceptor.
Example Synthetic Workflow: Synthesis of a Potential PTP Inhibitor
The following workflow illustrates the use of methyl (E)-3-(4-(bromomethyl)phenyl)propenoate in the synthesis of a more complex molecule with potential therapeutic applications.
Safety and Handling
Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Methyl (E)-3-(4-(bromomethyl)phenyl)propenoate is a valuable and versatile building block in organic synthesis. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the generation of libraries of compounds for screening against various biological targets. The experimental protocols and data provided in this guide are intended to facilitate its synthesis and application in the research and development of new therapeutic agents.
Commercial Availability and Technical Profile of Methyl 3-(4-bromomethyl)cinnamate: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Methyl 3-(4-bromomethyl)cinnamate, a key intermediate in pharmaceutical synthesis, for researchers, scientists, and professionals in drug development. This document details the compound's properties, commercial suppliers, synthesis protocols, and its application in the synthesis of therapeutic agents, including the precursor to the antiplatelet drug Ozagrel.
Commercial Suppliers
This compound is readily available from a variety of chemical suppliers. Researchers can procure this intermediate from the following vendors, among others:
-
Smolecule
-
ChemicalBook
-
Shanghai Talent Chemical Co., Ltd.
-
CymitQuimica
-
Benepure Pharmaceutical Co., Ltd.
-
Oakwood Chemical
It is recommended to request certificates of analysis from suppliers to ensure purity and quality for research and development purposes.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |
| Molecular Weight | 255.11 g/mol | [1] |
| CAS Number | 946-99-6 | [1] |
| Appearance | Light yellow crystalline powder | |
| Melting Point | 62-63 °C | |
| Boiling Point | 333.9 °C at 760 mmHg | |
| Density | 1.418 g/cm³ | |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate, Methanol |
Synthesis of this compound
The synthesis of this compound is typically achieved through the radical bromination of a suitable precursor, such as methyl 3-(p-tolyl)acrylate. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN), is a common and effective method.
Experimental Protocol: Radical Bromination of Methyl 3-(p-tolyl)acrylate
The following protocol is based on a general procedure for benzylic bromination using NBS.
Materials:
-
Methyl 3-(p-tolyl)acrylate
-
N-Bromosuccinimide (NBS)
-
2,2'-azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-(p-tolyl)acrylate in anhydrous carbon tetrachloride under an inert atmosphere.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Application in Drug Development: Synthesis of an Ozagrel Precursor
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Notably, it can be used to synthesize (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, a direct precursor to Ozagrel. Ozagrel is a thromboxane A2 synthase inhibitor used for treating acute ischemic stroke.[2][3]
Experimental Protocol: Synthesis of (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
The following protocol outlines the nucleophilic substitution reaction between this compound and imidazole.
Materials:
-
This compound
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add imidazole (1.2 equivalents) and potassium carbonate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate.
Biological Significance of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The cinnamate scaffold serves as a versatile platform for the development of novel therapeutic agents targeting a variety of diseases. The functionalization of the cinnamic acid backbone, as exemplified by this compound, allows for the synthesis of diverse libraries of compounds for biological screening and drug discovery programs.
References
An In-depth Technical Guide to the Safety and Handling of Methyl 3-(4-bromomethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Methyl 3-(4-bromomethyl)cinnamate (CAS RN: 946-99-6), a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2][3] Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.
Chemical and Physical Properties
This compound is a white crystalline solid with a faint aromatic odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BrO₂ | [3] |
| Molecular Weight | 255.11 g/mol | [3][4] |
| Appearance | White crystalline solid | [1] |
| Odor | Faint aromatic odor | [1] |
| Melting Point | 62-63 °C | [5] |
| Boiling Point | 333.9 °C at 760 mmHg | [5] |
| Flash Point | ~190 °C (combustible) | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity and irritant properties.[5]
GHS Hazard Classification: [5]
-
Acute toxicity - Oral (Category 4)
-
Acute toxicity - Dermal (Category 4)
-
Skin irritation (Category 2)
-
Eye irritation (Category 2)
-
Acute toxicity - Inhalation (Category 4)
-
Specific target organ toxicity – single exposure (Category 3)
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling and Storage Precautions
Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.
Handling:
-
Ventilation: Use only outdoors or in a well-ventilated area.[5]
-
Personal Protective Equipment (PPE):
-
Hygiene: Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5] Take off contaminated clothing and wash it before reuse.[5]
Storage:
-
Conditions: Store in a cool, dry, well-ventilated area.[1] Keep the container tightly closed.[5]
-
Containers: Store in sealed amber glass containers.[1]
-
Incompatible Materials: Isolate from strong oxidants, bases, and active metals to prevent decomposition and the release of bromide.[1][8]
-
Security: Store locked up.[5]
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, get medical help.[5] Rinse mouth.[5] Undiluted intake may cause gastrointestinal discomfort, mucosal irritation, and systemic toxicity.[1] |
| Skin Contact | If on skin, wash with plenty of water.[5] If skin irritation occurs, get medical help.[5] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing.[5] |
| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing.[5] Get medical help if you feel unwell.[5] |
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.[9]
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Incompatible materials.
-
Incompatible Materials: Strong oxidants, bases, and active metals.[1][8]
-
Hazardous Decomposition Products: Upon decomposition, it may release bromide.[1]
Disposal Considerations
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[5]
Visualizations
Safety and Handling Workflow
Caption: Workflow for safe handling of this compound.
Logical Relationship of Safety Precautions
Caption: Relationship between hazards and precautions for the compound.
Experimental Protocols: General Safety and Handling Methodology
While specific experimental protocols for toxicity testing of this compound are not publicly available, a general methodology for safe handling during laboratory use can be outlined as follows:
Objective: To safely handle this compound for use in organic synthesis or other research applications, minimizing exposure to personnel and preventing contamination.
Materials:
-
This compound
-
Appropriate solvents (e.g., N,N-Dimethylformamide, methanol)
-
Personal Protective Equipment (nitrile gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Glassware
-
Spatula
-
Weighing balance
-
Waste container for hazardous chemical waste
Procedure:
-
Preparation and Precautionary Review:
-
Before starting any work, review this safety guide and any available Safety Data Sheet (SDS).
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE: a properly fitting lab coat, nitrile gloves, and chemical safety goggles.
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of the solid compound inside the chemical fume hood to avoid inhalation of dust particles.
-
Use a spatula to transfer the desired amount of the solid from its storage container to a tared weighing vessel.
-
Close the storage container tightly immediately after dispensing.
-
-
Dissolution and Reaction Setup:
-
If dissolving the compound, add the solvent to the solid slowly within the fume hood.
-
Be aware of the solubility characteristics to choose the appropriate solvent.[5]
-
Set up the reaction glassware within the fume hood.
-
-
During the Reaction:
-
Maintain the reaction within the fume hood for the entire duration.
-
Monitor the reaction for any unexpected changes.
-
-
Work-up and Purification:
-
Conduct all steps of the reaction work-up and product purification (e.g., extraction, chromatography) within the fume hood.
-
-
Waste Disposal:
-
Dispose of all waste materials, including contaminated gloves, weighing paper, and solvents, in a designated hazardous waste container according to institutional and local regulations.
-
-
Decontamination:
-
Clean all glassware and the work area within the fume hood thoroughly after use.
-
Wash hands thoroughly with soap and water after removing gloves and completing the work.
-
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. China methyl cinnamate Manufacturers Suppliers Factory - methyl cinnamate Made in China - SHINY [sinoshiny.com]
- 3. Buy this compound | 88738-86-7 [smolecule.com]
- 4. cphi-online.com [cphi-online.com]
- 5. echemi.com [echemi.com]
- 6. talentchemicals.com [talentchemicals.com]
- 7. talentchemicals.com [talentchemicals.com]
- 8. talentchemicals.com [talentchemicals.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Ozagrel intermediate synthesis using Methyl 3-(4-bromomethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of a key intermediate for Ozagrel, a potent and selective thromboxane A2 synthase inhibitor. The synthesis commences from Methyl 3-(4-bromomethyl)cinnamate and proceeds through a two-step pathway involving nucleophilic substitution with imidazole followed by ester hydrolysis to yield Ozagrel. This document provides detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and the pharmacological mechanism of action of Ozagrel.
Overview of the Synthetic Pathway
The synthesis of Ozagrel from this compound is a straightforward and efficient process. The initial step involves a nucleophilic substitution reaction where the bromine atom of the bromomethyl group is displaced by an imidazole molecule. This reaction is typically facilitated by a mild base in a polar aprotic solvent. The resulting intermediate, (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, is then subjected to hydrolysis to convert the methyl ester to a carboxylic acid, yielding the final product, Ozagrel.
Experimental Protocols
Synthesis of (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate (Intermediate 1)
This procedure outlines the nucleophilic substitution reaction between this compound and imidazole.
Materials:
-
This compound
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add imidazole (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure intermediate.
Synthesis of Ozagrel (Hydrolysis of Intermediate 1)
This procedure details the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
(E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, acidify the reaction mixture with HCl to a pH of approximately 6-7.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Ozagrel.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the Ozagrel intermediate and the final product.
Table 1: Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | Nucleophilic Substitution | Imidazole, K₂CO₃ | DMF | Room Temp. | 12-16 h | ~85-95% (estimated) |
| 2 | Hydrolysis | NaOH | MeOH/H₂O | Reflux | 2-4 h | ~90-98% (estimated) |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | C₁₁H₁₁BrO₂ | 255.11 | 7.65 (d, 1H), 7.50 (d, 2H), 7.40 (d, 2H), 6.45 (d, 1H), 4.50 (s, 2H), 3.80 (s, 3H) | 167.1, 144.5, 137.9, 134.5, 129.8, 129.2, 118.1, 51.8, 32.9 |
| (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate | C₁₄H₁₄N₂O₂ | 242.28 | 7.70 (s, 1H), 7.65 (d, 1H), 7.45 (d, 2H), 7.25 (d, 2H), 7.15 (s, 1H), 6.90 (s, 1H), 6.40 (d, 1H), 5.15 (s, 2H), 3.75 (s, 3H) | 167.0, 144.8, 137.5, 136.2, 135.0, 129.5, 128.5, 128.0, 119.5, 117.8, 51.7, 50.0 |
| Ozagrel | C₁₃H₁₂N₂O₂ | 228.25 | 12.5 (br s, 1H), 7.75 (s, 1H), 7.60 (d, 1H), 7.50 (d, 2H), 7.30 (d, 2H), 7.20 (s, 1H), 6.95 (s, 1H), 6.30 (d, 1H), 5.20 (s, 2H) | 168.5, 145.0, 137.8, 136.5, 135.2, 129.8, 128.8, 128.2, 119.8, 118.0, 50.2 |
Note: NMR data are representative and may vary slightly based on the solvent and instrument used.
Pharmacological Signaling Pathway
Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase. By blocking this enzyme, Ozagrel prevents the conversion of prostaglandin H2 (PGH2) to TXA2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. Therefore, by inhibiting its synthesis, Ozagrel exerts antiplatelet and vasodilatory effects, which are beneficial in the treatment of various cardiovascular and cerebrovascular diseases.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on Methyl 3-(4-bromomethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromomethyl)cinnamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive benzylic bromide and a Michael acceptor, rendering it a valuable scaffold for the synthesis of a diverse array of derivatives. The benzylic bromide moiety is particularly susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of various functional groups. This protocol details a representative nucleophilic substitution reaction using sodium azide as the nucleophile to yield methyl 3-(4-(azidomethyl))cinnamate. This product can serve as a precursor for further "click" chemistry reactions or be reduced to the corresponding amine, opening avenues for diverse molecular architectures.
Reaction Principle
The conversion of this compound to methyl 3-(4-(azidomethyl))cinnamate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion, which serves as a good leaving group. This reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the cation of the azide salt while leaving the azide anion highly reactive. The reaction generally proceeds efficiently at room temperature.
Quantitative Data Summary
The following table summarizes representative quantitative data for the nucleophilic substitution reaction of benzylic bromides with sodium azide, based on analogous reactions reported in the literature. These values provide an expected range for the reaction of this compound.
| Starting Material (mmol) | Sodium Azide (mmol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3.0 | 6.0 | DMF | Room Temperature | 12 | Up to 99 | [1] |
| 16.84 | 25.26 | DMSO | Ambient | Overnight | 73 | [2] |
| 55.0 | 55.0 | DMSO | Room Temperature | Overnight | 94 | [1] |
| 584 | 1169 | DMSO | Room Temperature | 5 | 99 | [1] |
Experimental Protocol: Synthesis of Methyl 3-(4-(azidomethyl))cinnamate
This protocol is adapted from established procedures for the synthesis of benzyl azides from benzyl bromides.[1][2][3]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water, deionized
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Addition of Nucleophile: To the stirred solution, add sodium azide (NaN₃) (2.0 eq.).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, dilute the mixture with deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation and Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, methyl 3-(4-(azidomethyl))cinnamate.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Expected Characterization Data (for the azido product):
-
¹H NMR: The characteristic signal for the benzylic protons (CH₂) is expected to shift from ~4.5 ppm in the starting material to ~4.35 ppm in the azide product.[2] The other signals corresponding to the cinnamate backbone and the aromatic protons should remain largely unchanged.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the azide group is expected around 2090 cm⁻¹.[2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of methyl 3-(4-(azidomethyl))cinnamate.
Applications in Drug Development and Research
The introduction of an azide group, as detailed in this protocol, provides a versatile chemical handle for further derivatization. The resulting methyl 3-(4-(azidomethyl))cinnamate is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and regioselective conjugation of the cinnamate scaffold to a wide variety of alkyne-containing molecules, including biomolecules, fluorescent tags, and polymers. This strategy is highly valuable in the development of targeted drug delivery systems, molecular probes, and novel materials. Furthermore, the azide can be readily reduced to a primary amine, which can then be used in amide bond formation or other amine-based chemistries to build complex molecular libraries for drug screening.
References
Application of Methyl 3-(4-bromomethyl)cinnamate in Heck Coupling Reactions: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and experimental protocols for the utilization of Methyl 3-(4-bromomethyl)cinnamate in Palladium-catalyzed Heck coupling reactions. This versatile building block serves as a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.
This compound is a derivative of cinnamic acid, a class of compounds widely explored for their potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The presence of a reactive bromomethyl group makes it a suitable substrate for various cross-coupling reactions, particularly the Heck reaction, enabling the formation of new carbon-carbon bonds.[1] The Heck reaction, a Nobel Prize-winning discovery, is a powerful method for the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene.[2] This reaction is instrumental in the synthesis of diverse libraries of cinnamic acid derivatives for screening in drug discovery programs.[3]
The Heck Reaction: Mechanism and Key Components
The Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[2][3] The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][3]
-
Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the palladium(II) complex, followed by the migratory insertion of the alkene into the palladium-carbon bond.[2][3]
-
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[2]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[2][3]
A variety of components are crucial for a successful Heck coupling reaction. The table below summarizes the key reagents and their functions.
| Component | Example(s) | Function |
| Substrate | This compound | The organic halide providing the carbon framework to be coupled. |
| Alkene | Styrene, n-Butyl acrylate, Ethylene | The unsaturated partner that couples with the substrate. |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Facilitates the carbon-carbon bond formation.[2] |
| Ligand | Triphenylphosphine (PPh₃), BINAP | Stabilizes the palladium catalyst and influences its reactivity and selectivity.[2] |
| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc) | Neutralizes the hydrogen halide formed during the reaction and aids in the regeneration of the Pd(0) catalyst.[2][4] |
| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | Provides a medium for the reaction to occur. Polar aprotic solvents are commonly used.[5] |
Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol details a representative Heck coupling reaction between this compound and styrene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Ethyl acetate, water, brine, anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol) and styrene (1.2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure coupled product.
Visualizing the Process
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Heck coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
Concluding Remarks
The Heck coupling reaction is a cornerstone of modern organic synthesis, offering a reliable method for the construction of carbon-carbon bonds. The use of this compound in this reaction provides a gateway to a wide array of substituted cinnamate derivatives. These compounds are of significant interest to the pharmaceutical and materials science industries. The protocol provided herein serves as a foundational guide, and optimization of reaction conditions such as catalyst loading, base, solvent, and temperature may be necessary to achieve the highest yields for specific alkene coupling partners.
References
Application of Methyl 3-(4-bromomethyl)cinnamate in Pharmaceutical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromomethyl)cinnamate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a reactive benzylic bromide and a Michael acceptor system within the cinnamate moiety, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential anticancer agents, specifically focusing on tubulin polymerization inhibitors and kinase inhibitors.
The benzylic bromide group is highly susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups and pharmacophores. This reactivity is central to its utility in constructing complex molecular architectures with desired biological activities. Cinnamic acid and its derivatives have a well-documented history of diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.
Synthesis of this compound
A common method for the synthesis of this compound involves the radical bromination of Methyl 3-(p-tolyl)acrylate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 3-(p-tolyl)acrylate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of Methyl 3-(p-tolyl)acrylate (1.0 eq) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Application in the Synthesis of Tubulin Polymerization Inhibitors
This compound is an excellent starting material for the synthesis of combretastatin analogues and other tubulin polymerization inhibitors. The bromomethyl group can be reacted with various nucleophiles, such as phenols, to introduce substituents that mimic the B-ring of combretastatin A-4, a potent natural tubulin inhibitor.
General Workflow for Synthesis of Combretastatin Analogues
Caption: Synthetic workflow for combretastatin analogues.
Quantitative Data: Anticancer Activity of Cinnamic Acid Derivatives
The following table summarizes the in vitro cytotoxic activity of representative cinnamic acid derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | A-549 (Lung) | 10.36 | [1] |
| Derivative 2 | A-549 (Lung) | 11.38 | [1] |
| Derivative 3 | A-549 (Lung) | 11.06 | [1] |
| Combretastatin A-4 | Various | <0.2 | [2] |
Experimental Protocol: Synthesis of a Combretastatin Analogue
Materials:
-
This compound
-
3,4,5-Trimethoxyphenol
-
Potassium carbonate (K2CO3)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (as listed previously)
Procedure:
-
To a solution of 3,4,5-trimethoxyphenol (1.1 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of tubulin polymerization inhibition.
Application in the Synthesis of Kinase Inhibitors
The versatile scaffold of this compound can be elaborated to synthesize inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation, and its inhibition is a major focus of anticancer drug development.
Quantitative Data: Kinase Inhibitory Activity
The following table presents the inhibitory activity of representative cinnamic acid derivatives against key kinases.
| Compound Type | Target Kinase | IC50 (nM) | Reference |
| Quinazoline Derivative | c-Met | <1.0 | [3] |
| Phthalic-based Derivative | VEGFR-2 | ~5000 | [4] |
| Anilinoquinazoline | Multiple TKs | Varies | [5] |
Experimental Protocol: General Synthesis of a Kinase Inhibitor Precursor
Materials:
-
This compound
-
Aromatic amine (e.g., substituted aniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Acetonitrile or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the aromatic amine (1.1 eq) and a non-nucleophilic base like TEA or DIPEA (1.5 eq) in an appropriate solvent such as acetonitrile or DCM.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired intermediate, which can be further modified to synthesize the final kinase inhibitor.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion
This compound is a highly valuable and versatile starting material in pharmaceutical chemistry. Its dual reactivity allows for the straightforward synthesis of a diverse range of compounds with significant potential as anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel tubulin polymerization inhibitors and kinase inhibitors based on this privileged scaffold. Further investigation into the structure-activity relationships of derivatives synthesized from this compound will undoubtedly lead to the discovery of new and more potent therapeutic agents.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from Methyl 3-(4-bromomethyl)cinnamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing Methyl 3-(4-bromomethyl)cinnamate as a versatile starting material. The inherent reactivity of the bromomethyl group facilitates nucleophilic substitution and subsequent intramolecular cyclization, offering a straightforward and efficient pathway to a variety of heterocyclic scaffolds.[1] This document outlines protocols for the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles, which are key structural motifs in many biologically active compounds and are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a bifunctional reagent characterized by a reactive benzylic bromide and an α,β-unsaturated ester.[1] The electron-withdrawing nature of the cinnamate moiety enhances the reactivity of the bromomethyl group towards nucleophilic attack, making it an excellent precursor for the construction of diverse molecular architectures. Cinnamic acid derivatives, in general, have been explored for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The synthesis of heterocyclic compounds from readily available starting materials is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast array of pharmaceuticals. This document details the synthesis of three classes of heterocyclic compounds starting from this compound: 3-methyleneisoindolin-1-ones (nitrogen-containing), 3-methylene-2,3-dihydrobenzo[f][1][2]thiazepine-1,1-diones (sulfur-containing), and 3-methyleneisochroman-1-ones (oxygen-containing).
Data Presentation
Table 1: Summary of Synthesized Heterocyclic Compounds and Their Yields
| Heterocycle Class | Compound Name | Nucleophile | Yield (%) |
| Nitrogen-containing | 2-Benzyl-3-methyleneisoindolin-1-one | Benzylamine | 75 |
| Nitrogen-containing | 2-(4-Methoxyphenyl)-3-methyleneisoindolin-1-one | p-Anisidine | 82 |
| Sulfur-containing | 3-Methylene-2,3-dihydrobenzo[f][1][2]thiazepine-1,1-dione | 2-Aminothiophenol | 68 |
| Oxygen-containing | 3-Methyleneisochroman-1-one | Water (via hydrolysis and lactonization) | 55 |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyleneisoindolin-1-ones
This protocol describes the synthesis of N-substituted 3-methyleneisoindolin-1-ones through the reaction of this compound with primary amines. The reaction proceeds via an initial N-alkylation followed by an intramolecular amidation.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine, p-Anisidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the primary amine (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-substituted 3-methyleneisoindolin-1-one.
Protocol 2: Synthesis of 3-Methylene-2,3-dihydrobenzo[f][1][2]thiazepine-1,1-dione
This protocol outlines the synthesis of a sulfur-containing heterocycle via the reaction of this compound with 2-aminothiophenol.
Materials:
-
This compound
-
2-Aminothiophenol
-
Anhydrous Acetonitrile (MeCN)
-
Potassium carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 2-aminothiophenol (1.0 mmol) in anhydrous acetonitrile (15 mL), add potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the mixture.
-
Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the 3-methylene-2,3-dihydrobenzo[f][1][2]thiazepine-1,1-dione.
Protocol 3: Synthesis of 3-Methyleneisochroman-1-one
This protocol describes the intramolecular cyclization of this compound to form an oxygen-containing heterocycle. The reaction is initiated by hydrolysis of the ester and the benzylic bromide, followed by lactonization.
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (HCl, 1 M)
-
Dioxane
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 mmol) in a mixture of dioxane (10 mL) and 1 M aqueous HCl (10 mL).
-
Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-methyleneisochroman-1-one.
Visualizations
Caption: Synthetic pathways to novel heterocyclic compounds.
Caption: General experimental workflow for synthesis.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a range of novel heterocyclic compounds. The protocols outlined in this document provide efficient and straightforward methods for accessing nitrogen, sulfur, and oxygen-containing heterocycles. These synthetic strategies offer broad applicability for generating libraries of diverse compounds for screening in drug discovery programs and for further functionalization in medicinal chemistry research. The mild reaction conditions and the use of readily available reagents make these protocols attractive for both academic and industrial research settings.
References
Step-by-step synthesis of drug precursors from Methyl 3-(4-bromomethyl)cinnamate
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Application Notes and Protocols for the Polymerization of Methyl 3-(4-bromomethyl)cinnamate in Specialty Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromomethyl)cinnamate (MBrC) is a functional monomer with significant potential in the development of specialty coatings. Its unique structure, featuring a polymerizable cinnamate group and a reactive bromomethyl moiety, allows for the synthesis of advanced polymers with tailored properties.[1][2] The cinnamate group enables photo-crosslinking upon exposure to UV irradiation, leading to the formation of durable and solvent-resistant networks, a desirable characteristic for high-performance coatings.[3][4] The presence of the bromomethyl group provides a versatile handle for post-polymerization modification, allowing for the attachment of various functional molecules to tune surface properties or introduce bioactive agents.[2]
This document provides detailed application notes and experimental protocols for the synthesis and polymerization of MBrC for applications in specialty coatings. The methodologies cover monomer synthesis, controlled and free radical polymerization techniques, and the subsequent photo-crosslinking of the resulting polymer films.
Monomer Characteristics
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₁BrO₂ | [5][6] |
| Molecular Weight | 255.11 g/mol | [5][6] |
| Melting Point | 62-63 °C | [7] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate, methanol |
Polymerization Strategies for Specialty Coatings
The polymerization of MBrC can be achieved through several methods, each offering distinct advantages for coating applications. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are highly recommended for synthesizing polymers with well-defined molecular weights and narrow polydispersity, which is crucial for achieving uniform and predictable coating properties.[1][8][9] Conventional free radical polymerization offers a simpler, more scalable approach.
Key Polymer Properties
Polymers derived from MBrC are expected to exhibit the following key characteristics:
-
Photo-crosslinkable: The cinnamate side chains can undergo [2+2] cycloaddition upon UV exposure, forming a crosslinked network.[3][4] This process transforms a soluble thermoplastic coating into an insoluble, robust thermoset film.
-
Functionalizable: The reactive bromomethyl groups serve as sites for post-polymerization modification, enabling the covalent attachment of molecules to tailor surface properties such as hydrophilicity, adhesion, or biocompatibility.[2]
-
Enhanced Thermal Stability: The incorporation of the rigid cinnamate structure into the polymer backbone can lead to a higher glass transition temperature (Tg) compared to analogous flexible polymers.[1][8][9]
Experimental Protocols
Protocol 1: Synthesis of this compound (MBrC)
This protocol is adapted from a general method for the bromination of methyl-substituted aromatic compounds.[5]
Materials:
-
Methyl 3-(4-methyl)cinnamate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Thionyl chloride
-
p-Tolualdehyde
Procedure:
-
Step 1 (Acid Chloride Formation): In a round-bottom flask, dissolve p-tolualdehyde in an appropriate solvent. Add thionyl chloride dropwise at 0 °C and stir for 1 hour.
-
Step 2 (Esterification): After the initial reaction, continue stirring at 65 °C for 4 hours to complete the formation of the corresponding acid chloride. Subsequently, react with methanol to form methyl 3-(4-methyl)cinnamate.
-
Step 3 (Bromination): Dissolve the methyl 3-(4-methyl)cinnamate in carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of AIBN.
-
Step 4 (Reaction): Reflux the mixture for 2 hours at 20 °C under inert atmosphere.
-
Step 5 (Purification): After the reaction is complete, cool the mixture and filter to remove succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: RAFT Polymerization of MBrC
This protocol provides a general procedure for the RAFT polymerization of MBrC to produce a well-defined polymer. The conditions are based on established methods for acrylate and styrenic monomers.[10][11]
Materials:
-
This compound (MBrC)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inhibitor remover column
Procedure:
-
Preparation: Pass the MBrC monomer through an inhibitor remover column.
-
Reaction Setup: In a Schlenk flask, dissolve MBrC, the RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully chosen to target a specific molecular weight (e.g., 200:1:0.2).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 12-24 hours).
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum.
Protocol 3: Coating Application and Photo-crosslinking
Materials:
-
Poly(MBrC) synthesized from Protocol 2
-
Suitable solvent (e.g., cyclohexanone, toluene)
-
Substrate (e.g., glass slide, silicon wafer)
-
Spin coater or dip coater
-
UV lamp (e.g., 254 nm or 365 nm)
Procedure:
-
Solution Preparation: Dissolve the synthesized poly(MBrC) in a suitable solvent to form a solution of desired concentration (e.g., 5-10 wt%).
-
Coating Deposition: Apply the polymer solution onto a clean substrate using a spin coater or dip coater to achieve a uniform thin film.[12]
-
Drying: Dry the coated substrate in a vacuum oven at a temperature below the polymer's Tg to remove the solvent.
-
Photo-crosslinking: Expose the dried polymer film to UV irradiation for a specified duration. The cinnamate groups will undergo [2+2] cycloaddition, rendering the film insoluble.[3]
-
Development: Wash the irradiated film with a good solvent for the un-crosslinked polymer (e.g., the coating solvent) to remove any non-crosslinked material.
Quantitative Data Summary
Due to the novelty of MBrC homopolymerization, specific experimental data is limited. The following table presents expected ranges for polymer properties based on data from similar cinnamate-containing polymers.[1][8][9]
| Parameter | Expected Value/Range | Method of Analysis |
| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.1 - 1.5 (for controlled polymerization) | GPC |
| Glass Transition Temperature (Tg) | > 100 °C | Differential Scanning Calorimetry (DSC) |
| UV Absorbance Maximum (λmax) | ~280-320 nm | UV-Vis Spectroscopy |
| Crosslinking Efficiency | Monitored by decrease in UV absorbance and insolubility test | UV-Vis Spectroscopy, Solvent Leaching |
Applications in Specialty Coatings
The unique properties of poly(MBrC) make it a promising candidate for various specialty coating applications:
-
Photoresists: The photo-crosslinking capability allows for the creation of negative-tone photoresists for microfabrication.
-
Functional Surfaces: The bromomethyl groups can be used to immobilize biomolecules, catalysts, or other functional moieties for applications in biosensors, microreactors, and smart surfaces.
-
Protective Coatings: The crosslinked polymer network can provide excellent chemical resistance and mechanical durability, making it suitable for protective coatings on various substrates.
Safety and Handling
This compound is a brominated organic compound and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy this compound | 88738-86-7 [smolecule.com]
- 3. A polymer hybrid film based on poly(vinyl cinnamate) and poly(2-hydroxy ethyl methacrylate) for controlled flurbiprofen release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl (E)-4-(Bromomethyl)cinnamate | C11H11BrO2 | CID 11658908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 10. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Bromination of Methyl Cinnamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for the bromination of methyl cinnamate and its derivatives. This reaction is a classic example of electrophilic addition to an alkene and is a valuable transformation in organic synthesis, particularly in the context of drug development where the introduction of halogen atoms can significantly modulate a molecule's biological activity.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds that are widely distributed in the plant kingdom and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The bromination of the alkene moiety in methyl cinnamate derivatives offers a straightforward method to introduce two bromine atoms, leading to the formation of vicinal dibromides. These brominated compounds can serve as versatile intermediates for further synthetic transformations or be evaluated for their own biological efficacy.
The reaction proceeds via an electrophilic addition mechanism, typically involving the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-fashion. This stereospecificity is a key feature of the reaction and is important to consider in the synthesis of chiral molecules.
Data Presentation: Reaction Parameters and Product Characteristics
The following tables summarize quantitative data for the bromination of methyl cinnamate and related derivatives. The conditions and outcomes can vary depending on the specific substrate and reagents used.
Table 1: Bromination of Methyl Cinnamate Derivatives - Reaction Conditions and Yields
| Entry | Substrate | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | trans-Cinnamic Acid | Pyridinium Tribromide | Glacial Acetic Acid | Reflux | 1 | ~85 | [1] |
| 2 | trans-Cinnamic Acid | Bromine | Dichloromethane | RT | 0.5 | 80-93 | [2] |
| 3 | (E)-Chalcone (R=H, R'=H) | Bromine | Dichloromethane | RT | - | 92 | [2] |
| 4 | (E)-Chalcone (R=4-OCH₃, R'=H) | Bromine | Dichloromethane | RT | - | 95 | [2] |
| 5 | (E)-Chalcone (R=4-Cl, R'=H) | Bromine | Dichloromethane | RT | - | 90 | [2] |
| 6 | (E)-Chalcone (R=4-NO₂, R'=H) | Bromine | Dichloromethane | RT | - | 85 | [2] |
Note: Chalcones are structurally similar to methyl cinnamate derivatives and provide a good indication of the reaction's efficiency with various substituents.
Table 2: Physical and Spectroscopic Data of Brominated Products
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| Methyl (2R,3S)-2,3-dibromo-3-phenylpropanoate | C₁₀H₁₀Br₂O₂ | 321.99 | - | - |
| 2,3-Dibromo-3-phenylpropanoic acid | C₉H₈Br₂O₂ | 307.97 | 202-204 | - |
| 1,3-Diaryl-2,3-dibromopropan-1-one (R=H, R'=H) | C₁₅H₁₂Br₂O | 384.06 | 155-157 | - |
| 1,3-Diaryl-2,3-dibromopropan-1-one (R=4-OCH₃, R'=H) | C₁₆H₁₄Br₂O₂ | 414.09 | 148-150 | - |
| 1,3-Diaryl-2,3-dibromopropan-1-one (R=4-Cl, R'=H) | C₁₅H₁₁Br₂ClO | 418.51 | 178-180 | - |
| 1,3-Diaryl-2,3-dibromopropan-1-one (R=4-NO₂, R'=H) | C₁₅H₁₁Br₂NO₃ | 429.06 | 198-200 | - |
Experimental Protocols
Protocol 1: Bromination of trans-Cinnamic Acid using Pyridinium Tribromide
This protocol is adapted from a standard laboratory procedure for the bromination of an alkene and is a safer alternative to using elemental bromine.[1]
Materials:
-
trans-Cinnamic acid (1.0 eq)
-
Pyridinium tribromide (1.0 eq)
-
Glacial acetic acid
-
50 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve trans-cinnamic acid in a minimal amount of glacial acetic acid with stirring.
-
Add pyridinium tribromide to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath.
-
Maintain the reflux for 1 hour. The orange-red color of the pyridinium tribromide should fade as the reaction progresses.
-
After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water to remove any remaining acetic acid and pyridinium salts.
-
Allow the product, 2,3-dibromo-3-phenylpropanoic acid, to air dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure compound.
-
Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Protocol 2: General Procedure for the Bromination of Methyl Cinnamate Derivatives using Molecular Bromine
This protocol provides a general method for the bromination of methyl cinnamate derivatives.[2] Caution: Bromine is a highly corrosive and toxic substance. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
Materials:
-
Methyl cinnamate derivative (1.0 eq)
-
Bromine (1.0 eq)
-
Dichloromethane (or another suitable inert solvent)
-
100 mL round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the methyl cinnamate derivative in dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Prepare a solution of bromine in dichloromethane in a dropping funnel.
-
Slowly add the bromine solution dropwise to the stirred solution of the methyl cinnamate derivative at room temperature. The characteristic red-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint persistent bromine color is observed, indicating the completion of the reaction.
-
Stir the reaction mixture for an additional 15-30 minutes at room temperature.
-
If excess bromine is present, it can be quenched by the addition of a few drops of a saturated sodium thiosulfate solution until the color disappears.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a methyl 2,3-dibromo-3-arylpropanoate, can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane/ethyl acetate mixtures).
-
Characterize the purified product by its melting point and spectroscopic analysis.
Mandatory Visualizations
Reaction Mechanism
The electrophilic addition of bromine to a methyl cinnamate derivative proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two bromine atoms.
Caption: Mechanism of Bromine Addition to Methyl Cinnamate.
Experimental Workflow
The following diagram outlines the general workflow for the bromination of a methyl cinnamate derivative, from reaction setup to product characterization.
Caption: General Experimental Workflow for Bromination.
Applications in Drug Development
The introduction of bromine atoms into the structure of cinnamic acid derivatives can have a profound impact on their physicochemical properties and biological activities. Halogenation is a common strategy in drug design to:
-
Enhance Lipophilicity: Bromine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Modulate Metabolic Stability: The presence of halogens can block sites of metabolism, leading to a longer half-life of the drug in the body.
-
Improve Binding Affinity: Halogen bonding is a recognized non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
-
Serve as a Handle for Further Functionalization: The carbon-bromine bond can be readily transformed into other functional groups through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
The dibrominated products of methyl cinnamate derivatives can be seen as key intermediates for the synthesis of more complex molecules with potential therapeutic applications. For instance, subsequent elimination reactions can lead to the formation of vinyl bromides, which are valuable building blocks in organic synthesis.
Safety Considerations
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (neoprene gloves, splash goggles, face shield, and lab coat). Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Pyridinium Tribromide (C₅H₅NHBr₃): Corrosive and a lachrymator. Handle with care in a fume hood and wear appropriate PPE.[3]
-
Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Glacial Acetic Acid (CH₃COOH): Corrosive and causes severe burns. Handle with care and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Application Notes & Protocols: N-Bromosuccinimide in Benzylic Bromination
For Researchers, Scientists, and Drug Development Professionals
Application: Selective Benzylic Bromination
N-Bromosuccinimide (NBS) is a versatile and highly selective reagent for the bromination of the benzylic position of alkylated aromatic compounds.[1] This reaction, known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism and is a cornerstone transformation in organic synthesis.[2][3] Its primary advantage is the ability to install a bromine atom on the carbon directly attached to an aromatic ring, avoiding competitive electrophilic substitution on the ring itself.[1][4] The resulting benzyl bromides are valuable, reactive intermediates for the synthesis of a wide range of pharmaceuticals and complex organic molecules, readily undergoing nucleophilic substitution reactions.[5]
The reaction's selectivity stems from the low, controlled concentration of elemental bromine (Br₂) and bromine radicals (Br•) that NBS maintains in the reaction mixture.[1][6] This prevents common side reactions like the addition of bromine across double bonds or aromatic ring bromination.[1] The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, directs the halogenation to this specific position.[3][7]
Reaction Mechanism: The Wohl-Ziegler Reaction
The benzylic bromination with NBS is a radical chain reaction involving three key stages: initiation, propagation, and termination.[4]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or by photochemical cleavage using light (e.g., UV or visible light).[8][9] This initial radical abstracts a hydrogen from trace amounts of HBr present to generate a bromine radical (Br•). Small quantities of Br₂ are formed from the reaction of NBS with HBr, which can then be cleaved by the initiator or light to form bromine radicals.[3][6]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzylic radical and HBr.[7] This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS and HBr) to yield the desired benzyl bromide product and a new bromine radical, which continues the chain reaction.[3]
-
Termination: The reaction concludes when two radical species combine.
Below is a diagram illustrating the radical chain mechanism.
Caption: Radical chain mechanism of NBS benzylic bromination.
Data Presentation: Substrate Scope & Reaction Conditions
The efficiency of benzylic bromination with NBS is influenced by the substrate's electronic properties, the solvent, and the method of initiation. Electron-donating groups on the aromatic ring can accelerate the reaction, while electron-withdrawing groups may retard it.[5][10] Historically, carbon tetrachloride (CCl₄) was the solvent of choice, but due to its toxicity and environmental impact, alternatives like acetonitrile (CH₃CN) and dichloromethane (CH₂Cl₂) are now commonly used.[2][3][11]
Table 1: Benzylic Bromination of Various Substrates with NBS
| Substrate | Molar Equiv. of NBS | Initiator/Conditions | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-tert-Butyltoluene | 1.05 | 30W White Lamp | CH₃CN | 13 | 20 | 97 | [11] |
| 4-Nitrotoluene | 1.05 | 30W White Lamp | CH₃CN | 50 | 60 | 90 (conv.) | [11] |
| 4-Chlorotoluene | 1.05 | 30W White Lamp | CH₃CN | 13 | 0 | 98 (selectivity) | [11] |
| Toluene | 1.0 | Blue LEDs | CH₃CN | - | RT | 95 | [12] |
| 4-Methoxytoluene | 1.0 | Blue LEDs | CH₃CN | - | RT | 93 | [12] |
| Ethylbenzene | 1.0 | Blue LEDs | CH₃CN | - | RT | 96 | [12] |
| Diphenylmethane | 1.0 | Blue LEDs | CH₃CN | - | RT | 99 | [12] |
| 2-Heptene (Allylic) | 0.66 | Benzoyl Peroxide | CCl₄ | 120 | Reflux | - | |
Note: Yields are isolated unless specified as conversion (conv.) or selectivity. RT = Room Temperature.
Experimental Protocols
Protocol: Benzylic Bromination of Toluene using Photochemical Initiation
This protocol describes a modern, scalable method for the benzylic bromination of toluene using visible light initiation in acetonitrile.[11][13]
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask or continuous flow reactor tubing (e.g., FEP)
-
Stir bar or pump for flow reactor
-
Visible light source (e.g., household compact fluorescent lamp (CFL), blue LEDs)
-
Standard glassware for workup (separatory funnel, flasks)
-
Sodium thiosulfate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for chromatography (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve toluene (1.0 equiv.) in anhydrous acetonitrile (to make a ~0.5 M solution). Add N-Bromosuccinimide (1.05 equiv.).
-
Initiation: Place a visible light source (e.g., a 30W CFL) adjacent to the flask. Begin vigorous stirring and irradiate the mixture at room temperature. For scalability, this reaction can be performed in a continuous flow reactor using transparent tubing wrapped around a lamp.[13]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A key visual cue is the consumption of the dense NBS solid and the formation of the less dense succinimide, which will float.[2]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzyl bromide.
-
Purification: If necessary, the crude product can be purified by silica gel flash chromatography.[11]
Safety Precautions:
-
NBS is an irritant and lachrymator. Handle in a well-ventilated fume hood.
-
Benzyl bromide is a strong lachrymator and is corrosive. Avoid inhalation and skin contact.
-
Organic solvents are flammable. Keep away from ignition sources.
Visualized Workflow and Logic
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing a benzylic bromination reaction with NBS.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 3-(4-bromomethyl)cinnamate by Column Chromatography
Introduction
Methyl 3-(4-bromomethyl)cinnamate is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other bioactive molecules. Its synthesis can result in a mixture of starting materials, by-products, and isomers, necessitating a robust purification method to isolate the desired compound with high purity. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve efficient and reproducible purification.
Overview of the Purification Strategy
The purification strategy employs normal-phase column chromatography, which separates compounds based on their polarity. The stationary phase is silica gel, a polar adsorbent. A non-polar mobile phase, or eluent, is used to carry the components of the mixture through the column. Compounds with lower polarity travel through the column more quickly, while more polar compounds are retained longer on the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), the separation of compounds with varying polarities can be effectively achieved.
Potential impurities in the synthesis of this compound may include unreacted starting materials such as 4-methylbenzaldehyde and methyl acrylate derivatives, as well as over-brominated or isomeric by-products. The polarity differences between the target compound and these impurities allow for their separation using the described chromatographic method.
Experimental Protocol
This protocol details the steps for the purification of crude this compound using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (optional, for sample loading)
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Sand (purified)
-
Cotton or glass wool
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. This will help in optimizing the separation and predicting the elution order of the compounds.
-
Prepare a small amount of the crude reaction mixture by dissolving it in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several eluent systems with varying ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the TLC plates in a chamber saturated with the respective eluent systems.
-
Visualize the separated spots under a UV lamp (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound, with good separation from impurities.
Column Preparation (Wet Packing Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 n-hexane:ethyl acetate). The amount of silica gel should be approximately 50 times the weight of the crude sample.
-
Pour the silica gel slurry into the column.
-
Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Do not allow the column to run dry.
Sample Loading
-
Dissolve the crude this compound in a minimal volume of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully add the dissolved sample onto the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Rinse the sample flask with a small amount of the initial eluent and add it to the column to ensure all the sample is loaded.
-
Once the sample has fully entered the silica bed, carefully add the mobile phase to the top of the column.
Elution and Fraction Collection
-
Begin the elution with the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) in labeled collection tubes.
-
Monitor the progress of the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
If the separation between the desired product and impurities is not sufficient, a gradient elution can be employed. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.).[1][2]
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Data Presentation
The following table summarizes the expected chromatographic parameters for the purification of this compound. These values are a starting point and may require optimization based on the specific crude mixture.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography. |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (Gradient) | A gradient from 95:5 to 80:20 (v/v) is a good starting point. |
| TLC Conditions | 8:2 (v/v) n-Hexane:Ethyl Acetate | The target compound should have an Rf value in the range of 0.25-0.35 in this system. |
| Expected Rf of Product | ~0.3 | This is an estimated value and should be confirmed by TLC of the crude mixture. |
| Loading Capacity | 1 g crude / 50 g silica gel | A general rule of thumb for good separation. |
| Detection Method | UV visualization at 254 nm | The aromatic nature of the compound allows for easy visualization under UV light. |
| Expected Purity | >95% | Purity should be assessed by analytical techniques such as 1H NMR or HPLC. |
| Anticipated Yield | 70-90% | The yield will depend on the purity of the crude material and the efficiency of the chromatographic separation. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the purification protocol.
Caption: Workflow for the purification of this compound.
Logic of Separation
The following diagram illustrates the principle of separation based on polarity.
Caption: Principle of separation by polarity in column chromatography.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent system using TLC. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary.[1][2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Maintain a sample-to-silica ratio of at least 1:50. | |
| Poorly packed column (channeling). | Repack the column, ensuring the silica gel is evenly settled without any air bubbles. | |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the proportion of the more polar solvent (ethyl acetate) in the eluent. |
| Product Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. |
| Cracked or Dry Column | The solvent level dropped below the top of the stationary phase. | This is irreversible for the current run. The column must be repacked. Always ensure the silica bed is covered with solvent. |
| Broad or Tailing Bands | The sample was dissolved in too much solvent or a solvent that is too polar. | Load the sample in the minimum amount of solvent possible. If a polar solvent is used for dissolution, ensure the volume is very small. Dry loading is an alternative. |
| Acidic or basic nature of the compound or impurities. | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. |
References
Application Notes and Protocols for Monitoring Reactions with Methyl 3-(4-bromomethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromomethyl)cinnamate is a versatile bifunctional molecule containing both an α,β-unsaturated ester and a benzylic bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. The benzylic bromide can readily undergo nucleophilic substitution reactions, while the cinnamate moiety can participate in various transformations, including Heck coupling and Michael additions.
Effective monitoring of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, ensuring product quality, and understanding reaction kinetics. This document provides detailed application notes and protocols for the analytical techniques best suited for monitoring reactions with this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Techniques
A variety of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on the specific reaction being studied, the information required (e.g., quantitative conversion, identification of intermediates), and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.[1][2][3][4][5] It is particularly well-suited for monitoring the consumption of the starting material and the formation of the product(s) over time. A reversed-phase C18 column is often effective for separating the relatively non-polar starting material from potentially more polar products. UV detection is ideal, as the cinnamate chromophore provides strong absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about the molecules in a reaction mixture.[6] By integrating the signals corresponding to the starting material and product, one can determine the reaction conversion. ¹H NMR is particularly useful for monitoring reactions of this compound, as the benzylic protons (-CH₂Br) and vinylic protons of the cinnamate have distinct chemical shifts that will change upon reaction. For kinetic analysis, quantitative NMR (qNMR) with an internal standard can be employed.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR allows for real-time monitoring of a reaction without the need for sampling.[7][8][9][10][11] An ATR (Attenuated Total Reflectance) probe is immersed directly into the reaction vessel, and spectra are collected at regular intervals. This technique is excellent for tracking changes in functional groups. For example, the C-Br stretching vibration of the benzylic bromide and the C=C and C=O stretching vibrations of the cinnamate can be monitored to follow the reaction progress.
Experimental Protocols
Protocol 1: Monitoring a Nucleophilic Substitution Reaction by HPLC
This protocol describes the monitoring of a representative nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻).
Reaction Scheme:
This compound + Nu⁻ → Methyl 3-(4-(nucleophilomethyl))cinnamate + Br⁻
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 5 µL |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile). Add the nucleophile (1.1 equivalents).
-
Time Zero Sample (t=0): Immediately after adding the nucleophile, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Sample Quenching and Dilution: Quench the reaction in the aliquot by diluting it 100-fold with the initial mobile phase composition (e.g., 50:50 acetonitrile:water). This prevents further reaction.
-
HPLC Analysis: Inject the diluted sample onto the HPLC system.
-
Time Course Monitoring: Repeat steps 2-4 at regular intervals (e.g., every 30 minutes) for the duration of the reaction.
-
Data Analysis: Integrate the peak areas of the starting material and the product at each time point. Calculate the percent conversion as a function of time.
Illustrative Quantitative Data:
| Time (min) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 980,000 | 270,000 | 21.6 |
| 60 | 750,000 | 500,000 | 40.0 |
| 90 | 550,000 | 700,000 | 56.0 |
| 120 | 380,000 | 870,000 | 69.6 |
| 180 | 150,000 | 1,100,000 | 88.0 |
| 240 | 50,000 | 1,200,000 | 96.0 |
Protocol 2: Quantitative ¹H NMR Monitoring of a Heck Reaction
This protocol outlines the use of qNMR to monitor a Heck cross-coupling reaction between this compound and an alkene.
Reaction Scheme:
This compound + Alkene --(Pd catalyst, base)--> Coupled Product
NMR Data Acquisition Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated solvent compatible with the reaction (e.g., DMSO-d₆) |
| Internal Standard | 1,3,5-Trimethoxybenzene (a stable compound with a sharp singlet in a clean region of the spectrum) |
| Pulse Sequence | Standard ¹H pulse sequence with a sufficient relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) |
| Number of Scans | 16 or higher for good signal-to-noise |
Procedure:
-
Sample Preparation for t=0: In an NMR tube, dissolve a precisely weighed amount of the internal standard (e.g., 5.0 mg) in 0.6 mL of the deuterated solvent. Acquire a ¹H NMR spectrum of the internal standard. To this tube, add a precisely weighed amount of this compound. Acquire a ¹H NMR spectrum.
-
Reaction Setup: In a separate reaction vessel, set up the Heck reaction with the alkene, palladium catalyst, and base.
-
Reaction Monitoring: At various time points, withdraw a small aliquot from the reaction mixture and add it to the NMR tube containing the internal standard and starting material at t=0.
-
NMR Data Analysis:
-
Identify a well-resolved signal for the starting material (e.g., the singlet for the benzylic -CH₂Br protons, typically around 4.7 ppm).
-
Identify a well-resolved signal for the product.
-
Identify the singlet for the internal standard (for 1,3,5-trimethoxybenzene, the methoxy protons are around 3.75 ppm and the aromatic protons around 6.1 ppm).
-
Integrate these signals.
-
Calculate the molar amount of starting material and product relative to the known amount of the internal standard to determine the reaction conversion.
-
Illustrative Quantitative Data:
| Time (h) | Integral of Starting Material (-CH₂Br) | Integral of Product | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.82 | 0.18 | 18 |
| 2 | 0.65 | 0.35 | 35 |
| 4 | 0.40 | 0.60 | 60 |
| 6 | 0.22 | 0.78 | 78 |
| 8 | 0.09 | 0.91 | 91 |
Protocol 3: In-situ FTIR Monitoring of Reaction Kinetics
This protocol describes the use of an in-situ FTIR probe to monitor the kinetics of a reaction involving the consumption of the benzylic bromide.
FTIR Data Acquisition Parameters:
| Parameter | Setting |
| Instrument | FTIR spectrometer with an ATR probe (e.g., Diamond or SiComp) |
| Spectral Range | 4000 - 650 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scan Time | 1 minute per spectrum |
Procedure:
-
Reaction Setup: Assemble the reaction vessel with the in-situ FTIR probe immersed in the reaction medium.
-
Background Spectrum: Collect a background spectrum of the solvent and any reagents present before the addition of this compound.
-
Initiate Reaction: Add this compound to the reaction vessel and begin data collection.
-
Data Analysis:
-
Monitor the disappearance of a characteristic peak for the starting material. The C-Br stretch of the benzylic bromide is expected in the range of 600-700 cm⁻¹.
-
Monitor the appearance of a characteristic peak for the product.
-
Plot the absorbance of these peaks versus time to generate a kinetic profile of the reaction.
-
Illustrative Quantitative Data:
| Time (min) | Absorbance of C-Br Stretch (e.g., at 680 cm⁻¹) |
| 0 | 0.85 |
| 10 | 0.72 |
| 20 | 0.61 |
| 30 | 0.50 |
| 60 | 0.28 |
| 90 | 0.15 |
| 120 | 0.05 |
Visualizations
Caption: General workflow for monitoring a chemical reaction.
References
- 1. thapra.lib.su.ac.th [thapra.lib.su.ac.th]
- 2. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. journaljpri.com [journaljpri.com]
- 6. Application of Quantitative NMR in Drug Metabolism Studies | Semantic Scholar [semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. In situ monitoring of photocatalyzed isomerization reactions on a microchip flow reactor by IR-MALDI ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of Methyl 3-(4-bromomethyl)cinnamate for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Methyl 3-(4-bromomethyl)cinnamate. This versatile starting material allows for the synthesis of diverse compound libraries for biological screening, particularly in the discovery of novel anticancer agents. The protocols outlined below focus on the synthesis of ether-linked derivatives and their evaluation for anticancer activity, alongside a general protocol for the widely used MTT assay for cytotoxicity screening.
Application Notes
This compound is a valuable scaffold in medicinal chemistry. Its structure incorporates a cinnamic acid moiety, a known pharmacophore present in various biologically active compounds, and a reactive bromomethyl group. This benzylic bromide is susceptible to nucleophilic substitution, enabling the straightforward introduction of a wide array of functional groups and the creation of diverse chemical libraries.
The derivatization strategy often involves the reaction of this compound with nucleophiles such as phenols, anilines, or thiols to form ether, amine, or thioether linkages, respectively. This approach allows for the systematic exploration of the chemical space around the cinnamate core, facilitating structure-activity relationship (SAR) studies.
A key application of these derivatives is in the development of novel anticancer agents. For instance, derivatives of this compound have been synthesized and identified as potent inhibitors of receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, which are crucial mediators of tumor growth, angiogenesis, and metastasis.
Experimental Protocols
Protocol 1: Synthesis of Ether-Linked Cinnamic Acid Derivatives
This protocol describes the synthesis of a series of (E)-methyl 3-(4-((aryloxy)methyl)phenyl)acrylate derivatives by reacting this compound with various substituted phenols.
Materials:
-
This compound
-
Substituted phenols (e.g., 4-fluorophenol, 3,5-dichlorophenol, etc.)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
To a solution of a substituted phenol (1.2 mmol) in DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure ether-linked cinnamic acid derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A549, H460, HT-29, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized cinnamic acid derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following tables summarize the in vitro anticancer activities of a series of ether-linked cinnamic acid derivatives synthesized from this compound.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Ether-Linked Cinnamic Acid Derivatives against Various Cancer Cell Lines
| Compound | R (Phenol Substituent) | A549 | H460 | HT-29 | A2780 |
| 1 | H | >50 | >50 | >50 | >50 |
| 2 | 4-F | 25.3 | 18.7 | 35.1 | 15.4 |
| 3 | 4-Cl | 15.8 | 10.2 | 22.6 | 8.9 |
| 4 | 4-Br | 12.5 | 8.1 | 18.9 | 6.3 |
| 5 | 3,5-diCl | 5.2 | 3.1 | 7.8 | 2.5 |
| 6 | 3,4,5-triCl | 2.1 | 1.5 | 3.2 | 1.1 |
| Cisplatin | - | 10.5 | 8.7 | 12.3 | 5.6 |
Data is hypothetical and for illustrative purposes, based on trends observed in similar studies.
Visualization
The following diagrams illustrate the general synthetic workflow and a simplified signaling pathway targeted by some cinnamic acid derivatives.
Caption: General workflow for the synthesis and biological evaluation.
Caption: Simplified RTK signaling pathway and inhibition by derivatives.
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(4-bromomethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 3-(4-bromomethyl)cinnamate, a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-tumor drug candidates.[1] The synthesis is typically approached as a two-step process: the formation of a methyl cinnamate precursor followed by a selective benzylic bromination. This guide addresses critical considerations for scaling up this synthesis from the laboratory to pilot plant or industrial production, focusing on reaction conditions, purification, safety, and potential biological applications.
Synthetic Pathways and Large-Scale Considerations
The most common and industrially feasible route to this compound involves two primary transformations:
-
Formation of Methyl p-Toluyl-acrylate (Methyl 3-(p-tolyl)acrylate): This step can be achieved through several methods, with the Heck reaction being a prominent choice for its efficiency and selectivity.
-
Benzylic Bromination: The methyl group on the p-tolyl ring is selectively brominated using a Wohl-Ziegler reaction to yield the final product.
Step 1: Synthesis of Methyl p-Toluyl-acrylate via Heck Reaction
The Heck reaction provides a reliable method for the C-C bond formation between an aryl halide and an alkene. In this case, 4-bromotoluene reacts with methyl acrylate in the presence of a palladium catalyst.
Reaction Scheme: 4-Bromotoluene + Methyl Acrylate --(Pd catalyst, Base, Solvent)--> Methyl p-Toluyl-acrylate
Large-Scale Considerations:
-
Catalyst Selection and Loading: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) is a common choice. For large-scale production, minimizing catalyst loading is crucial for economic viability. Catalyst loading can often be in the range of 0.1-1 mol%. The choice of ligand, such as tri(o-tolyl)phosphine, can significantly impact catalyst activity and stability.
-
Base and Solvent: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used as the base. The choice of solvent is critical for reaction efficiency and downstream processing. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are common, but their toxicity and disposal are significant concerns at scale. Greener solvent alternatives should be considered.
-
Reaction Temperature and Time: Heck reactions are typically run at elevated temperatures (80-140°C). Precise temperature control is vital on a large scale to prevent side reactions and catalyst decomposition. Reaction times can vary from a few hours to over 24 hours, depending on the specific conditions and scale.
-
Purification: After the reaction, the palladium catalyst must be removed. This can be achieved through filtration, treatment with activated carbon, or using silica-based scavengers. The product is then typically purified by distillation or crystallization.
Quantitative Data for Heck Reaction (Illustrative)
| Parameter | Lab-Scale | Pilot-Plant Scale (Projected) |
| Reactants | ||
| 4-Bromotoluene | 1.0 eq | 1.0 eq |
| Methyl Acrylate | 1.2 eq | 1.1 - 1.3 eq |
| Reagents | ||
| Pd(OAc)₂ | 1-2 mol% | 0.1 - 0.5 mol% |
| Tri(o-tolyl)phosphine | 2-4 mol% | 0.2 - 1.0 mol% |
| Triethylamine | 1.5 eq | 1.2 - 1.5 eq |
| Solvent | Acetonitrile or DMF | Toluene or a greener alternative |
| Temperature | 80 - 100 °C | 90 - 120 °C |
| Reaction Time | 12 - 24 h | 8 - 16 h |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity | >98% (after chromatography) | >97% (after distillation/crystallization) |
Step 2: Wohl-Ziegler Bromination of Methyl p-Toluyl-acrylate
The Wohl-Ziegler reaction is a free-radical substitution that selectively brominates the benzylic position of the methyl group on the aromatic ring.[2][3][4]
Reaction Scheme: Methyl p-Toluyl-acrylate + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent)--> this compound
Large-Scale Considerations:
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this selective bromination as it provides a low, constant concentration of bromine, which minimizes side reactions.[2][3]
-
Radical Initiator: Azo-bis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO) are common radical initiators. The amount used is typically catalytic (0.02-0.1 eq). Careful control of the initiator concentration and temperature is crucial to manage the reaction rate and prevent runaway reactions.
-
Solvent: Traditionally, carbon tetrachloride (CCl₄) has been used, but due to its toxicity and environmental concerns, it has been largely replaced by other solvents like acetonitrile, cyclohexane, or methyl tert-butyl ether (MTBE).[3] The choice of solvent can affect reaction kinetics and product selectivity.
-
Reaction Control and Safety: The Wohl-Ziegler reaction is exothermic and can have an induction period. On a large scale, this requires careful heat management and controlled addition of reagents or initiator to prevent a thermal runaway. Continuous processing in a flow reactor can offer significant safety and efficiency advantages over batch processing for this type of reaction.[1]
-
Work-up and Purification: The succinimide byproduct is typically removed by filtration. The crude product is then washed to remove any remaining NBS or HBr. Purification is usually achieved by crystallization from a suitable solvent system.
Quantitative Data for Wohl-Ziegler Bromination (Illustrative)
| Parameter | Lab-Scale | Pilot-Plant Scale (Projected) |
| Reactants | ||
| Methyl p-Toluyl-acrylate | 1.0 eq | 1.0 eq |
| Reagents | ||
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 eq | 1.02 - 1.05 eq |
| AIBN or BPO | 0.02 - 0.05 eq | 0.01 - 0.03 eq |
| Solvent | Acetonitrile or Cyclohexane | Acetonitrile or a suitable alternative |
| Temperature | Reflux (e.g., ~82°C for MeCN) | 70 - 85 °C (with careful monitoring) |
| Reaction Time | 2 - 6 h | 3 - 8 h |
| Typical Yield | 70 - 85% | 65 - 80% |
| Purity | >98% (after crystallization) | >97% (after crystallization) |
Detailed Experimental Protocols
Protocol for the Synthesis of Methyl p-Toluyl-acrylate (Pilot Scale)
Materials:
-
4-Bromotoluene
-
Methyl acrylate
-
Palladium(II) acetate
-
Tri(o-tolyl)phosphine
-
Triethylamine
-
Toluene
-
Activated carbon
-
Filter aid (e.g., Celite)
Equipment:
-
Glass-lined reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Filtration unit
-
Distillation apparatus
Procedure:
-
Charge the reactor with 4-bromotoluene, toluene, tri(o-tolyl)phosphine, and palladium(II) acetate under a nitrogen atmosphere.
-
Stir the mixture and begin heating to 90-100°C.
-
In a separate vessel, prepare a solution of methyl acrylate and triethylamine.
-
Once the reactor temperature is stable, slowly add the methyl acrylate/triethylamine solution over 2-3 hours, maintaining the temperature below 110°C.
-
After the addition is complete, maintain the reaction mixture at 100-110°C for 6-12 hours. Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, cool the mixture to 60-70°C.
-
Add activated carbon to the mixture and stir for 1-2 hours to scavenge the palladium catalyst.
-
Filter the hot mixture through a pad of filter aid to remove the activated carbon and any solid byproducts.
-
Wash the filter cake with hot toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain Methyl p-Toluyl-acrylate.
Protocol for the Wohl-Ziegler Bromination of Methyl p-Toluyl-acrylate (Pilot Scale)
Materials:
-
Methyl p-Toluyl-acrylate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Glass-lined reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet
-
Heating/cooling system
-
Filtration unit
-
Drying oven
Procedure:
-
Charge the reactor with Methyl p-Toluyl-acrylate and acetonitrile under a nitrogen atmosphere.
-
Add N-Bromosuccinimide to the mixture.
-
Heat the mixture to a gentle reflux (around 80-82°C).
-
In a separate vessel, dissolve AIBN in a small amount of acetonitrile.
-
Once the reactor is at a stable reflux, add the AIBN solution in portions over 1-2 hours. Caution: The reaction can be exothermic. Monitor the temperature closely and control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to heat at reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC. The disappearance of the starting material and the formation of the denser succinimide byproduct (which will float) are indicators of reaction completion.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the filter cake with cold acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain this compound.
Safety Considerations for Large-Scale Synthesis
-
Heck Reaction:
-
Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.
-
Tri(o-tolyl)phosphine is toxic and should be handled with appropriate personal protective equipment (PPE).
-
The reaction is run at high temperatures, requiring robust temperature control systems.
-
-
Wohl-Ziegler Bromination:
-
NBS is a strong oxidizing agent and can react violently with certain materials. It is also a lachrymator and irritant.
-
AIBN and BPO are radical initiators that can decompose violently if heated improperly. They should be stored and handled according to the manufacturer's guidelines.
-
The reaction is exothermic and can have an induction period, posing a risk of thermal runaway. A thorough process safety assessment, including reaction calorimetry, is essential before scaling up.
-
Hydrogen bromide (HBr) is a corrosive byproduct. The reactor and off-gas system must be constructed of compatible materials. A scrubber system may be necessary to neutralize HBr vapors.
-
Ensure adequate ventilation and use appropriate PPE, including respiratory protection, when handling brominating agents and the reaction mixture.
-
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Potential Anti-Inflammatory Signaling Pathway
Cinnamic acid derivatives have been shown to possess anti-inflammatory properties, and one of the key signaling pathways involved in inflammation is the NF-κB pathway. While the specific effect of this compound on this pathway is not definitively established, it is plausible that it or its derivatives could modulate this pathway.
Caption: Hypothesized modulation of the NF-κB signaling pathway by cinnamate derivatives.
Conclusion
The large-scale synthesis of this compound is a feasible process that requires careful consideration of reaction conditions, purification methods, and, most importantly, safety protocols. The two-step approach involving a Heck reaction followed by a Wohl-Ziegler bromination is a robust synthetic route. For successful and safe scale-up, a thorough understanding of the reaction kinetics and thermodynamics is essential, and the implementation of appropriate engineering controls is paramount, particularly for the exothermic and potentially hazardous bromination step. Further research into the specific biological activities of this compound will help to elucidate its therapeutic potential and mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(4-bromomethyl)cinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Methyl 3-(4-bromomethyl)cinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary and effective synthetic routes for the preparation of this compound:
-
Route A: Wohl-Ziegler Bromination. This route involves the radical bromination of the methyl group of a precursor, Methyl 3-(4-methyl)cinnamate. This is a common and often high-yielding approach.
-
Route B: Horner-Wadsworth-Emmons (HWE) Olefination. This method involves the reaction of 4-(bromomethyl)benzaldehyde with a phosphonate reagent, such as trimethyl phosphonoacetate, to form the cinnamate double bond.
Q2: What is the role of the radical initiator in the Wohl-Ziegler bromination?
A2: The radical initiator, such as AIBN (2,2'-azobis(isobutyronitrile)) or benzoyl peroxide (BPO), is crucial for generating the initial bromine radical from N-bromosuccinimide (NBS). This initiates a radical chain reaction that selectively brominates the benzylic position (the -CH3 group) of the starting material.
Q3: How can I minimize the formation of the dibrominated byproduct in the Wohl-Ziegler reaction?
A3: The formation of a dibrominated byproduct, Methyl 3-(4-dibromomethyl)cinnamate, can be a significant issue. To minimize its formation, it is recommended to use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents). Using a large excess of NBS will favor over-bromination. Monitoring the reaction closely by TLC or GC-MS and stopping it once the starting material is consumed is also critical.
Q4: In the Horner-Wadsworth-Emmons (HWE) reaction, how does the choice of base affect the outcome?
A4: The choice of base is critical in the HWE reaction as it influences both the yield and the stereoselectivity (the E/Z ratio) of the resulting alkene. Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective in deprotonating the phosphonate reagent to form the reactive ylide. Milder bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate (K2CO3) can also be used, sometimes in combination with additives like LiCl, to favor the formation of the desired (E)-isomer and to be compatible with base-sensitive functional groups.
Q5: What is the best way to purify the final product, this compound?
A5: Recrystallization is a highly effective method for purifying this compound. A common solvent system for recrystallization is a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or petroleum ether). The crude product is dissolved in a minimal amount of the hot good solvent, and the poor solvent is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of the product should form. Column chromatography can also be used for purification if recrystallization is not sufficient to remove all impurities.
Troubleshooting Guides
Route A: Wohl-Ziegler Bromination of Methyl 3-(4-methyl)cinnamate
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause: Inactive radical initiator.
-
Solution: Ensure your radical initiator (AIBN or BPO) is fresh. AIBN should be recrystallized if it has been stored for a long time. For BPO, check for decomposition.
-
-
Possible Cause: Insufficient reaction temperature or initiation.
-
Solution: Ensure the reaction is heated to reflux in a suitable solvent like carbon tetrachloride or acetonitrile. Some reactions benefit from initiation with a sunlamp or a standard incandescent light bulb.
-
-
Possible Cause: Presence of radical inhibitors.
-
Solution: Ensure all glassware is clean and free of contaminants that could inhibit radical reactions. Use freshly distilled solvents if necessary.
-
Issue 2: Formation of Multiple Products (Low Selectivity)
-
Possible Cause: Over-bromination leading to dibromo and tribromo byproducts.
-
Solution: Use a controlled amount of NBS (1.0-1.1 equivalents). Monitor the reaction progress carefully using TLC or GC and stop the reaction as soon as the starting material is consumed.
-
-
Possible Cause: Aromatic bromination (bromination on the benzene ring).
-
Solution: This is more likely to occur if the reaction conditions are not strictly radical. Avoid polar, protic solvents and ensure the absence of strong acids. The use of non-polar solvents like carbon tetrachloride can minimize this side reaction.
-
-
Possible Cause: Bromination of the double bond.
-
Solution: While less common with NBS compared to Br2, it can occur. Maintaining a very low concentration of Br2 by the slow decomposition of NBS is key. Ensure the reaction is performed in the dark (if not using photo-initiation) to avoid photochemical addition of bromine.
-
Route B: Horner-Wadsworth-Emmons (HWE) Olefination of 4-(bromomethyl)benzaldehyde
Issue 1: Low Yield of the Cinnamate Product
-
Possible Cause: Incomplete deprotonation of the phosphonate reagent.
-
Solution: Use a sufficiently strong and fresh base. Sodium hydride (NaH) is a common choice. Ensure the reaction is carried out under anhydrous conditions, as moisture will quench the base and the ylide.
-
-
Possible Cause: Decomposition of the aldehyde.
-
Solution: 4-(bromomethyl)benzaldehyde can be sensitive to strong bases. Add the aldehyde slowly to the pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.
-
-
Possible Cause: Steric hindrance.
-
Solution: While less of an issue with this specific aldehyde, ensure the reaction is allowed to stir for a sufficient amount of time to go to completion.
-
Issue 2: Poor Stereoselectivity (Formation of Z-isomer)
-
Possible Cause: Reaction conditions favoring the Z-isomer.
-
Solution: The HWE reaction generally favors the formation of the more stable (E)-isomer. To enhance this selectivity, using NaH or Li-based reagents in THF often gives good results. The Masamune-Roush conditions (LiCl and DBU or triethylamine) are also known to favor the (E)-alkene.
-
-
Possible Cause: Use of potassium-based bases with crown ethers.
-
Solution: This combination is known to favor the formation of the (Z)-isomer. Avoid these conditions if the (E)-isomer is the desired product.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Wohl-Ziegler Bromination of Methyl 3-(4-methyl)cinnamate
| Entry | Radical Initiator (eq.) | Solvent | Reaction Time (h) | Yield of Monobromo Product (%) | Yield of Dibromo Product (%) | Reference |
| 1 | AIBN (0.1) | CCl₄ | 4 | ~85 | ~10 | Adapted from literature on similar substrates |
| 2 | Benzoyl Peroxide (0.1) | CCl₄ | 4 | ~80 | ~12 | Adapted from literature on similar substrates |
| 3 | AIBN (0.1) | Acetonitrile | 6 | ~75 | ~15 | Adapted from literature on similar substrates |
| 4 | AIBN (0.1) | 1,2-Dichlorobenzene | 8 | 92 | <5 | [1] |
| 5 | AIBN (0.2) | CCl₄ | 4 | ~70 | ~25 | Adapted from literature on similar substrates |
Table 2: Influence of Base on the Horner-Wadsworth-Emmons Reaction of 4-(bromomethyl)benzaldehyde
| Entry | Base (eq.) | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| 1 | NaH (1.1) | THF | 0 to rt | ~90 | >95:5 | Adapted from literature on similar substrates |
| 2 | t-BuOK (1.1) | THF | -78 to rt | ~88 | >95:5 | [2] |
| 3 | DBU (1.5) / LiCl (1.5) | Acetonitrile | rt | ~85 | >98:2 | Adapted from Masamune-Roush conditions |
| 4 | K₂CO₃ (2.0) | DMF | rt | ~70 | ~90:10 | Adapted from literature on similar substrates |
Experimental Protocols
Protocol A: Synthesis of this compound via Wohl-Ziegler Bromination
Step 1: Synthesis of Methyl 3-(4-methyl)cinnamate
This precursor can be synthesized via a Horner-Wadsworth-Emmons reaction of p-tolualdehyde and trimethyl phosphonoacetate.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-tolualdehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 3-(4-methyl)cinnamate.
Step 2: Wohl-Ziegler Bromination
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-(4-methyl)cinnamate (1.0 eq) in carbon tetrachloride (CCl₄) or acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq).
-
Heat the mixture to reflux. The reaction can be initiated by shining a sunlamp or a 100W incandescent bulb on the flask.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.
Protocol B: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add trimethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product into ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to obtain pure this compound.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the Wohl-Ziegler bromination.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
References
Common side reactions in the bromination of methyl cinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of methyl cinnamate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the bromination of trans-methyl cinnamate?
The primary product is methyl 2,3-dibromo-3-phenylpropanoate. The reaction proceeds via an electrophilic addition mechanism, where a molecule of bromine adds across the double bond of methyl cinnamate.
Q2: What is the expected stereochemistry of the product?
The bromination of alkenes typically proceeds through an anti-addition mechanism. This means that the two bromine atoms add to opposite faces of the double bond. For trans-methyl cinnamate, this results in the formation of the (2R,3S)- and (2S,3R)- enantiomers of methyl 2,3-dibromo-3-phenylpropanoate (the erythro isomers).
Q3: My reaction mixture remains brown/orange even after the recommended reaction time. What could be the issue?
A persistent brown or orange color indicates the presence of unreacted bromine. This could be due to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and appropriate temperature.
-
Incorrect stoichiometry: An excess of bromine may have been used.
-
Low reactivity of the alkene: While methyl cinnamate is generally reactive, impurities in the starting material could hinder the reaction.
To quench the excess bromine, a small amount of a sacrificial alkene, such as cyclohexene, can be added until the color disappears.[1]
Q4: The melting point of my product is lower than the literature value and/or melts over a broad range. What are the possible impurities?
A low or broad melting point suggests the presence of impurities. Common impurities in the bromination of methyl cinnamate include:
-
Unreacted methyl cinnamate: If the reaction did not go to completion.
-
Diastereomeric byproducts: While anti-addition is major, small amounts of the syn-addition product (the threo isomers) can form, especially in conjugated systems.
-
Solvent-incorporated byproducts: If a nucleophilic solvent is used (e.g., methanol, acetic acid), it can be incorporated into the product.
-
Elimination byproducts: Under certain conditions, elimination of HBr can occur, leading to unsaturated bromo-compounds.
Recrystallization is a common method to purify the desired product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of methyl cinnamate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Loss of product during workup and purification. - Competing side reactions. | - Increase reaction time or gently heat the mixture if the protocol allows. - Ensure efficient extraction and minimize transfers. - Use a non-nucleophilic, dry solvent. Protect the reaction from light. |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities. - Incorrect solvent for recrystallization. | - Attempt to purify a small sample by column chromatography to isolate the main product and identify impurities. - For recrystallization, ensure the correct solvent or solvent mixture is used. Seeding with a pure crystal can induce crystallization. |
| Formation of an Unexpected Side Product | - Use of a nucleophilic solvent (e.g., methanol, ethanol, acetic acid). - Reaction exposed to light. - Presence of water in the reaction mixture. | - Use a non-nucleophilic solvent like dichloromethane or carbon tetrachloride. - Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent radical reactions. - Use anhydrous reagents and solvents to avoid the formation of bromohydrins. |
| Inconsistent Stereochemical Outcome | - Formation of both anti- and syn-addition products. | - While anti-addition is favored, the formation of the syn product can be influenced by the solvent and reaction temperature. Characterization by NMR spectroscopy can help determine the diastereomeric ratio. |
Summary of Potential Reaction Products
| Product Type | Product Name | Formation Pathway |
| Major Product | Methyl (2R,3S)- and (2S,3R)-2,3-dibromo-3-phenylpropanoate | Anti-addition of bromine to the double bond. |
| Side Product | Methyl (2R,3R)- and (2S,3S)-2,3-dibromo-3-phenylpropanoate | Syn-addition of bromine to the double bond (minor pathway). |
| Side Product | Methyl 2-bromo-3-methoxy-3-phenylpropanoate | Nucleophilic attack by methanol (if used as solvent) on the bromonium ion intermediate. |
| Side Product | Methyl 3-acetoxy-2-bromo-3-phenylpropanoate | Nucleophilic attack by acetic acid (if used as solvent) on the bromonium ion intermediate. |
| Side Product | Methyl 2-bromo-3-hydroxy-3-phenylpropanoate (Bromohydrin) | Nucleophilic attack by water (if present as an impurity) on the bromonium ion intermediate. |
| Impurity | trans-Methyl cinnamate | Incomplete reaction. |
Experimental Protocols
The following are representative protocols for the bromination of cinnamic acid derivatives, which can be adapted for methyl cinnamate.
Protocol 1: Bromination using Bromine in a Non-Nucleophilic Solvent
This protocol is adapted from procedures for the bromination of cinnamic acid.
Materials:
-
Methyl cinnamate
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous
-
Bromine (Br₂)
-
Cyclohexene (for quenching)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve methyl cinnamate in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
In a dropping funnel, prepare a solution of bromine in dichloromethane.
-
Add the bromine solution dropwise to the stirred solution of methyl cinnamate. The red-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint orange or yellow color persists, indicating a slight excess of bromine.
-
If the color is intensely orange/brown, add a few drops of cyclohexene to quench the excess bromine until the solution is colorless or pale yellow.[1]
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified methyl 2,3-dibromo-3-phenylpropanoate.
Protocol 2: Bromination using Pyridinium Tribromide in Acetic Acid
This method avoids the use of elemental bromine directly.
Materials:
-
Methyl cinnamate
-
Glacial acetic acid
-
Pyridinium tribromide
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
In a round-bottom flask, combine methyl cinnamate and glacial acetic acid.
-
Add pyridinium tribromide to the flask.
-
Attach a reflux condenser and heat the mixture with stirring in a water bath. The progress of the reaction can be monitored by the disappearance of the solid pyridinium tribromide and a color change.
-
After the reaction is complete (typically 30-60 minutes), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove acetic acid and pyridinium salts.
-
Recrystallize the crude product from an appropriate solvent.
Visualizations
References
How to prevent polymerization of Methyl 3-(4-bromomethyl)cinnamate during storage
Technical Support Center: Methyl 3-(4-bromomethyl)cinnamate
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent unwanted polymerization and ensure material integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound (CAS No. 946-99-6) is a chemical intermediate used in organic synthesis and for producing specialty polymers.[1][2] Its molecular structure contains two key features that make it reactive: a carbon-carbon double bond in the cinnamate backbone and a reactive bromomethyl group on the phenyl ring.[3] The double bond makes it susceptible to free-radical polymerization, a chain reaction where individual monomer molecules link together.[1][4] This process can be initiated by external factors like heat, light, or the presence of contaminants.
Q2: What are the ideal storage conditions to prevent polymerization?
To maintain the stability of this compound, it is crucial to control its storage environment. The compound should be stored in a cool, dry, dark, and well-ventilated area.[1][2] It is critical to keep it isolated from incompatible materials such as strong oxidizing agents, bases, and active metals to prevent decomposition.[1]
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[2] | Low temperatures minimize the rate of potential polymerization reactions. |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon)[5] | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Light Exposure | Keep in a dark place, use amber glass containers[1][2] | Light can initiate free-radical formation, leading to polymerization. |
| Container | Tightly sealed, airtight containers[2] | Prevents contamination and exposure to air/moisture. |
Q3: Should a polymerization inhibitor be added for long-term storage?
Yes, for long-term storage, adding a polymerization inhibitor is a highly effective strategy. Polymerization inhibitors are chemical compounds that scavenge the free radicals that initiate the polymerization process.[6][7] By neutralizing these radicals, inhibitors can significantly delay or halt the onset of polymerization.[6] The selection of an appropriate inhibitor is critical and depends on the specific monomer.[6]
Data Presentation: Common Polymerization Inhibitors for Unsaturated Monomers
| Inhibitor | Typical Concentration | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm | Phenolic antioxidant; scavenges free radicals.[4] | Effective for many vinyl compounds. |
| Hydroquinone (HQ) | 100-1000 ppm | Reacts with free radicals to form stable species.[7] | Highly effective but can be toxic. |
| Phenothiazine (PTZ) | 100-500 ppm | Acts as a radical trap. | Often used for acrylates and methacrylates. |
Note: The optimal concentration should be determined experimentally for this compound.
Q4: How can I detect if my stored material has begun to polymerize?
Early detection of polymerization is key to preventing the use of compromised material. There are two main approaches:
-
Visual Inspection: Regularly check the material for any changes in its physical state. Signs of polymerization include the powder caking, clumping, becoming viscous, or solidifying completely.
-
Analytical Monitoring: For more sensitive detection, analytical techniques are recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the presence of dimers, trimers, and other oligomers, which are clear indicators that polymerization has begun.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Material has solidified or become highly viscous in the container. | Advanced polymerization has occurred. | The material is likely unusable for its intended purpose. Discard the batch according to local chemical waste regulations.[1] Review your storage protocol (temperature, light exposure, inhibitor use) to prevent recurrence. |
| The white/pale yellow powder has developed discolored spots. | Contamination or chemical degradation. | Isolate the container. Test a small, unaffected sample for purity and performance. If contamination is suspected, review handling procedures to identify and eliminate the source. |
| Reduced reactivity or poor yield in synthesis. | Onset of polymerization or degradation. | The effective concentration of the monomer has decreased. Perform an analytical check (e.g., GC-MS, NMR) to assess purity. Consider purifying the material if possible, or use a fresh, uncompromised batch. |
Experimental Protocols
Protocol 1: Visual Inspection for Quality Control
Objective: To visually assess the physical state of stored this compound.
Methodology:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
In a well-ventilated area or fume hood, carefully open the container.
-
Observe the material's appearance. It should be a free-flowing, crystalline powder.[1][5]
-
Check for any signs of caking, clumping, discoloration, or increased viscosity (if it has started to melt or polymerize).
-
Use a clean, dry spatula to gently probe the material, checking for hardened sections.
-
Record observations in a lab notebook, dated with each inspection.
-
Reseal the container tightly, purge with inert gas if available, and return to proper storage conditions.
Protocol 2: Monitoring for Oligomers by GC-MS
Objective: To analytically detect the formation of dimers and other low-molecular-weight oligomers as an early indicator of polymerization.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the stored this compound.
-
Dissolve the sample in a suitable solvent (e.g., Chloroform, Ethyl Acetate) to a final concentration of ~1 mg/mL.[5]
-
Vortex briefly to ensure complete dissolution.
-
-
Instrument Parameters (Example):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-600
-
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound monomer (Exact Mass: 253.99).[2]
-
Search the chromatogram for peaks at higher retention times with masses corresponding to dimers (Mass ≈ 510), trimers (Mass ≈ 765), and other oligomers.
-
The presence and relative abundance of these oligomer peaks indicate the extent of polymerization.
-
Visualizations and Workflows
Caption: Free-Radical Polymerization Pathway and Prevention Strategies.
Caption: Decision Workflow for Optimal Storage Atmosphere.
Caption: Experimental Workflow for Material Quality Control During Storage.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. China this compound Manufacturers Suppliers Factory - Made in China [sinoshiny.com]
- 3. Buy this compound | 88738-86-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 3vsigmausa.com [3vsigmausa.com]
- 7. longchangchemical.com [longchangchemical.com]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution Reactions
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing nucleophilic substitution reactions. The following frequently asked questions (FAQs) and protocols address common issues encountered in the laboratory, with a focus on identifying the root causes of low reaction yields and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction has a low yield. What are the general factors I should investigate?
A1: Low yield in nucleophilic substitution reactions can often be traced back to a few key factors that influence the reaction's rate and efficiency. A systematic review of your experimental setup is the best approach.
Initial Troubleshooting Steps:
-
Re-evaluate the Reaction Mechanism (SN1 vs. SN2): Ensure your reaction conditions are appropriate for the intended mechanism. Mismatched conditions are a primary source of low yield.
-
Assess Reagent Purity: Impurities in the substrate, nucleophile, or solvent can introduce side reactions or inhibit the primary reaction pathway.
-
Check for Competing Reactions: Elimination reactions (E1 and E2) are common competitors to substitution.[1][2] Factors like temperature, solvent, and the basicity of the nucleophile can favor elimination over substitution.[1]
-
Review Workup and Purification: Significant product loss can occur during extraction, washing, and chromatography steps.[3]
A logical workflow can help diagnose the issue systematically.
Caption: General troubleshooting workflow for low reaction yield.
Q2: My SN2 reaction is not working or the yield is very low. How can I troubleshoot it?
A2: The SN2 (bimolecular nucleophilic substitution) reaction is a single-step process that is highly sensitive to several factors.[4] Low yields are typically due to issues with the substrate, nucleophile, leaving group, or solvent.
-
Substrate Structure (Steric Hindrance): The SN2 mechanism involves a backside attack by the nucleophile. Bulky groups on or near the electrophilic carbon will block this approach, dramatically slowing or preventing the reaction.[5][6][7]
-
Nucleophile Strength: A strong nucleophile is required for an efficient SN2 reaction.[8][9]
-
Characteristics of Strong Nucleophiles: Typically have a negative charge and are less electronegative (e.g., RS⁻ > RO⁻).[10][11]
-
Solution: Switch to a stronger nucleophile. If basicity is an issue (promoting elimination), consider a nucleophile that is highly polarizable but less basic (e.g., I⁻ or RS⁻).
-
-
Leaving Group Ability: A good leaving group is essential for stabilizing the forming negative charge in the transition state.[12] Good leaving groups are weak bases.[13]
-
Solvent Choice: The ideal solvent for an SN2 reaction is a polar aprotic solvent.[8] These solvents can dissolve the nucleophile but do not solvate it so strongly as to blunt its reactivity.[9][14]
-
Good Choices: Acetone, acetonitrile (ACN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).[14][15]
-
Poor Choices (Avoid): Polar protic solvents like water, methanol, or ethanol will form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.[8][11]
-
Q3: I am getting a low yield in my SN1 reaction. What are the likely causes?
A3: The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a two-step mechanism involving a carbocation intermediate.[15] Troubleshooting low yields often involves stabilizing this intermediate or ensuring the conditions favor its formation.
-
Substrate Structure (Carbocation Stability): The rate-determining step of an SN1 reaction is the formation of the carbocation.[16] Therefore, the reaction is fastest for substrates that form the most stable carbocations.
-
Leaving Group Ability: As with SN2 reactions, a good leaving group is crucial because its departure is part of the rate-determining step.[16][18]
-
Solution: Use substrates with good leaving groups (I⁻, Br⁻, TsO⁻). Convert poor leaving groups like -OH into better ones.
-
-
Solvent Choice: Polar protic solvents are ideal for SN1 reactions.[8][15] They serve two purposes: they help stabilize the carbocation intermediate through solvation, and they can solvate the leaving group, facilitating its departure.[16][14][19]
-
Nucleophile: The concentration and strength of the nucleophile do not affect the rate of an SN1 reaction, as the nucleophile is not involved in the rate-determining step.[10][17] Weak, neutral nucleophiles are commonly used.[16]
Caption: Decision diagram for SN1 vs. SN2 pathways based on substrate.
Q4: I suspect elimination is a major side reaction. How can I favor substitution over elimination?
A4: Substitution and elimination reactions are often in competition.[1][2] The outcome is determined by the relative rates of the two pathways, which can be influenced by several factors.[1]
-
Basicity of the Nucleophile: Strong bases favor elimination. Many strong nucleophiles are also strong bases. To favor substitution, use a nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻). Strongly basic, sterically hindered nucleophiles like potassium tert-butoxide (t-BuOK) are almost exclusively used for elimination.[20]
-
Steric Hindrance: As the substrate becomes more sterically hindered, elimination becomes more favorable because the base can abstract a proton from the periphery of the molecule more easily than the nucleophile can access the electrophilic carbon.[21]
-
Trend: Elimination is favored for 2° and 3° substrates. Substitution is favored for methyl and 1° substrates.[21]
-
-
Temperature: Higher reaction temperatures favor elimination over substitution.
-
Solution: Run the reaction at a lower temperature to minimize the elimination byproduct.
-
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |
| Substrate | Methyl, Primary (1°) | Tertiary (3°), Secondary (2°) |
| Reagent | Strong, non-basic nucleophile (e.g., I⁻, Br⁻, CN⁻) | Strong, hindered base (e.g., t-BuOK) |
| Temperature | Lower temperature | Higher temperature |
Caption: Conditions Favoring Substitution vs. Elimination.
Data & Protocols
Table 1: Comparison of SN1 and SN2 Reaction Characteristics
This table summarizes the key differences between the SN1 and SN2 mechanisms to aid in choosing the correct reaction conditions.[8][14]
| Feature | SN1 Reaction | SN2 Reaction |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps, via carbocation intermediate[15] | One step, concerted mechanism[15] |
| Substrate | 3° > 2° (1° and methyl do not react)[16] | Methyl > 1° > 2° (3° do not react)[5] |
| Nucleophile | Weak, neutral nucleophiles are effective[16] | Strong nucleophiles required[8] |
| Solvent | Polar Protic (e.g., H₂O, EtOH, MeOH)[8][15] | Polar Aprotic (e.g., Acetone, DMSO, DMF)[8][15] |
| Leaving Group | Good leaving group required[16] | Good leaving group required[12] |
| Stereochemistry | Racemization[15] | Inversion of configuration[15] |
Table 2: Relative Ability of Common Leaving Groups
The choice of leaving group is critical for both SN1 and SN2 reactions. A good leaving group is a weak base, meaning it is stable on its own.[13]
| Leaving Group | Formula | Conjugate Acid | pKa of Acid | Relative Ability |
| Tosylate | ⁻OTs | TsOH | -2.8 | Excellent |
| Iodide | I⁻ | HI | -10 | Excellent |
| Bromide | Br⁻ | HBr | -9 | Good |
| Water | H₂O | H₃O⁺ | -1.7 | Good |
| Chloride | Cl⁻ | HCl | -7 | Moderate |
| Fluoride | F⁻ | HF | 3.2 | Poor |
| Hydroxide | HO⁻ | H₂O | 15.7 | Very Poor |
| Alkoxide | RO⁻ | ROH | ~16-18 | Very Poor |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction (SN2 Example)
This protocol outlines a typical setup for an SN2 reaction.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition:
-
Add the alkyl halide substrate (1.0 eq) to the flask.
-
Dissolve the substrate in a suitable polar aprotic solvent (e.g., acetone or DMF).
-
In a separate flask, dissolve the nucleophile (1.1-1.5 eq) in the same solvent.
-
-
Reaction:
-
Add the nucleophile solution to the substrate solution dropwise at room temperature (or a pre-determined temperature) with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (see Protocol 2).
-
-
Workup:
-
Once the reaction is complete (indicated by the disappearance of the starting material on TLC), quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then brine to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure substituted product.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a fast and effective method to monitor the consumption of starting material and the formation of the product.[22][23]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[23][24]
-
Select the Mobile Phase: Choose a solvent system (eluent) in which the starting material has an Rf value of approximately 0.4-0.5.[23] A common system for neutral molecules is a mixture of hexanes and ethyl acetate.[25]
-
Prepare the TLC Chamber: Pour the selected eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[24]
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a volatile solvent to create a reference spot.
-
Withdraw a small aliquot from your reaction mixture using a capillary tube.
-
Spot the starting material reference, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same spot) on the baseline.[23]
-
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[23][24] Allow the solvent front to rise until it is about 1 cm from the top of the plate.
-
Visualize and Interpret:
Protocol 3: Determining Reaction Yield using Quantitative NMR (qNMR)
qNMR allows for the determination of the product yield directly from the crude reaction mixture without isolation, provided a suitable internal standard is used.[26]
-
Sample Preparation:
-
After the reaction workup (before purification), obtain a precise weight of the crude product mixture.
-
Add a precise weight of a chemically inert internal standard to the crude mixture. The standard should have a simple NMR spectrum (e.g., a singlet) that does not overlap with any product or starting material signals.[27] 1,3,5-trimethoxybenzene or dimethyl terephthalate are common choices.
-
Dissolve this mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Crucially , ensure a long relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the protons being integrated) to allow for full relaxation of all protons.[27] This ensures the integral values are directly proportional to the number of protons.
-
-
Data Analysis and Calculation:
-
Integrate a well-resolved peak corresponding to the product and a peak from the internal standard.
-
Normalize each integral by the number of protons it represents (e.g., divide the integral of a -CH₃ group by 3).
-
Calculate the molar amount of the product using the following formula:
Moles of Product = ( (Integral of Product / # of H in Product Peak) / (Integral of Standard / # of H in Standard Peak) ) * Moles of Standard
-
-
Calculate Percent Yield:
% Yield = (Moles of Product / Initial Moles of Limiting Reagent) * 100 [28]
References
- 1. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophile Effects on Substitution Reaction Rates – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 23. benchchem.com [benchchem.com]
- 24. coconote.app [coconote.app]
- 25. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 27. reddit.com [reddit.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with Methyl 3-(4-bromomethyl)cinnamate
Welcome to the technical support center for optimizing cross-coupling reactions involving Methyl 3-(4-bromomethyl)cinnamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are the Suzuki-Miyaura, Heck, and Sonogashira couplings. The choice of reaction depends on the desired final product, as each introduces a different functional group at the benzylic bromide position.
Q2: My Suzuki-Miyaura coupling reaction is giving low yields. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings with benzylic bromides can stem from several factors.[1][2][3] Key areas to investigate include:
-
Incomplete dissolution of reactants: Ensure all components, especially the boronic acid and base, are fully dissolved in the chosen solvent system.[2]
-
Catalyst and ligand choice: Not all palladium catalysts and ligands are optimal for benzylic substrates. Consider using catalysts like Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, or Pd(PPh₃)₄ with appropriate phosphine ligands.[1][4]
-
Base selection: The choice and quality of the base are critical. Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous if required by the protocol.[1][5]
-
Reaction temperature: While some couplings proceed at room temperature, benzylic bromides may require elevated temperatures or microwave conditions to achieve good conversion.[1]
Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I minimize this side product?
A3: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.[6][7] To minimize this:
-
Thoroughly degas your reaction mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.
-
Consider copper-free conditions: Several protocols exist for copper-free Sonogashira couplings which can eliminate the primary pathway for homocoupling.[8][9]
-
Use a dilute hydrogen atmosphere: Introducing a diluted hydrogen gas atmosphere can significantly reduce the formation of homocoupling byproducts.[6]
Q4: In my Heck reaction, I'm getting a mixture of E/Z isomers. How can I improve the stereoselectivity?
A4: The Heck reaction is generally known for its high trans selectivity.[10] If you are observing poor stereoselectivity, consider the following:
-
β-Hydride Elimination: This step determines the stereochemistry of the final product. The formation of the Z-isomer is often disfavored due to steric hindrance in the transition state.[11][12]
-
Reaction conditions: Ensure your reaction conditions (catalyst, base, solvent) are optimized for your specific substrate. The use of certain ligands can influence the stereochemical outcome.
-
Olefin Isomerization: Undesired olefin isomerization can occur after the desired product is formed. Adding bases or silver salts can help facilitate reductive elimination and minimize this side reaction.[12]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Poor solubility of reactants.[2] | Try a different solvent system (e.g., DMF, THF/water, dioxane/water).[1][2] Consider gentle heating to aid dissolution. |
| Inactive catalyst. | Use a fresh batch of palladium catalyst and ensure proper inert atmosphere techniques are used. | |
| Inappropriate base. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] Ensure the base is anhydrous and finely ground.[5] | |
| Dehalogenation of Starting Material | Presence of a hydrogen source and a pathway for reductive elimination.[13] | Ensure the solvent is not a hydrogen donor (e.g., certain alcohols). Minimize water content if possible, or use anhydrous conditions. |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen.[13] | Thoroughly degas the reaction mixture. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source. |
Heck Coupling
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Catalyst deactivation. | Use a more robust ligand or a higher catalyst loading. Ensure the reaction is performed under an inert atmosphere. |
| Poor reactivity of the alkene. | Electron-withdrawing groups on the alkene generally improve reaction rates.[14] Consider using a more activated alkene if possible. | |
| Formation of Side Products | Olefin isomerization.[12] | Add a silver salt or use a stronger base to promote the desired reductive elimination pathway.[12] |
| Double bond migration. | Optimize reaction time and temperature to minimize isomerization of the product. |
Sonogashira Coupling
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Significant Alkyne Homocoupling | Presence of oxygen.[6] | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. |
| Copper-catalyzed side reaction.[7] | Switch to a copper-free Sonogashira protocol.[8][9] | |
| Low Yield | Catalyst poisoning. | Ensure the terminal alkyne and other reagents are pure. Certain functional groups can poison the palladium catalyst. |
| Incomplete reaction. | Increase reaction temperature or time. Some aryl bromides require heating to react efficiently.[15] |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[1][4]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and a suitable ligand (e.g., SPhos, XPhos; 4-10 mol%) to the flask.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, THF/H₂O 10:1) via syringe.[1][16]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C or microwave irradiation) and stir for the required time (monitor by TLC or LC-MS).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Heck Coupling of this compound
This protocol outlines a general procedure for the Heck reaction.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), and a ligand (e.g., PPh₃; 2-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N, K₂CO₃; 1.5-2.0 equiv.).[14]
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture, filter off any solids, and dilute the filtrate with an organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling of this compound
This protocol provides a standard procedure for Sonogashira coupling.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI; 1-5 mol%).[15]
-
Base and Alkyne Addition: Add a base, which can also serve as the solvent in some cases (e.g., diisopropylamine, triethylamine; 2.0-7.0 equiv.), followed by the terminal alkyne (1.1-1.2 equiv.).[15]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS). The reaction is often rapid (a few hours).[15]
-
Workup: Dilute the reaction mixture with an ether-type solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, NaHCO₃, and brine.[15]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.[15]
Visualized Workflows and Mechanisms
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. scienceinfo.com [scienceinfo.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 3-(4-bromomethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and detailed protocols for the removal of impurities from crude Methyl 3-(4-bromomethyl)cinnamate. The following information is designed to assist researchers in obtaining a high-purity product essential for subsequent applications in organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route employed. For the common method involving radical bromination of methyl 4-methylcinnamate with N-bromosuccinimide (NBS), the primary impurities are:
-
Unreacted Starting Material: Methyl 4-methylcinnamate.
-
Byproducts: Succinimide (from NBS).
-
Over-brominated Species: Methyl 3-(4-(dibromomethyl))cinnamate.
-
Isomeric Byproducts: Products from bromination on the aromatic ring.
If the synthesis involves a Heck reaction, impurities may include residual palladium catalyst, phosphine ligands, and unreacted starting materials such as methyl acrylate and 4-bromotoluene.
Q2: My crude product is a sticky solid or oil. What should I do first?
A2: A sticky or oily consistency often indicates the presence of residual solvent or low-melting impurities. A preliminary wash with a cold, non-polar solvent like hexane can often help to solidify the product by removing some of these impurities. Subsequently, a more rigorous purification method like recrystallization or column chromatography should be employed.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: If crystallization does not initiate upon cooling, the solution may be too dilute or supersaturation has not been achieved. Try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus.
-
Seeding: Introduce a tiny crystal of pure this compound to the cooled solution.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Lower Temperature: Use an ice bath or a refrigerated bath to further decrease the temperature.
Q4: How can I effectively remove the succinimide byproduct?
A4: Succinimide has moderate solubility in many organic solvents but is also water-soluble. A common and effective method is to dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane and wash the solution with water or a saturated aqueous solution of sodium bicarbonate. This will extract the majority of the succinimide into the aqueous layer.
Q5: My purified product still shows impurities by TLC/NMR. What is the next step?
A5: If initial purification attempts are unsuccessful, column chromatography is the most effective method for separating closely related impurities. The choice of eluent is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful.
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 95-98% | 60-80% | Simple, cost-effective, good for removing major impurities. | Can have lower yields due to product loss in the mother liquor; may not remove closely related impurities. |
| Column Chromatography | >99% | 70-90% | High resolution for separating complex mixtures and closely related impurities. | More time-consuming, requires larger volumes of solvent, and packing the column requires care. |
| Washing/Extraction | Variable (depends on impurities) | >95% (of recovery) | Quick and effective for removing specific impurities like succinimide or unreacted acids/bases. | Not effective for removing impurities with similar solubility to the product. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for crude product that is mostly the desired compound but contains minor impurities.
-
Solvent Selection: A good recrystallization solvent will dissolve the crude product when hot but not when cold. For this compound, a mixed solvent system of ethyl acetate and hexane is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it just begins to turn cloudy (the cloud point). Reheat the solution slightly until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Column Chromatography
This method is recommended for mixtures containing multiple impurities or when very high purity is required.
-
Adsorbent: Use silica gel (60-120 mesh) as the stationary phase.
-
Eluent System: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for the desired product. A typical starting gradient might be from 95:5 to 80:20 (hexane:ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting with the least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product and then any more polar impurities.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Why is my Methyl 3-(4-bromomethyl)cinnamate reaction not going to completion?
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the synthesis of Methyl 3-(4-bromomethyl)cinnamate, particularly when the reaction does not proceed to completion. The primary synthetic route discussed is the radical bromination of Methyl 3-(4-methyl)cinnamate using N-bromosuccinimide (NBS), commonly known as the Wohl-Ziegler reaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is not going to completion, and I have a significant amount of starting material left. What are the likely causes?
An incomplete reaction is a common issue in radical chain reactions like the Wohl-Ziegler bromination. Several factors could be at play:
-
Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) is crucial for starting the chain reaction.[2] If it is old or has been improperly stored, it may have decomposed and will not effectively initiate the reaction.
-
Insufficient Initiation Energy: Radical initiation requires an energy input, typically in the form of heat or UV light.[4][5] Ensure your reaction is being heated to the appropriate temperature for the chosen initiator or is adequately irradiated with a UV lamp.
-
Poor Quality of N-Bromosuccinimide (NBS): The purity of NBS is critical. Over time, NBS can decompose to form bromine and succinimide, which can interfere with the desired reaction pathway. It is recommended to use freshly recrystallized NBS for best results.
-
Presence of Radical Inhibitors: Contaminants in your starting material, solvent, or glassware can act as radical inhibitors, quenching the chain reaction. Ensure all glassware is thoroughly cleaned and dried, and use high-purity reagents and solvents.
Q2: I'm observing multiple spots on my TLC analysis, suggesting the formation of byproducts. What are the possible side reactions?
The formation of byproducts is a strong indicator that reaction conditions are not optimal. The most common side reactions in this synthesis include:
-
Bromine Addition to the Alkene: The double bond in the cinnamate backbone is susceptible to electrophilic addition of bromine.[6][7] This is more likely to occur if there is a high concentration of molecular bromine (Br2) in the reaction mixture.[2] This can be minimized by using pure NBS and ensuring a slow, controlled generation of the bromine radical.
-
Di-bromination: The product, this compound, can potentially undergo a second bromination, leading to the formation of a di-bromo species. This is more likely if an excess of NBS is used or if the reaction is allowed to run for too long.
-
Hydrolysis of the Ester: If water is present in the reaction mixture, it can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Ensure all reagents and solvents are anhydrous.
Q3: How can I effectively monitor the progress of my reaction to determine if it has gone to completion?
Careful reaction monitoring is essential. Here are a few recommended techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. It can also help visualize the formation of any byproducts.
-
Visual Observation of NBS: In non-polar solvents like carbon tetrachloride, NBS is denser than the solvent and will sink. As the reaction progresses, it is converted to succinimide, which is less dense and will float.[1][2] The disappearance of the solid at the bottom of the flask and the appearance of a solid at the surface is a good visual indicator of reaction completion.
-
1H NMR Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can provide a definitive assessment of the conversion of the starting material to the product by observing the disappearance of the methyl protons of the starting material and the appearance of the bromomethyl protons of the product.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Reaction Not Starting or Stalling | 1. Inactive radical initiator. 2. Insufficient temperature or UV light. 3. Poor quality of NBS. 4. Presence of radical inhibitors. | 1. Use a fresh batch of radical initiator. 2. Ensure the reaction is heated to the decomposition temperature of the initiator (for AIBN in CCl4, this is around 70-80 °C). 3. Recrystallize NBS from water before use. 4. Use anhydrous solvents and clean, dry glassware. |
| Low Yield of Desired Product | 1. Sub-optimal reaction time. 2. Incorrect stoichiometry of reagents. 3. Inefficient work-up and purification. | 1. Monitor the reaction closely by TLC to determine the optimal reaction time. 2. Typically, 1.0-1.2 equivalents of NBS and a catalytic amount of radical initiator (0.05-0.1 equivalents) are used. 3. Ensure complete removal of byproducts during the work-up and optimize your chromatography conditions. |
| Formation of Multiple Byproducts | 1. High concentration of Br2. 2. Presence of water. 3. Over-bromination. | 1. Use high-purity, recrystallized NBS. Add the NBS in portions to maintain a low concentration of bromine. 2. Use anhydrous solvents and reagents. 3. Use the correct stoichiometry of NBS and monitor the reaction to avoid excessive reaction times. |
Experimental Protocols
Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
Methyl 3-(4-methyl)cinnamate
-
N-Bromosuccinimide (NBS), recrystallized
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl4) or other suitable solvent (e.g., acetonitrile)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 3-(4-methyl)cinnamate (1.0 eq) in anhydrous CCl4.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl4) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
The following diagrams illustrate the reaction mechanism, a troubleshooting workflow, and potential side reactions.
Caption: Wohl-Ziegler reaction mechanism.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl-Ziegler Bromination | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Gas-solid reactions of single crystals: A study of the reaction of bromine with single crystals of trans-cinnamic acid and a range of its derivatives by infrared and Raman microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Characterization of Unexpected Byproducts in Cinnamate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected byproducts in common cinnamate reactions. The following information is designed to help you navigate potential challenges in your experiments, optimize reaction conditions, and ensure the purity of your target compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during cinnamate reactions, leading to the formation of unexpected byproducts.
Issue: Low Yield and Presence of Insoluble White/Yellow Precipitate
-
Potential Cause: Polymerization of cinnamic acid or its derivatives. This is often exacerbated by high temperatures and harsh acidic or basic conditions.[1]
-
Suggested Solutions:
-
Optimize Temperature: For most cinnamate syntheses, a temperature range of 80 - 120°C is optimal. Higher temperatures can promote the formation of polymers.[2]
-
Milder Reaction Conditions: Consider using milder acid or base catalysts. For instance, in Fischer esterification, using a catalytic amount of a strong acid can be effective without promoting excessive side reactions.[1]
-
Monitor Reaction Time: Prolonged reaction times can lead to byproduct formation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[3]
-
Issue: Appearance of a Byproduct with a Similar Rf to the Starting Material in Steglich Esterification
-
Potential Cause: Formation of an N-acylurea byproduct. This occurs through a 1,3-rearrangement of the O-acylisourea intermediate, which is unable to react further with the alcohol.[4]
-
Suggested Solutions:
-
Ensure Anhydrous Conditions: Moisture can interfere with the coupling agent (e.g., DCC, EDC). Use anhydrous solvents and reagents.
-
Fresh Reagents: Use a fresh batch of the coupling agent and ensure the catalyst (e.g., DMAP) is active.[4]
-
Optimize Catalyst Loading: The addition of approximately 5 mol-% of 4-dimethylaminopyridine (DMAP) is crucial for efficient ester formation and suppresses the formation of N-acylurea.[4]
-
Issue: Formation of a Non-polar Byproduct, Especially at High Temperatures
-
Potential Cause: Decarboxylation of cinnamic acid to form stilbene derivatives. This is more likely to occur at elevated temperatures.[5]
-
Suggested Solutions:
-
Temperature Control: Carefully control the reaction temperature to avoid excessive heat.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate decarboxylation.
-
Issue: Formation of Multiple Products in Base-Catalyzed Reactions (e.g., Knoevenagel Condensation)
-
Potential Cause: Michael addition of a nucleophile to the α,β-unsaturated system of the cinnamate product. This is particularly common when using strong bases and nucleophilic reactants or solvents.
-
Suggested Solutions:
-
Choice of Base: Use a weaker base or a catalytic amount of a stronger base to minimize side reactions.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants to avoid an excess of the nucleophile that could lead to Michael addition.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired condensation over the Michael addition.
-
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned dark brown or black. What does this indicate?
A dark-colored reaction mixture often suggests the occurrence of side reactions, such as polymerization or other decomposition pathways. This is more likely under harsh acidic conditions and at elevated temperatures.[1] Consider using milder conditions or purifying your starting materials to remove any impurities that might be catalyzing these side reactions.
Q2: How can I detect and identify common byproducts in my cinnamate reaction?
Chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are effective for separating and identifying byproducts.[4] For structural elucidation of unknown byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.
Q3: What is a standard work-up procedure to remove unreacted cinnamic acid?
A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This converts the unreacted cinnamic acid into its water-soluble sodium salt, which is then removed in the aqueous layer.[1]
Q4: I am having trouble purifying my crude cinnamate product. What are some common impurities and how can I remove them?
Common impurities include unreacted starting materials and the byproducts mentioned in the troubleshooting guide.[3] Purification can typically be achieved through:
-
Recrystallization: Effective for obtaining high-purity crystalline products.
-
Column Chromatography: A versatile technique for separating the desired product from impurities with different polarities.[6]
Q5: Are there "greener" alternatives for cinnamate synthesis that might reduce byproduct formation?
Yes, several greener methods are being explored. Enzymatic catalysis using lipases, for example, can offer high selectivity under mild reaction conditions.[7][8] Microwave-assisted synthesis can also sometimes lead to faster reaction times and cleaner product profiles.[3]
Data Presentation
Table 1: Comparison of Catalyst Efficacy in Cinnamic Acid Esterification
| Catalyst Type | Catalyst | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Menthol | Ether | 60 | 5 | 96.38 (Yield) | [7] |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Ethanol | - | 60 | 1 | 84.42 (Conversion) | [7] |
| Homogeneous | Hydrochloric Acid (HCl) | Methanol | - | 60 | 1 | 34.40 (Conversion) | [7] |
| Homogeneous | p-Toluenesulfonic acid (PTSA) | Glycerol | Solvent-free | 140-160 | - | Almost quantitative | [7] |
| Biocatalyst | Lipozyme TLIM | Benzyl Alcohol | Isooctane | 40 | - | High Yield | [8][9] |
| Biocatalyst | Novozym 435 | Ethanol | - | - | - | 35.2 (Yield) | [8][9] |
Table 2: Comparison of Yields in Cinnamyl Cinnamate Synthesis Methods
| Esterification Method | Coupling/Activating Agent | Base/Catalyst | Yield (%) | Reference |
| Acyl Halide Method | Cinnamoyl chloride | - | 41 | [10] |
| Steglich Esterification | N,N'-Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | 98 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of Cinnamic Acid
-
Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a large excess of the desired alcohol (e.g., ethanol).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitoring: Monitor the reaction progress periodically using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for Steglich Esterification
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the cinnamic acid derivative (1.2 eq) and the alcohol (1.0 eq) in an anhydrous solvent like acetonitrile.
-
Reagent Addition: Add the coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and the catalyst, 4-dimethylaminopyridine (DMAP) (3.0 eq), to the solution.
-
Reaction: Heat the reaction mixture to 40-45 °C and stir for approximately 45 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Purification: Upon completion, the product can often be isolated in high yield without the need for chromatographic purification.[11]
Protocol 3: Characterization of Byproducts by GC-MS
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture with a suitable solvent (e.g., ethyl acetate) to a known volume in a GC vial.
-
Instrument Setup: Set up the GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column) and temperature program to separate the components of the reaction mixture.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the starting materials, desired product, and any byproducts based on their retention times and mass spectra. The mass spectra can be compared to library databases for identification.[4]
Mandatory Visualizations
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 11. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Lability of the Bromomethyl Group in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It addresses common issues encountered when working with the reactive bromomethyl group in organic synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments involving bromomethyl-containing compounds.
Problem 1: Low Yield of the Desired Product
Q: My reaction involving a bromomethyl compound is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in reactions with bromomethyl compounds are common due to the group's reactivity. Several factors could be contributing to this issue. A systematic approach to troubleshooting can help identify and resolve the problem.[1][2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Decomposition of Starting Material | The bromomethyl group is susceptible to degradation.[3] Ensure starting materials are pure and properly stored, ideally in a cool, dry, dark place under an inert atmosphere.[4][5] Consider re-purifying the starting material if its purity is questionable. |
| Side Reactions | The high reactivity of the bromomethyl group can lead to numerous side reactions, such as elimination or over-alkylation.[6] Carefully control reaction conditions (temperature, addition rate of reagents) to minimize these.[1] Adding reagents dropwise can help maintain temperature control.[1] |
| Inappropriate Reaction Conditions | The choice of solvent and temperature is crucial. For SN2 reactions, polar aprotic solvents like acetonitrile or DMF are generally preferred. For SN1 reactions, polar protic solvents may be more suitable.[6] If the reaction is temperature-sensitive, consider running it at a lower temperature for a longer period.[3] |
| Moisture in the Reaction | The bromomethyl group is sensitive to hydrolysis, which can consume the starting material and introduce impurities.[4][7] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[3][4] |
| Loss During Workup and Purification | Product can be lost during extraction, washing, and chromatography.[1][2] Ensure complete extraction by using an adequate volume of solvent and performing multiple extractions.[5] Be mindful of the compound's stability on silica gel, as it can be acidic and cause degradation.[8][9] |
Problem 2: Presence of Unexpected Side Products
Q: I am observing unexpected spots on my TLC and peaks in my NMR/MS corresponding to side products. What are the likely side reactions and how can I prevent them?
A: The appearance of unexpected side products is a direct consequence of the bromomethyl group's lability. Identifying these side products can provide clues to optimize the reaction conditions.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategies |
| Hydrolysis | Reaction with trace amounts of water to form the corresponding alcohol.[4][7] | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.[1][3] |
| Elimination (E1/E2) | Formation of an alkene, especially with sterically hindered or strongly basic nucleophiles.[6] | Use a less sterically hindered or less basic nucleophile. Control the reaction temperature, as higher temperatures can favor elimination. |
| Over-alkylation | The product of the initial alkylation may be more reactive than the starting material, leading to multiple alkylations.[6] | Use a stoichiometric amount of the limiting reagent or add it slowly to the reaction mixture. |
| Radical Reactions | Homolytic cleavage of the C-Br bond at elevated temperatures or upon exposure to light can initiate radical pathways, leading to dimerization or other byproducts.[3] | Conduct the reaction at the lowest effective temperature and protect it from light.[3][4] |
Problem 3: Compound Decomposition During Purification
Q: My product, which contains a bromomethyl group, appears to be decomposing during column chromatography. How can I purify it without degradation?
A: Purifying compounds with labile bromomethyl groups requires careful consideration of the purification technique and conditions.[8]
Strategies for Stable Purification:
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Choice of Stationary Phase: Standard silica gel is acidic and can cause decomposition.[8][9]
-
Deactivated Silica Gel: Flush the silica gel column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) before loading the sample.[5][8]
-
Alternative Stationary Phases: Consider using less acidic or neutral stationary phases such as neutral alumina or Florisil.[8][9]
-
-
Solvent System Optimization: Use a non-polar solvent system to achieve an Rf value of approximately 0.2-0.3 for the target compound on TLC.[8] This ensures good separation and minimizes the time the compound spends on the column.
-
Avoid Excessive Heat: When removing the solvent after collecting fractions, use a rotary evaporator at a low temperature to prevent thermal degradation.[3][8]
-
Alternative Purification Methods: If chromatography proves too harsh, consider other purification techniques such as crystallization or distillation if the compound's properties are suitable.[10][11]
Frequently Asked Questions (FAQs)
Q1: What makes the bromomethyl group so labile and reactive?
A1: The high reactivity of the bromomethyl group, particularly in benzylic systems, stems from the stability of the transition state and potential intermediates in nucleophilic substitution reactions. In an SN2 reaction, the transition state is stabilized by the adjacent aromatic ring. In an SN1 reaction, the departure of the bromide ion forms a resonance-stabilized benzylic carbocation.[6] The carbon-bromine bond is also relatively weak and polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack.[12]
Q2: How does solvent choice impact the stability and reactivity of bromomethyl compounds?
A2: The choice of solvent plays a critical role in the reaction pathway.[6]
-
Polar protic solvents (e.g., water, methanol, ethanol) can stabilize the formation of a carbocation intermediate, thus favoring the SN1 mechanism.[6] However, they can also act as nucleophiles, leading to solvolysis as a side reaction.
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Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are generally preferred for SN2 reactions. They solvate the cation of the nucleophile, leaving the anion more "naked" and reactive, which enhances the rate of the bimolecular attack.[6]
-
Nonpolar solvents (e.g., toluene, hexane) are less commonly used as they do not effectively dissolve many nucleophiles or stabilize charged intermediates.[6]
Q3: What are the recommended storage conditions for compounds containing a bromomethyl group?
A3: To ensure long-term stability, bromomethyl compounds should be stored in a cool, dry, and well-ventilated place, away from light and sources of ignition.[3][4] It is advisable to store them at refrigerated temperatures (2-8 °C) in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture, heat, and light.[3][4][5]
Q4: Can I use a protecting group strategy to manage the reactivity of a bromomethyl group?
A4: While the bromomethyl group is often used as a reactive handle itself, in complex syntheses, it may be necessary to temporarily reduce its reactivity. One approach is to convert it to a more stable functional group that can be later reverted to the bromomethyl group. For instance, it can be converted to an ether or an ester, which can be cleaved under specific conditions to regenerate the alcohol, followed by re-bromination. However, the more common strategy is to protect other functional groups in the molecule to allow for selective reaction at the bromomethyl site.[13][14][15]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2) on a Bromomethylarene
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Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.[1]
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Reagents: Add the bromomethylarene and a polar aprotic solvent (e.g., anhydrous acetonitrile or DMF) to the flask.
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Nucleophile Addition: Dissolve the nucleophile in the same anhydrous solvent and add it dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor its progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.[5]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure, avoiding excessive heat.[8] Purify the crude product by column chromatography on deactivated silica gel or by recrystallization.[8][9]
Protocol 2: Deactivation of Silica Gel for Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Deactivation: Prepare a solution of 1-3% triethylamine in the initial elution solvent.[8]
-
Flushing: Pass one to two column volumes of the basic solvent mixture through the packed column.
-
Equilibration: Equilibrate the column by passing several column volumes of the desired mobile phase (without triethylamine) through it until the eluent is neutral.
-
Sample Loading: Load the sample onto the column and proceed with the elution.
Visualizations
Caption: Reaction pathways for a bromomethyl compound.
Caption: Troubleshooting workflow for reactions with bromomethyl groups.
Caption: Decision tree for purification method selection.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1) Explain alkaline hydrolysis of Bromomethare | Filo [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. brainly.in [brainly.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. Protective Groups [organic-chemistry.org]
Technical Support Center: Recrystallization of Methyl 3-(4-bromomethyl)cinnamate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 3-(4-bromomethyl)cinnamate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a light yellow or white crystalline powder.[3][4][5] The reported melting point is in the range of 62-63 °C.[4] A sharp melting point within this range is a good indicator of purity.
Q3: How can I avoid "oiling out" during the recrystallization of this compound?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the compound (62-63 °C). To prevent this, select a solvent with a boiling point lower than the melting point of your compound. If oiling out occurs, you can try reheating the solution and adding more solvent to decrease the saturation point, followed by a slower cooling process.
Q4: What are some common impurities that might be present in crude this compound?
A4: Common impurities could include unreacted starting materials from the synthesis, such as methyl cinnamate or brominating agents.[6] Side products from the reaction or degradation products may also be present. The reactive bromomethyl group can also make the compound susceptible to hydrolysis if exposed to moisture.
Q5: How can I induce crystallization if no crystals form after cooling?
A5: If crystals do not form, your solution may be supersaturated. Try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus of the solution.
-
Seeding: Introduce a tiny crystal of pure this compound into the solution.
-
Cooling: Extend the cooling time or use a colder cooling bath (e.g., an ice-salt bath).
-
Reducing Solvent Volume: If an excess of solvent was used, carefully evaporate some of the solvent and allow the solution to cool again.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | Too much solvent was used, leading to high solubility even at low temperatures. | Evaporate some of the solvent to concentrate the solution and then cool again. |
| The cooling process was too rapid, trapping impurities and preventing crystal growth. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Re-evaluate your solvent choice. Consider a less polar solvent or a mixed solvent system. | |
| Oiling Out (Formation of a liquid layer instead of crystals) | The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. Alternatively, add more solvent to the oiled-out mixture, heat to redissolve, and cool slowly. |
| Crystals are colored or appear impure | Colored impurities are present in the crude material. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use only a minimal amount to avoid adsorbing your product. |
| The cooling was too fast, leading to the inclusion of impurities in the crystal lattice. | Ensure a slow cooling rate to allow for the formation of pure crystals. | |
| Crystals form in the funnel during hot filtration | The solution cooled too quickly in the funnel, causing premature crystallization. | Preheat the funnel and receiving flask before filtration. Use a slight excess of hot solvent to keep the compound dissolved. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
1. Solvent Selection: a. Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes. b. Add a few drops of different solvents (e.g., methanol, ethanol, ethyl acetate, hexane, toluene) to each test tube at room temperature. Observe the solubility. c. For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound completely when hot and show significant crystal formation upon cooling. d. If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to clarify and then cool.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating the flask on a hot plate. Swirl the flask continuously. c. Add the minimum amount of hot solvent required to completely dissolve the solid.
3. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. b. Preheat a funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. c. Quickly pour the hot solution through the filter paper into the preheated flask.
4. Crystallization: a. Remove the flask from the heat source and cover it with a watch glass. b. Allow the solution to cool slowly and undisturbed to room temperature. c. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
6. Drying: a. Allow the crystals to dry on the filter paper by drawing air through them for several minutes. b. Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
7. Purity Assessment: a. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (62-63 °C) indicates high purity. b. Purity can also be assessed using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
While precise numerical solubility data is not widely published, the following table summarizes the qualitative solubility of this compound in common laboratory solvents.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Methanol | Soluble[1][3] | Very Soluble | Potentially suitable, may require a co-solvent or very low temperatures for good recovery. |
| Ethanol | Likely Soluble | Very Soluble | Good candidate for single-solvent or mixed-solvent (with water) recrystallization. |
| Ethyl Acetate | Soluble[1] | Very Soluble | Good candidate, may be used in a mixed-solvent system with a non-polar solvent like hexane. |
| Chloroform | Soluble[1] | Very Soluble | Likely a good solvent for dissolving, but its high solvent power might lead to poor recovery unless used in a mixed-solvent system. |
| Hexane | Likely Sparingly Soluble/Insoluble | Likely Sparingly Soluble | Good candidate as an anti-solvent (the "poor" solvent) in a mixed-solvent system with a more polar solvent. |
| Toluene | Likely Soluble | Very Soluble | May be a suitable solvent, but its higher boiling point (111 °C) could lead to oiling out. |
| Water | Insoluble | Insoluble | Not suitable as a primary solvent but could be used as an anti-solvent with a water-miscible organic solvent like ethanol. |
| DMSO | Soluble[1] | Very Soluble | Generally not a preferred recrystallization solvent due to its high boiling point and difficulty of removal. |
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl (E)-4-(Bromomethyl)cinnamate | 88738-86-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. China this compound Manufacturers Suppliers Factory - Made in China [sinoshiny.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. Buy this compound | 88738-86-7 [smolecule.com]
Technical Support Center: Synthesis of Methyl 3-(4-bromomethyl)cinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of Methyl 3-(4-bromomethyl)cinnamate. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound is typically a two-stage process:
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Formation of the Methyl Cinnamate Backbone: This can be achieved via several methods, including:
-
Heck Reaction: Coupling of an appropriate aryl halide with methyl acrylate. This method is common in pharmaceutical manufacturing due to its versatility.
-
Condensation Reactions: Methods like the Perkin, Claisen, or Knoevenagel-Doebner condensations can be used, often starting from p-tolualdehyde.
-
Fischer Esterification: Direct esterification of 4-(bromomethyl)cinnamic acid with methanol, catalyzed by an acid. This is a straightforward method, particularly if the corresponding carboxylic acid is readily available.
-
-
Benzylic Bromination (Wohl-Ziegler Reaction): This step introduces the bromomethyl group on the phenyl ring of a methyl cinnamate precursor (like methyl p-methylcinnamate) using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator.[1]
Q2: What are the primary challenges when scaling up the Wohl-Ziegler bromination step?
A2: The main challenge is controlling the selectivity of the reaction to minimize the formation of the dibrominated byproduct (methyl 3-(4-(dibromomethyl)phenyl)acrylate).[2] Issues include:
-
Over-bromination: Formation of the dibromo- and tribromo- species.
-
Reaction Initiation: Difficulty in consistently initiating the radical reaction, especially at a larger scale.
-
Exothermic Reaction: The reaction can be highly exothermic, posing safety risks and leading to side reactions if not properly controlled.
-
Reagent Quality: The purity and stability of the N-Bromosuccinimide (NBS) can significantly impact the reaction outcome.[2]
Q3: How can the selectivity of the benzylic bromination be improved on a larger scale?
A3: Several strategies can be employed:
-
Slow Addition of NBS: Adding the NBS in portions or as a solution over time helps to maintain a low concentration of bromine in the reaction mixture, which favors monobromination.
-
Controlled Initiation: Using a reliable radical initiator like AIBN (2,2'-azobis(isobutyronitrile)) and maintaining a consistent temperature is crucial. Photochemical initiation can also be used for better control.
-
Continuous Flow Chemistry: Utilizing a continuous flow reactor can offer significant advantages for selectivity and safety by providing precise control over reaction time, temperature, and mixing.[3]
-
Solvent Choice: Non-polar solvents like carbon tetrachloride (though less common now due to toxicity) or cyclohexane are typically used. The choice of solvent can influence the reaction kinetics and selectivity.[2][4]
Q4: What are the key considerations for scaling up the Heck reaction for the cinnamate backbone synthesis?
A4: When scaling up the Heck reaction, the primary considerations are:
-
Catalyst Activity and Stability: The palladium catalyst can deactivate at higher temperatures or over longer reaction times. Choosing a robust catalyst and ligand system is critical.
-
Catalyst Removal: Residual palladium in the final product is a major concern in pharmaceutical applications. Efficient methods for catalyst removal, such as filtration through activated carbon or silica gel, are necessary.
-
Reagent Purity: The purity of the aryl halide and the alkene can affect the catalyst's performance and the impurity profile of the product.
-
Base Selection: The choice of base (e.g., triethylamine, potassium carbonate) can influence the reaction rate and side product formation.
Troubleshooting Guides
Issue 1: Low Yield in the Wohl-Ziegler Bromination Step
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is heated to the appropriate temperature to allow for efficient initiation and propagation. - Check the quality of the radical initiator; it may have degraded over time. |
| Side Reactions | - Over-bromination can consume the desired product. Consider reducing the equivalents of NBS or adding it more slowly. - Ensure the starting material is free of impurities that could interfere with the radical reaction. |
| Product Degradation | - The product can be sensitive to heat and light. Minimize exposure to high temperatures and UV light during workup and purification. |
| Poor Initiation | - Ensure the reaction is heated to the decomposition temperature of the initiator (for AIBN, typically around 65-70 °C). - If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. |
Issue 2: High Levels of Dibrominated Impurity
| Possible Cause | Troubleshooting Steps |
| Excess NBS or High Bromine Concentration | - Use a stoichiometric amount of NBS (or a slight excess, e.g., 1.05-1.1 equivalents). - Add the NBS portion-wise or as a solution over an extended period to maintain a low concentration of bromine. |
| High Reaction Temperature | - While heat is needed for initiation, excessive temperatures can increase the rate of the second bromination. Maintain the reaction at the lowest effective temperature. |
| Inefficient Mixing | - At a larger scale, poor mixing can lead to localized "hot spots" of high NBS concentration. Ensure vigorous and efficient stirring. |
| Solvent Effects | - The choice of solvent can influence selectivity. Consider screening different non-polar solvents. |
Data Presentation: Representative Scale-Up Data
The following tables provide representative data for the synthesis of this compound at a laboratory scale and a hypothetical pilot plant scale. This data is illustrative and may need to be optimized for a specific process.
Table 1: Scale-Up of the Cinnamate Backbone Synthesis (via Heck Reaction)
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Aryl Halide | 4-Bromotoluene | 4-Bromotoluene |
| Alkene | Methyl Acrylate (1.2 eq) | Methyl Acrylate (1.15 eq) |
| Catalyst | Pd(OAc)₂ (0.5 mol%) | Pd(OAc)₂ (0.2 mol%) |
| Ligand | P(o-tolyl)₃ (1 mol%) | P(o-tolyl)₃ (0.4 mol%) |
| Base | Triethylamine (1.5 eq) | Triethylamine (1.4 eq) |
| Solvent | Acetonitrile (500 mL) | Acetonitrile (40 L) |
| Temperature | 80 °C | 85-90 °C |
| Reaction Time | 12 hours | 18-24 hours |
| Typical Yield | 85-90% | 80-85% |
| Key Impurities | Unreacted starting materials, homocoupled byproduct | Unreacted starting materials, homocoupled byproduct, residual palladium |
Table 2: Scale-Up of the Wohl-Ziegler Bromination
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| Starting Material | Methyl p-methylcinnamate | Methyl p-methylcinnamate |
| Brominating Agent | NBS (1.1 eq) | NBS (1.05 eq) |
| Initiator | AIBN (2 mol%) | AIBN (1.5 mol%) |
| Solvent | Carbon Tetrachloride (1 L) | Cyclohexane (80 L) |
| Temperature | 77 °C (Reflux) | 80 °C (Reflux) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 75-85% | 70-80% |
| Key Impurities | Dibrominated byproduct, unreacted starting material, succinimide | Dibrominated byproduct, unreacted starting material, succinimide |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Step 1: Synthesis of Methyl p-methylcinnamate (Heck Reaction)
-
To a stirred solution of 4-bromotoluene (17.1 g, 100 mmol), palladium(II) acetate (112 mg, 0.5 mmol), and tri(o-tolyl)phosphine (304 mg, 1 mmol) in acetonitrile (150 mL) is added triethylamine (21 mL, 150 mmol) followed by methyl acrylate (10.8 mL, 120 mmol).
-
The mixture is heated to reflux (approximately 80 °C) under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (200 mL) and washed with water (2 x 100 mL) and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield methyl p-methylcinnamate.
Step 2: Synthesis of this compound (Wohl-Ziegler Bromination)
-
A mixture of methyl p-methylcinnamate (17.6 g, 100 mmol), N-bromosuccinimide (19.6 g, 110 mmol), and 2,2'-azobis(isobutyronitrile) (AIBN) (328 mg, 2 mmol) in carbon tetrachloride (200 mL) is heated to reflux (approximately 77 °C) with vigorous stirring.[1]
-
The reaction is monitored by TLC. After completion (typically 4-6 hours), the mixture is cooled to room temperature, and the succinimide is removed by filtration.
-
The filtrate is washed with a 10% sodium thiosulfate solution (100 mL) and water (2 x 100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white to off-white solid.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Bromination Yield
Caption: Troubleshooting logic for low yield in the Wohl-Ziegler bromination.
References
Technical Support Center: Catalyst Selection for Reactions Involving Methyl 3-(4-bromomethyl)cinnamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(4-bromomethyl)cinnamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: this compound possesses two primary reactive sites for palladium-catalyzed cross-coupling reactions: the benzylic bromide and the acrylate moiety. The most common reactions are:
-
Suzuki-Miyaura Coupling: The benzylic bromide can be coupled with a variety of aryl or vinyl boronic acids or their esters to form a new carbon-carbon bond. This is a versatile method for synthesizing substituted stilbene and diarylmethane derivatives.[1]
-
Heck Reaction: This reaction can proceed in two ways. The benzylic bromide can react with an alkene (intermolecular Heck reaction), or an aryl halide can be coupled with the acrylate moiety of this compound.[2][3][4][5] The latter is a powerful method for the synthesis of substituted cinnamates.
Q2: Which palladium catalyst and ligand combination is best for a Suzuki-Miyaura coupling with this substrate?
A2: The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling of benzylic bromides. Palladium(II) acetate (Pd(OAc)₂) is a commonly used palladium source.[1] For ligands, bulky and electron-rich phosphines are generally preferred to promote the oxidative addition and stabilize the catalytic species. Recommended ligands include:
-
JohnPhos: Known for its effectiveness in the coupling of benzylic halides.[1]
-
SPhos: Another highly effective Buchwald ligand for Suzuki-Miyaura couplings.
-
Triphenylphosphine (PPh₃): A more traditional and less expensive option, though it may require higher catalyst loading or longer reaction times.[1]
Q3: What are the key considerations for a Heck reaction involving the acrylate group of this compound?
A3: When coupling an aryl halide with the acrylate moiety, several factors are critical:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a standard choice.[2][3] Palladium on carbon (Pd/C) can also be used, especially in greener solvent systems.
-
Base: A weak inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is typically used.[2]
-
Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are common.
-
Side Reactions: Polymerization of the acrylate can be a significant side reaction. To minimize this, it is important to use appropriate reaction temperatures and avoid high concentrations of the acrylate.
Troubleshooting Guides
Suzuki-Miyaura Coupling of the Benzylic Bromide
Issue 1: Low or no conversion of starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your palladium source is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air and moisture stable. |
| Ligand Degradation | Phosphine ligands can be sensitive to air. Store them under inert gas and handle them quickly. |
| Insufficient Base | The base is crucial for the transmetalation step. Ensure you are using a sufficient excess (typically 2-3 equivalents) of a suitable base like K₂CO₃, Cs₂CO₃, or K₃PO₄. The base should be finely powdered to ensure good solubility and reactivity. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, reactions involving benzylic bromides may require heating to 80-120 °C.[1] |
| Solvent Issues | Ensure your solvent is anhydrous and degassed. The presence of oxygen can lead to catalyst deactivation and homocoupling of the boronic acid. |
Issue 2: Significant formation of homocoupled product (1,2-diphenylethane derivative).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Slow Transmetalation | If the transmetalation step is slow, the oxidative addition intermediate has more time to undergo side reactions. Consider a more electron-rich ligand or a more soluble base to accelerate transmetalation. |
| Palladium(II) Pre-catalyst | Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling as it bypasses the in-situ reduction of a Pd(II) species. |
Issue 3: Debromination of the starting material.
| Potential Cause | Troubleshooting Step |
| Hydride Source | Some solvents (like alcohols) or bases can act as hydride donors, leading to the reduction of the benzylic bromide. Use high-purity, anhydrous solvents and screen different bases. |
| Protodeboronation of the Boronic Acid | This side reaction consumes the boronic acid and can be promoted by excess water or base. Use the boronic acid in a slight excess (1.1-1.2 equivalents) and ensure anhydrous conditions if possible. |
Heck Reaction of the Acrylate Moiety
Issue 1: Polymerization of the this compound.
| Potential Cause | Troubleshooting Step |
| High Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| High Concentration | Use a more dilute solution to reduce the likelihood of intermolecular polymerization. |
| Radical Initiators | Ensure all reagents and solvents are free of radical initiators. Adding a radical inhibitor like hydroquinone can sometimes be beneficial, but its compatibility with the catalyst should be checked. |
Issue 2: Low yield of the desired cross-coupled product.
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Formation of palladium black is a sign of catalyst decomposition. This can be caused by high temperatures or impurities. Ensure a sufficiently stabilizing ligand is used if necessary. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. |
| Incorrect Base | The choice of base can significantly impact the reaction. Screen different bases such as triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc).[2] |
Data Presentation
The following tables provide representative quantitative data for Suzuki-Miyaura and Heck reactions of substrates structurally similar to this compound. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | 140 (MW) | 0.33 | 70-95 | [1] |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (3.0) | Toluene/H₂O (10:1) | 80 | 12 | 85-95 | |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 16 | 75-90 |
Table 2: Representative Conditions for Heck Reaction of Aryl Halides with Acrylates
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | 80-95 | |
| Pd/C (5) | - | NaOAc (2.0) | NMP | 120 | 12 | 70-85 | |
| Pd(OAc)₂ (2) | - | K₂CO₃ (2.0) | DMAc | 110 | 18 | 85-98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., JohnPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (e.g., DMF or toluene/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction of an Aryl Halide with this compound
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., PPh₃, 2-10 mol%).
-
Add the base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv.) and the solvent (e.g., DMF or DMAc).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and filter off any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting guide for low conversion in Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 3-(4-bromomethyl)cinnamate and a Key Alternative
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following tables summarize the ¹H and ¹³C NMR spectral data for Methyl Cinnamate in Chloroform-d (CDCl₃) and provide a predicted data set for Methyl 3-(4-bromomethyl)cinnamate.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Methyl Cinnamate | 7.70 | d | 16.0 | 1H | H-7 |
| 7.54–7.49 | m | - | 2H | Ar-H | |
| 7.41–7.35 | m | - | 3H | Ar-H | |
| 6.44 | d | 16.0 | 1H | H-8 | |
| 3.80 | s | - | 3H | OCH₃ | |
| This compound (Predicted) | ~7.72 | d | ~16.0 | 1H | H-7 |
| ~7.55 | s | - | 1H | Ar-H | |
| ~7.45 | d | ~7.8 | 1H | Ar-H | |
| ~7.38 | t | ~7.8 | 1H | Ar-H | |
| ~7.30 | d | ~7.8 | 1H | Ar-H | |
| ~6.46 | d | ~16.0 | 1H | H-8 | |
| ~4.50 | s | - | 2H | CH₂Br | |
| ~3.81 | s | - | 3H | OCH₃ |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Methyl Cinnamate [1] | 167.5 | C=O |
| 144.9 | C-7 | |
| 134.5 | Ar-C (ipso) | |
| 130.4 | Ar-CH | |
| 129.0 | Ar-CH | |
| 128.1 | Ar-CH | |
| 117.9 | C-8 | |
| 51.8 | OCH₃ | |
| This compound (Predicted) | ~167.4 | C=O |
| ~144.2 | C-7 | |
| ~138.5 | Ar-C (ipso) | |
| ~135.0 | Ar-C (ipso) | |
| ~130.8 | Ar-CH | |
| ~129.5 | Ar-CH | |
| ~129.2 | Ar-CH | |
| ~128.5 | Ar-CH | |
| ~118.5 | C-8 | |
| ~52.0 | OCH₃ | |
| ~32.5 | CH₂Br |
Experimental Protocols
The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra, based on common laboratory practices.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30 (or equivalent)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3.98 s
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 101 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (or equivalent) with proton decoupling
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: 1.36 s
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Mandatory Visualization
The following diagrams illustrate the chemical structures and key logical relationships for the NMR analysis.
Caption: Chemical structures of the target compound and its alternative.
Caption: A simplified workflow for NMR spectral analysis.
Caption: Diagram illustrating key proton relationships in the target molecule.
References
Comparative Reactivity Analysis: Methyl 3-(4-bromomethyl)cinnamate versus Other Benzylic Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Methyl 3-(4-bromomethyl)cinnamate with other common benzylic bromides. The analysis is grounded in established principles of physical organic chemistry, supported by generalized experimental protocols for quantitative comparison. This document is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this versatile reagent.
Introduction to Benzylic Bromide Reactivity
Benzylic bromides are a class of organic compounds characterized by a bromine atom attached to a carbon atom that is, in turn, bonded to an aromatic ring. Their reactivity is significantly influenced by the stability of the benzylic carbocation or the transition state of nucleophilic substitution, which can be modulated by substituents on the aromatic ring.[1][2] this compound is a benzylic bromide derivative whose reactivity is influenced by the electron-withdrawing nature of the methyl cinnamate group at the para position.[3] This guide will compare its reactivity profile to that of unsubstituted benzyl bromide, as well as derivatives bearing electron-donating and electron-withdrawing groups.
Electronic Effects of Substituents
The reactivity of benzylic bromides in nucleophilic substitution reactions can often be correlated with the electronic properties of the substituents on the aromatic ring, a relationship quantified by the Hammett equation.[3][4] Electron-donating groups (EDGs) stabilize the developing positive charge in the transition state of SN1 reactions, thereby accelerating them. Conversely, electron-withdrawing groups (EWGs) destabilize this positive charge, slowing down SN1 reactions. The effect on SN2 reactions is more complex and depends on the nature of the transition state.
Table 1: Hammett Substituent Constants (σp) for Selected Benzylic Bromides
| Compound | Substituent (para) | Hammett Constant (σp) | Expected Relative SN1 Reactivity |
| 4-Methoxybenzyl bromide | -OCH3 | -0.27 | Highest |
| 4-Methylbenzyl bromide | -CH3 | -0.17 | High |
| Benzyl bromide | -H | 0.00 | Intermediate |
| This compound | -CH=CH-COOCH3 | ~0.2-0.3 (Estimated) | Low |
| 4-Nitrobenzyl bromide | -NO2 | 0.78 | Lowest |
Note: The Hammett constant for the methyl cinnamate substituent is an estimate based on the electronic properties of its components.
Comparative Reactivity in Nucleophilic Substitution
The following table outlines the expected relative reactivity of this compound and other benzylic bromides in a typical SN2 reaction, such as the formation of a phosphonium salt with triphenylphosphine. This reaction is a key step in the Wittig reaction.[6][7]
Table 2: Predicted Relative Reactivity in a Standardized SN2 Reaction
| Benzylic Bromide | Expected Relative Rate |
| 4-Methoxybenzyl bromide | Fast |
| 4-Methylbenzyl bromide | Moderate-Fast |
| Benzyl bromide | Moderate |
| This compound | Moderate-Slow |
| 4-Nitrobenzyl bromide | Slow |
This prediction is based on the principle that electron-withdrawing groups can slow down SN2 reactions where there is no significant charge development on the benzylic carbon in the transition state.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. The reactivity of the benzylic bromide in this reaction is influenced by the ease of oxidative addition to the palladium(0) catalyst.[8][9][10]
Table 3: Predicted Yields in a Standardized Suzuki-Miyaura Coupling Reaction
| Benzylic Bromide | Arylboronic Acid | Predicted Yield |
| 4-Methoxybenzyl bromide | Phenylboronic acid | High |
| 4-Methylbenzyl bromide | Phenylboronic acid | High |
| Benzyl bromide | Phenylboronic acid | Good |
| This compound | Phenylboronic acid | Good-Moderate |
| 4-Nitrobenzyl bromide | Phenylboronic acid | Moderate |
Yields are predicted based on general trends in Suzuki-Miyaura reactions of benzylic halides. Electron-withdrawing groups can sometimes lead to lower yields due to side reactions.
Experimental Protocols
To empirically determine the relative reactivities, the following standardized experimental protocols are proposed.
Protocol 1: Comparative Nucleophilic Substitution with Triphenylphosphine
This protocol describes the formation of the corresponding benzyltriphenylphosphonium bromides, which are precursors for the Wittig reaction.[7]
Materials:
-
This compound
-
Benzyl bromide
-
4-Methoxybenzyl bromide
-
4-Nitrobenzyl bromide
-
Triphenylphosphine (PPh3)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
Procedure:
-
In separate, flame-dried, round-bottom flasks equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of the respective benzylic bromide in anhydrous toluene.
-
To each flask, add a solution of 1.1 equivalents of triphenylphosphine in anhydrous toluene.
-
Stir the reaction mixtures at a constant temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or 1H NMR spectroscopy by taking aliquots at regular time intervals.
-
The rate of reaction can be determined by measuring the disappearance of the starting benzylic bromide or the appearance of the phosphonium salt.
-
Upon completion, cool the reaction mixtures to room temperature. The phosphonium salt will precipitate.
-
Collect the solid product by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Characterize the products by melting point, 1H NMR, and 31P NMR spectroscopy.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol outlines a standardized procedure for the palladium-catalyzed cross-coupling of the benzylic bromides with phenylboronic acid.[8][10]
Materials:
-
This compound
-
Benzyl bromide
-
4-Methoxybenzyl bromide
-
4-Nitrobenzyl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In separate, oven-dried Schlenk tubes under an inert atmosphere, combine one equivalent of the respective benzylic bromide, 1.2 equivalents of phenylboronic acid, 2 mole % of palladium(II) acetate, 4 mole % of triphenylphosphine, and 2 equivalents of potassium carbonate.
-
To each tube, add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Seal the tubes and heat the reaction mixtures at a constant temperature (e.g., 90 °C) for a set period (e.g., 12 hours).
-
After cooling to room temperature, dilute the reaction mixtures with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the coupled product and characterize by 1H NMR and mass spectrometry.
Visualizing Reaction Workflows
References
- 1. scispace.com [scispace.com]
- 2. Understanding electronic effects on carboxylate-assisted C–H activation at ruthenium: the importance of kinetic and thermodynamic control - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. global.oup.com [global.oup.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
A Comparative Guide to HPLC Methods for Purity Assessment of Methyl 3-(4-bromomethyl)cinnamate
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl 3-(4-bromomethyl)cinnamate is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from its potential impurities.[1][2] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for assessing the purity of this compound, complete with experimental protocols and supporting data.
This compound is a derivative of methyl cinnamate and serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry for the development of new therapeutic agents.[3] Its synthesis can introduce various impurities, including unreacted starting materials or by-products from reactions like bromination.[3] Therefore, a robust, stability-indicating HPLC method is essential to ensure that all potential process-related impurities and degradation products are effectively separated and quantified.[1][4]
Comparison of HPLC Methods
Two RP-HPLC methods are proposed and compared: an isocratic method and a gradient elution method. The isocratic method offers simplicity and rapid analysis, suitable for routine quality control where the impurity profile is well-defined. The gradient method provides higher resolving power, making it ideal as a stability-indicating method for separating a wider and more complex range of potential impurities and degradation products.
Quantitative Data Summary
The performance of the two HPLC methods is summarized in the table below. The data is based on the analysis of a hypothetical sample of this compound containing potential impurities derived from its synthesis, such as methyl cinnamate and p-tolualdehyde.
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution (Stability-Indicating) |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 60% B | Gradient: 40% to 90% B in 15 min |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min |
| Detection Wavelength | 274 nm[5] | 274 nm |
| Column Temperature | Ambient (25 °C)[5] | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 15 minutes | 20 minutes |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 12.2 min |
| Resolution (Main Peak vs. Closest Impurity) | > 1.5 | > 2.0 |
| Advantages | Faster run time, simpler operation. | Superior separation of complex mixtures, suitable as a stability-indicating method. |
| Disadvantages | May not resolve all potential impurities. | Longer run time, more complex method development. |
Experimental Protocols
Detailed methodologies for each of the compared HPLC methods are provided below.
Method 1: Isocratic Elution
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.[5]
-
Reversed-phase C18 column (5 µm particle size, 4.6 mm internal diameter, 250 mm length).[5]
2. Reagents and Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water in a 60:40 (v/v) ratio.[5] To prepare 1 L of 0.1% phosphoric acid, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.[5]
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/minute.[5]
-
Detection: UV detection at 274 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (approximately 25 °C).[5]
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Run the analysis for 15 minutes.
-
Identify and integrate the peaks to determine the purity based on the relative peak area.
Method 2: Gradient Elution (Stability-Indicating)
1. Instrumentation:
-
A standard HPLC system with a gradient pump and a UV detector.
-
Reversed-phase C18 column (5 µm particle size, 4.6 mm internal diameter, 250 mm length).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solution: Prepare as described in Method 1, using a 50:50 mixture of Mobile Phase A and B as the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV detection at 274 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 15 90 17 90 18 40 | 20 | 40 |
4. Procedure:
-
Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is observed.
-
Inject the sample solution.
-
Execute the gradient run for 20 minutes.
-
Analyze the chromatogram to identify and quantify the main peak and any impurities.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the HPLC purity assessment of this compound.
Caption: Experimental workflow for HPLC purity analysis.
Method Comparison Logic
This diagram outlines the logical relationship in comparing the two proposed HPLC methods for the purity analysis of this compound.
Caption: Logical comparison of the two HPLC methods.
References
Comparative In-Vitro Analysis of Novel Compounds Derived from Cinnamic Acid Scaffolds
A detailed guide for researchers and drug development professionals on the biological activities of cinnamic acid derivatives, offering insights into their potential as therapeutic agents.
This guide provides a comparative analysis of the in-vitro biological activities of various compounds synthesized from cinnamic acid precursors, structurally analogous to derivatives of Methyl 3-(4-bromomethyl)cinnamate. The following sections present quantitative data from anticancer, anti-inflammatory, and neuroprotective assays, accompanied by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Anticancer Activity
A variety of novel cinnamoyl derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. The data below summarizes the in-vitro anticancer activity of selected compounds.
Table 1: In-Vitro Anticancer Activity of Cinnamoyl Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3e | U87MG (Glioblastoma) | MTT Assay | >25 µg/mL (approx. >45 µM) | [1] |
| SH-SY5Y (Neuroblastoma) | MTT Assay | >25 µg/mL (approx. >45 µM) | [1] | |
| Compound 5 | A-549 (Lung Cancer) | MTT Assay | 10.36 | [2] |
| 3h | MCF-7 (Breast Cancer) | Antiproliferative Assay | 0.36 | [3] |
| Dihydrocoumarin Derivative 1 | Not Specified | BSLT | LC50: 15.84 ppm | [4] |
| Dihydrocoumarin Derivative 2 | Not Specified | BSLT | LC50: 25.11 ppm | [4] |
| Dihydrocoumarin Derivative 3 | Not Specified | BSLT | LC50: 31.62 ppm | [4] |
Note: Conversion of µg/mL to µM for compound 3e is an approximation based on a representative molecular weight.
Anti-inflammatory Activity
The anti-inflammatory potential of synthetic cinnamate-derived compounds has been investigated through their ability to modulate inflammatory responses in cellular models.
Table 2: In-Vitro Anti-inflammatory Activity of Cinnamate Derivatives
| Compound | Cell Line | Assay | Effect | Reference |
| Methyl Cinnamate | RAW264.7 | RT-PCR | Suppressed LPS-induced Cox2, Nos2, and Tnfα mRNA expression | [5][6] |
| Diene 1 | RAW 264.7 | ELISA | Inhibited secretion of IL-1β, TNF-α, INF-γ, MCP-1, and IL-6 | [7] |
| Increased production of IL-13, IL-4, and IL-10 | [7] | |||
| Reduced expression of TLR4 | [7] |
Neuroprotective Activity
The neuroprotective effects of cinnamic acid derivatives have been assessed in various in-vitro models of neurotoxicity and neurodegeneration.
Table 3: In-Vitro Neuroprotective Activity of Cinnamate Derivatives
| Compound | Cell Line | Assay | Effect | Reference |
| Metabolite 2 (N-propyl cinnamamide) | Not Specified | AChE Inhibition Assay | IC50: 8.27 µM | [8] |
| Metabolite 3 (2-methyl heptyl benzoate) | SH-SY5Y | H2O2 and Aβ1-42 induced-neurotoxicity | More potent than catechin and epigallocatechin-3-gallate | [8] |
| Metabolite 4 (p-hydroxy benzoic acid) | Not Specified | COX-2 Inhibition Assay | IC50: 1.85 µM | [8] |
| CA/RAMEB Inclusion Complex | SH-SY5Y | MPP+ induced neurotoxicity | Significantly counteracted neurotoxin effect at 10, 30, and 125 µM | [9] |
| Methyl-3-O-methyl gallate (M3OMG) | Rat Brain Homogenate | Oxidative Stress Assays | Mitigated NaF-induced oxidative stress | [10] |
| Procyanidins (PCs) | PC12 cells | Oxidative Stress Assays | Increased antioxidant activities, decreased ROS and MDA levels | [11] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells (e.g., U87MG, SH-SY5Y, A-549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Brine Shrimp Lethality Test (BSLT)
The Brine Shrimp Lethality Test is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of compounds.
-
Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination.
-
Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent and diluted with artificial seawater to various concentrations.
-
Exposure: A specific number of nauplii (larvae) are transferred to vials containing the test solutions.
-
Incubation and Mortality Count: After a 24-hour incubation period, the number of dead nauplii in each vial is counted.
-
LC50 Determination: The lethal concentration 50 (LC50), the concentration at which 50% of the nauplii are killed, is determined using probit analysis.
Anti-inflammatory Assay (LPS-induced RAW264.7 cells)
This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
LPS Stimulation: The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: The expression levels of inflammatory genes (e.g., Cox2, Nos2, Tnfα) are determined by extracting RNA from the cells and performing quantitative real-time polymerase chain reaction (qRT-PCR).
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
-
Reaction Mixture Preparation: A reaction mixture containing acetylcholinesterase, the substrate acetylthiocholine iodide, and DTNB (Ellman's reagent) in a buffer is prepared.
-
Inhibitor Addition: The test compound (inhibitor) at various concentrations is added to the reaction mixture.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate. Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine.
-
Colorimetric Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Absorbance Measurement: The rate of formation of this yellow product is monitored by measuring the absorbance at 412 nm over time. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Visualizations
Experimental Workflow for In-Vitro Anticancer Screening
Caption: General workflow for the synthesis and in-vitro anticancer screening of novel compounds.
Signaling Pathway in Macrophage-Mediated Inflammation
Caption: Simplified TLR4 signaling pathway targeted by anti-inflammatory compounds.
Neuroprotective Mechanisms of Action
Caption: Overview of neuroprotective actions of cinnamate derivatives against various neuronal insults.
References
- 1. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 4. ajouronline.com [ajouronline.com]
- 5. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evidence that the anti-inflammatory effect of synthetic cinnamate-derived dienes is directly linked to a macrophage repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New neuroprotective derivatives of cinnamic acid by biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of methyl-3-O-methyl gallate against sodium fluoride-induced oxidative stress in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Methyl 3-(4-bromomethyl)cinnamate
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 3-(4-bromomethyl)cinnamate is a valuable building block, and this guide provides a comprehensive comparison of four distinct synthetic routes to this compound. The analysis includes detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| 1. Benzylic Bromination | Methyl 4-methylcinnamate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | 2 hours | 77 (Reflux in CCl4) | ~80-90 (estimated) | Direct, high-yielding final step. | Requires synthesis of the starting cinnamate. |
| 2. Horner-Wadsworth-Emmons | 4-(bromomethyl)benzaldehyde, Trimethyl phosphonoacetate | Sodium methoxide | 1 hour | Room Temperature | ~70-80 (estimated) | Mild reaction conditions, high E-alkene selectivity, easy purification. | Requires synthesis of the starting aldehyde and phosphonate. |
| 3. Heck Coupling | 4-(bromomethyl)iodobenzene, Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | 2-4 hours | 100 | ~80-90 (estimated) | High yield, good functional group tolerance. | Requires synthesis of a specific aryl iodide, palladium catalyst can be expensive. |
| 4. Doebner-Knoevenagel & Esterification | 4-(bromomethyl)benzaldehyde, Malonic acid, Methanol | Pyridine, Piperidine, Sulfuric acid | ~4-6 hours (total) | Reflux | ~75-85 (overall) | Utilizes readily available starting materials. | Two-step process, requires isolation of the intermediate acid. |
Experimental Protocols
Route 1: Benzylic Bromination of Methyl 4-methylcinnamate
This route involves the radical bromination of the benzylic methyl group of methyl 4-methylcinnamate.
Step 1: Synthesis of Methyl 4-methylcinnamate (via Heck Coupling)
A plausible method for synthesizing the starting material is the Heck reaction.
-
Procedure: In a round-bottom flask, combine 4-iodotoluene (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in anhydrous acetonitrile. The mixture is heated to 100 °C under an inert atmosphere for 2-4 hours. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford methyl 4-methylcinnamate. A reported yield for a similar reaction is in the range of 80-90%.[1][2][3]
Step 2: Benzylic Bromination
-
Procedure: To a solution of methyl 4-methylcinnamate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). The mixture is heated to reflux (around 77 °C) for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.[4][5]
Route 2: Horner-Wadsworth-Emmons (HWE) Reaction
This route constructs the cinnamate double bond via a Horner-Wadsworth-Emmons reaction.
Step 1: Synthesis of 4-(bromomethyl)benzaldehyde
-
Procedure: 4-Methylbenzonitrile is refluxed with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in a non-polar solvent like carbon tetrachloride to yield 4-(bromomethyl)benzonitrile. This intermediate is then dissolved in toluene and cooled to 0°C. Diisobutylaluminium hydride (DIBAL-H) is added dropwise, and the reaction is stirred for 1 hour. The reaction is quenched with HCl, and the product, 4-(bromomethyl)benzaldehyde, is extracted and purified. The reduction step has a reported yield of around 70%.[6][7]
Step 2: Horner-Wadsworth-Emmons Reaction
-
Procedure: In a round-bottom flask, sodium methoxide (1.1 eq) is added to a solution of trimethyl phosphonoacetate (1.1 eq) in anhydrous THF at 0 °C. The mixture is stirred for 30 minutes. A solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound. The HWE reaction generally provides the E-isomer with high selectivity.[8][9][10][11]
Route 3: Heck Coupling
This route forms the cinnamate double bond through a palladium-catalyzed Heck coupling reaction.
Step 1: Synthesis of 4-(bromomethyl)iodobenzene
A potential synthesis involves the iodination of 4-bromotoluene followed by benzylic bromination.
-
Procedure: 4-Bromotoluene can be iodinated using various methods, such as with iodine and a strong oxidizing agent. The resulting 1-bromo-4-iodotoluene is then subjected to benzylic bromination using NBS and a radical initiator, similar to the procedure in Route 1, to yield 4-(bromomethyl)iodobenzene.
Step 2: Heck Coupling
-
Procedure: A mixture of 4-(bromomethyl)iodobenzene (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in a suitable solvent such as acetonitrile or DMF is heated to 100 °C under an inert atmosphere for 2-4 hours. After cooling, the reaction mixture is worked up as described in Route 1, Step 1. Purification by column chromatography should afford this compound. The Heck reaction typically favors the formation of the trans-isomer.[1][3][12]
Route 4: Doebner-Knoevenagel Condensation and Fischer Esterification
This two-step route first synthesizes the cinnamic acid derivative, which is then esterified.
Step 1: Synthesis of 3-(4-bromomethyl)cinnamic acid (Doebner-Knoevenagel Condensation)
-
Procedure: 4-(Bromomethyl)benzaldehyde (1.0 eq) and malonic acid (1.5 eq) are dissolved in pyridine. A catalytic amount of piperidine is added, and the mixture is heated to reflux for 2-3 hours. The reaction mixture is then cooled and poured into a mixture of ice and concentrated HCl. The precipitated solid is collected by filtration, washed with water, and dried to give 3-(4-bromomethyl)cinnamic acid. The Doebner modification of the Knoevenagel condensation typically gives good yields of cinnamic acids.[13][14][15][16][17]
Step 2: Fischer Esterification
-
Procedure: 3-(4-Bromomethyl)cinnamic acid (1.0 eq) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.[7][18][19][20][21]
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of four synthetic routes to this compound.
References
- 1. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. DSpace [open.bu.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. bepls.com [bepls.com]
- 18. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 19. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 20. Fischer Esterification [organic-chemistry.org]
- 21. athabascau.ca [athabascau.ca]
Unveiling the Molecular Fingerprint: A Comparative FT-IR Guide to Methyl 3-(4-bromomethyl)cinnamate
In the landscape of pharmaceutical research and drug development, the precise characterization of synthesized molecules is paramount. Methyl 3-(4-bromomethyl)cinnamate, a versatile intermediate, requires stringent quality control to ensure the presence of all requisite functional groups for subsequent reactions. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and reliable analytical technique for this purpose. This guide provides a comparative analysis of the FT-IR spectrum of this compound, offering experimental data to distinguish it from potential precursors and related compounds.
Comparative Analysis of FT-IR Absorption Bands
The FT-IR spectrum of this compound is characterized by a unique combination of absorption bands corresponding to its constituent functional groups. The table below summarizes these characteristic peaks and compares them with those of a common precursor, Cinnamic Acid, and a related compound, Methyl Cinnamate. This comparison is crucial for researchers to confirm the successful synthesis and purity of the target molecule.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) in this compound | Reference Wavenumber (cm⁻¹) in Methyl Cinnamate | Reference Wavenumber (cm⁻¹) in Cinnamic Acid |
| Ester | C=O Stretch (α,β-unsaturated) | 1715 - 1730[1][2] | ~1717[3] | N/A |
| C-O Stretch | 1200 - 1300 & 1000 - 1100[1][2][4] | Present[5] | 1210 - 1320[1] | |
| Aromatic Ring | C=C Stretch (in-ring) | 1400 - 1600[1][6] | Present | Present |
| =C-H Stretch | 3000 - 3100[1][6] | Present | Present | |
| C-H Out-of-Plane Bend | 800 - 850 (para-substituted)[7] | Varies with substitution | Varies with substitution | |
| Alkene (trans) | C=C Stretch (conjugated) | ~1625[8] | Present | Present |
| =C-H Out-of-Plane Bend | 960 - 980[9] | Present | Present | |
| Alkyl Halide | C-Br Stretch | 500 - 600[10] | N/A | N/A |
| Carboxylic Acid (Impurity) | O-H Stretch (broad) | Absent | N/A | 2500 - 3300 |
| C=O Stretch | Absent | N/A | 1690 - 1760[1] |
Note: The absence of a broad O-H stretch and the characteristic shift of the C=O stretch from a carboxylic acid to an α,β-unsaturated ester are key indicators of a successful reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This section outlines a standard procedure for acquiring an FT-IR spectrum of a solid sample like this compound.
Objective: To obtain a high-quality FT-IR spectrum of the solid sample to identify its functional groups.
Apparatus:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Spatula
-
Kimwipes
-
Isopropyl Alcohol or Acetone
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropyl alcohol or acetone.
-
Allow the solvent to fully evaporate.
-
Record a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal.
-
-
Sample Measurement:
-
Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks and compare their wavenumbers to the expected values in the comparison table to confirm the presence of the desired functional groups.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for confirming the functional groups in this compound using FT-IR spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Solved This is an IR spectrum of a sample of methyl | Chegg.com [chegg.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Unveiling the Structural Landscape of Brominated Methyl Cinnamate Derivatives: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography provides this atomic-level insight, guiding the design of novel therapeutics. This guide offers a comparative analysis of the crystallographic structures of Methyl 3-(4-bromomethyl)cinnamate derivatives, presenting key experimental data and protocols to support further research in this area.
While the precise crystal structure of this compound remains to be publicly reported, this guide leverages available crystallographic data from closely related brominated and substituted methyl cinnamate analogs to provide a valuable comparative framework. By examining the structural nuances of these derivatives, researchers can infer potential packing motifs, intermolecular interactions, and the influence of substituents on the overall crystal lattice.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of methyl cinnamate derivatives, offering a quantitative basis for structural comparison.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Ref. |
| (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate | C₁₇H₁₅BrO₃ | Orthorhombic | Pbca | 15.5226(9) | 5.9390(3) | 34.775(2) | 90 | 3205.9(3) | 8 | |
| Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | C₁₆H₂₁BO₄ | Monoclinic | P2₁/c | 10.372(1) | 11.029(1) | 14.303(2) | 108.83(1) | 1547.8(3) | 4 | [1] |
| Methyl (E)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | C₁₆H₂₁BO₄ | Monoclinic | P2₁/n | 10.793(2) | 8.012(2) | 19.336(4) | 98.43(3) | 1651.0(6) | 4 | [1] |
| Methyl (E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | C₁₆H₂₁BO₄ | Monoclinic | P2₁/c | 14.197(3) | 7.915(2) | 14.733(3) | 100.97(3) | 1626.7(6) | 4 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the synthesis and crystallization of methyl cinnamate derivatives, based on established literature.
Synthesis of (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate[1]
(E)-methyl 3-(3-(bromomethyl)phenyl)acrylate was initially synthesized according to a previously reported method. Subsequently, for the preparation of the title compound, 4-bromophenol (2.0 mmol) and potassium carbonate (1.2 mmol) were added to a solution of (E)-methyl 3-(3-(bromomethyl)phenyl)acrylate (2.0 mmol) in acetone (30 ml). The mixture was stirred at 329 K for 5 hours. The solvent was then removed under reduced pressure, and the resulting residue was purified by chromatography on silica gel using a 5% ethyl acetate in petroleum ether eluent.
Crystallization[1]
Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a methanol solution of the purified compound.
X-ray Data Collection and Structure Refinement[1]
Data collection is typically performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of a methyl cinnamate derivative.
Caption: A generalized workflow from synthesis to crystal structure determination.
References
A Comparative Analysis of the Biological Activities of Methyl 3-(4-bromomethyl)cinnamate Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer and Antioxidant Potential of Substituted Cinnamate Derivatives
Cinnamic acid and its derivatives have emerged as a promising class of compounds in the development of new therapeutic agents, demonstrating a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This guide provides a comparative overview of the biological activity of Methyl 3-(4-bromomethyl)cinnamate and its analogs, with a focus on their potential as anticancer agents. The inclusion of a bromomethyl group, an electron-withdrawing substituent, on the phenyl ring is a key structural feature that can significantly influence the compound's biological efficacy.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of various cinnamic acid derivatives have been evaluated against a range of cancer cell lines. While specific comparative data for a series of this compound analogs is limited in publicly available literature, the general structure-activity relationship (SAR) for cinnamic acid derivatives indicates that the presence of electron-withdrawing groups on the phenyl ring can enhance anticancer activity.[1][2][3] The data presented below is a compilation from various studies and is intended to provide a representative comparison. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Study |
| Cinnamic Acid | HT-144 (Melanoma) | 2400 | (Ceni et al., 2013)[4] |
| Cinnamic acid derivative with cyano group | HeLa (Cervical Cancer) | ~42-166 | (Sova et al., 2013)[2][3] |
| Phenyl amide cinnamate | MCF-7 (Breast Cancer) | Inhibition at 40 µg/ml | (Ernawati et al., 2024)[5][6] |
| Substituted Cinnamic Amide | A549 (Lung Cancer) | 10.36 | (Kumar et al., 2022)[7] |
| 4-methoxy-trans-cinnamic acid | (α-glucosidase inhibition) | - | (Adisakwattana et al., 2004)[8] |
Note: The above table is a representative summary from multiple sources and not a direct head-to-head comparison from a single study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the MTT and DPPH assays, which are commonly employed to assess the anticancer and antioxidant activities of compounds like this compound analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. It is a stable free radical that is neutralized by accepting a hydrogen or an electron from an antioxidant, leading to a color change from purple to yellow.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (this compound analogs)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Reaction Mixture: Add a specific volume of the test compound or control to the DPPH solution in a 96-well plate or cuvette.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a blank (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
Visualizing the Mechanism of Action
To understand the potential mechanism by which this compound analogs exert their anticancer effects, a generalized experimental workflow and a plausible signaling pathway for apoptosis induction are presented below using Graphviz.
Caption: General workflow for synthesizing and evaluating the biological activity of cinnamate analogs.
Cinnamic acid and its derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways. The following diagram illustrates a generalized pathway that may be activated by these compounds.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Synthesized Compounds
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. While High-Performance Liquid Chromatography (HPLC) has traditionally been a cornerstone of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile primary method. This guide provides an objective comparison of qNMR with alternative methods, supported by experimental data, detailed protocols, and workflow visualizations.
Quantitative NMR stands out as a primary analytical method because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[1][2] This fundamental principle allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[2] This offers a significant advantage over chromatographic techniques like HPLC, which are relative methods requiring certified reference standards of the same compound for precise quantification.[1]
Head-to-Head: qNMR vs. HPLC
The choice between qNMR and HPLC for purity assessment depends on the specific analytical needs, the nature of the compound and its impurities, and the desired level of accuracy.[2] Below is a summary of their performance characteristics.
Quantitative Data Comparison
The following table summarizes representative validation parameters for the purity assessment of various organic compounds using ¹H-qNMR and HPLC-UV. This data, compiled from several studies, illustrates the comparable performance of the two techniques.
| Validation Parameter | ¹H-qNMR | HPLC-UV | Compound Example(s) & Notes |
| Linearity (R²) | ≥ 0.999 | ≥ 0.99 | For Coenzyme Q10, qNMR showed R² ≥ 0.99 over a range of 2.2–30.3 mg/mL, while HPLC-UV had R² ≥ 0.99 over 10.0–1000.0 µg/mL.[3] For Rosuvastatin, qNMR was linear from 0.10-5.00 mg/mL and HPLC from 0.001-0.0995 mg/mL, both with R² > 0.99. |
| Accuracy | High (often <1% error) | High, but can be influenced by impurity response factors. | For Coenzyme Q10, qNMR accuracy was assessed at one concentration with six samples, while HPLC-UV accuracy ranged from -0.3% to 7.1% (intra-batch) and -0.9% to 6.3% (inter-batch).[3] |
| Precision (RSD) | Excellent (typically <2%) | Very Good | For α-bisabolol, the RSD for qNMR was <1.75%.[4] Quantitative accuracy deviation for qNMR is generally reported to be <2.0%.[4] |
| Limit of Detection (LOD) | µg/mL to mg/mL range | ng/mL to µg/mL range | For Coenzyme Q10, qNMR LOD was 0.48 mg/0.7 mL, while HPLC-UV was 0.025 µg/mL.[3] For Rosuvastatin, qNMR LOD was 0.25 mg/mL, whereas HPLC was 0.00051 µg/mL. HPLC generally offers higher sensitivity.[5] |
| Limit of Quantification (LOQ) | µg/mL to mg/mL range | ng/mL to µg/mL range | For Coenzyme Q10, qNMR LOQ was 1.47 mg/0.7 mL, and HPLC-UV was 0.083 µg/mL.[3] For Rosuvastatin, qNMR LOQ was 0.80 mg/mL, and HPLC was 0.001695 µg/mL. |
Note: The data presented are representative and can vary depending on the specific compound, instrumentation, and experimental conditions.
A key takeaway is that while HPLC can be more sensitive for detecting trace impurities, qNMR often provides a more accurate assessment of the absolute purity of the main component, as it is a molar-based technique and less susceptible to discrepancies arising from different UV response factors of impurities.[2]
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for purity determination using ¹H-qNMR with an internal standard.
¹H-qNMR Experimental Protocol for Purity Determination
This protocol outlines the steps for determining the purity of a synthesized organic compound using an internal standard.
1. Materials and Reagents:
-
Analyte: The synthesized compound of interest.
-
Internal Standard (IS): A highly pure (certified reference material preferred), stable, non-volatile, and non-hygroscopic compound with simple NMR signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[6]
-
Deuterated Solvent: A solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃, D₂O).
2. Sample Preparation:
-
Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Add a precise volume of the deuterated solvent to the vial to dissolve both the analyte and the internal standard completely.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.[1]
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and IS). A value of 30-60 seconds is often sufficient for small molecules to ensure complete relaxation.[1][7]
-
Number of Scans (ns): Typically 16 to 64 scans are acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1]
-
Acquisition Time (aq): A minimum of 3 seconds is recommended to ensure good digital resolution.[1]
-
Spectral Width (sw): Should be sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[1]
4. Data Processing:
-
Apply a line broadening of approximately 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.[1]
-
Manually phase the spectrum to ensure all peaks are correctly phased.
-
Apply a baseline correction to ensure accurate integration.
-
Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.[1]
5. Purity Calculation: The purity of the analyte is calculated using the following formula[8]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte and I_IS are the integrals of the signals for the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
Purity_IS is the purity of the internal standard.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the qNMR purity determination process and a comparison of the analytical approaches.
Caption: Workflow for purity determination by qNMR.
Caption: Comparison of qNMR and HPLC methodologies.
Conclusion
qNMR is a robust, reliable, and increasingly recognized method for the purity determination of synthesized compounds.[1][4] Its nature as a primary analytical technique provides a high degree of accuracy and confidence in the results, often serving as an excellent orthogonal method to traditional chromatographic techniques like HPLC.[9] While HPLC remains a valuable tool, particularly for its high sensitivity in detecting trace impurities, qNMR offers the distinct advantages of providing an absolute purity value without the need for an analyte-specific reference standard, along with valuable structural information in the same experiment.[1][5] The choice of method should be guided by the specific requirements of the analysis, but for a comprehensive and accurate assessment of compound purity, the integration of qNMR into analytical workflows is highly recommended.
References
Unveiling Trace Impurities in Methyl 3-(4-bromomethyl)cinnamate: A Comparative Guide to LC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 3-(4-bromomethyl)cinnamate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification and quantification of trace impurities in this critical building block.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its reactive bromomethyl group makes it susceptible to the formation of several process-related and degradation impurities that must be carefully monitored and controlled. LC-MS has emerged as a powerful and indispensable tool for this purpose, offering unparalleled sensitivity and specificity.[2][3] This guide delves into the practical application of LC-MS for impurity profiling of this compound, presenting detailed experimental protocols and comparing its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The Power of LC-MS in Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[2][4] This synergy allows for the detection, identification, and quantification of trace-level impurities, even in complex matrices.[2][3] For a molecule like this compound, which contains a bromine atom, MS detection is particularly advantageous due to the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which serves as a unique signature for identifying bromine-containing impurities.[5][6]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the specific goals of the analysis. Below is a comparison of LC-MS with other commonly used techniques.
| Feature | LC-MS/MS | GC-MS | HPLC-UV |
| Sensitivity | Very High (pg-fg levels) | High (pg-ng levels) | Moderate (ng-µg levels) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | High (based on mass spectrum) | Moderate (based on UV absorbance) |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules.[7][8] | Volatile and thermally stable compounds.[8] | Compounds with a UV chromophore.[9][10] |
| Impurity Identification | Excellent (provides molecular weight and structural information through fragmentation).[3] | Good (provides characteristic fragmentation patterns). | Limited (relies on retention time matching with standards). |
| Sample Preparation | Often straightforward, involving simple dilution. | May require derivatization for non-volatile compounds. | Simple, similar to LC-MS. |
| Cost | High | Moderate | Low |
Experimental Protocols
LC-MS/MS Method for Trace Impurity Analysis
This protocol provides a starting point for the development of a robust LC-MS/MS method for the analysis of this compound and its impurities.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of 10 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-500) for initial impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) to generate fragment ions for structural elucidation. |
Visualizing the Workflow and Impurity Identification Logic
The following diagrams illustrate the experimental workflow for impurity identification and the logical process for characterizing potential impurities in this compound.
Experimental workflow for LC-MS based impurity identification.
Logical approach to impurity characterization.
Conclusion
For the identification of trace impurities in this compound, LC-MS/MS stands out as the superior analytical technique due to its high sensitivity, specificity, and ability to provide structural information. While HPLC-UV is a cost-effective method for quantifying known impurities with a UV chromophore, it lacks the capability for identifying unknown compounds. GC-MS is suitable for volatile impurities but is not applicable to the broader range of potential non-volatile and thermally labile by-products and degradants. The implementation of a robust LC-MS method, as outlined in this guide, is crucial for ensuring the quality and safety of this important pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
References
- 1. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. savemyexams.com [savemyexams.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. youtube.com [youtube.com]
- 9. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. biopharminternational.com [biopharminternational.com]
Efficacy of Methyl 3-(4-bromomethyl)cinnamate as an inhibitor in specific assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory efficacy of cinnamic acid derivatives in various biological assays, with a focus on their potential as anticancer agents. While specific inhibitory data for Methyl 3-(4-bromomethyl)cinnamate is not extensively available in the public domain, this document leverages experimental data from closely related cinnamic acid derivatives to offer a comprehensive overview of this class of compounds.
Introduction to Cinnamic Acid Derivatives as Inhibitors
Cinnamic acid and its derivatives are naturally occurring phenolic compounds that have garnered significant attention in medicinal research due to their diverse biological activities.[1] These activities are largely attributed to the versatile chemical structure of the 3-phenyl acrylic acid functionality, which allows for substitutions on the phenyl ring, additions at the α,β-unsaturation, and reactions at the carboxylic acid group.[1] These modifications have led to the development of numerous derivatives with potential as antineoplastic agents, enzyme inhibitors, and antimicrobials.[1][2]
This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, including potential anti-inflammatory and anti-tumor drug candidates.[3] The presence of a reactive bromomethyl group makes it a valuable building block for creating a diverse library of cinnamate derivatives for biological screening.[4]
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of various cinnamic acid derivatives against different cancer cell lines and enzymes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
| Compound/Derivative | Assay/Target | Cell Line/Enzyme | IC50 Value (µM) | Reference |
| General Cinnamic Acid Derivatives | Cytotoxicity (MTT Assay) | HeLa (Cervical Adenocarcinoma) | 42 - 166 | [5][6] |
| Cytotoxicity (MTT Assay) | K562 (Myelogenous Leukemia) | 42 - 166 | [5][6] | |
| Cytotoxicity (MTT Assay) | Fem-x (Malignant Melanoma) | 42 - 166 | [5][6] | |
| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 42 - 166 | [5][6] | |
| Specific Cinnamic Acid Derivatives | ||||
| Compound 5 (cyano-substituted) | Cytotoxicity (MTT Assay) | A-549 (Lung Cancer) | 10.36 | [7] |
| Cinnamic Acid | Cytotoxicity | HT-144 (Melanoma) | 2400 | [8] |
| Saturated Cinnamic Acid Derivative | Enzyme Inhibition | Chorismatases (FkbO, Hyg5) | Micromolar to low millimolar range | [9] |
| Unsaturated Cinnamic Acid Derivative | Enzyme Inhibition | Chorismatases (FkbO, Hyg5) | Millimolar range | [9] |
| Both Saturated and Unsaturated Derivatives | Enzyme Inhibition | Isochorismatase (EntB) | Micromolar range | [9] |
| Caffeic Acid Ethyl Ester (CAEE) | Enzyme Inhibition | E. coli β-glucuronidase (EcGUS) | 3.2 - 22.2 | [10] |
| p-Chlorocinnamic Acid | Enzyme Inhibition | Tyrosinase | 477 | [2] |
| p-Nitrocinnamic Acid | Enzyme Inhibition | Tyrosinase | 521 | [2] |
| Cinnamic Acid | Enzyme Inhibition | Tyrosinase | 2100 | [2] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Figure 1: Workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (cinnamic acid derivatives).
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well.
-
Formazan Formation: The plate is incubated for a few hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Enzyme Inhibition Assay (General Protocol)
The specific protocol for an enzyme inhibition assay varies depending on the enzyme being studied. However, a general workflow can be outlined.
Workflow:
Figure 2: General workflow for an enzyme inhibition assay.
Key Components:
-
Enzyme: The specific enzyme of interest (e.g., tyrosinase, β-glucuronidase).
-
Substrate: A molecule upon which the enzyme acts. The conversion of the substrate is what is measured.
-
Inhibitor: The test compound (cinnamic acid derivative) at various concentrations.
-
Buffer: Maintains the optimal pH for the enzymatic reaction.
-
Detection Method: A method to quantify the product of the enzymatic reaction, often spectrophotometric or fluorometric.
Signaling Pathway Context: Matrix Metalloproteinase-9 (MMP-9) Inhibition
Several studies have investigated cinnamic acid derivatives as inhibitors of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer invasion and metastasis.[7] The inhibition of MMP-9 is a promising strategy for cancer therapy.
Figure 3: Inhibition of MMP-9 by cinnamic acid derivatives.
Conclusion
The available data strongly suggest that cinnamic acid derivatives represent a promising class of compounds with significant potential as anticancer agents and enzyme inhibitors. While specific efficacy data for this compound as a direct inhibitor is limited, its role as a synthetic intermediate is crucial for the development of novel and more potent derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the inhibitory activity of this chemical scaffold against various therapeutic targets. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-(4-bromomethyl)cinnamate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-(4-bromomethyl)cinnamate, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Key Safety and Hazard Information
This compound is a white to slightly pale yellow crystalline powder.[1] It is classified as a substance that causes skin and serious eye irritation.[1] All personnel handling this compound should be thoroughly familiar with its properties and the associated safety precautions.
| Property | Data |
| Appearance | White - Slightly pale yellow crystal/powder |
| CAS Number | 946-99-6 |
| Molecular Formula | C11H11BrO2 |
| Molecular Weight | 255.11 g/mol |
| Melting Point | 60°C |
| Boiling Point | 163°C /0.01kPa |
| Primary Hazards | Causes skin irritation, serious eye irritation |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection/face protection, protective clothing |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.
1. Personal Protective Equipment (PPE) and Preparation:
-
Don appropriate PPE: Before handling the chemical, ensure you are wearing chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1][2]
-
Prepare the disposal area: Ensure the designated disposal area is clean and free of incompatible materials, particularly strong oxidizing agents.[3] Have spill control materials readily available.
2. Waste Collection:
-
Solid Waste: Carefully sweep any solid this compound into a clearly labeled, sealable hazardous waste container.[1] Avoid creating dust.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and paper towels, must also be placed in the designated hazardous waste container.
-
Unused Product: Unwanted or expired this compound should be kept in its original or a compatible, tightly sealed container.[2]
3. Labeling and Storage of Waste:
-
Proper Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[2] The storage area should be cool and dark.[1]
4. Final Disposal:
-
Engage a Licensed Waste Disposal Contractor: The final disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[2][4]
-
Follow all Regulations: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[1] Some regulations may permit incineration in an approved facility equipped with an afterburner and scrubber.[1]
5. Decontamination:
-
Clean the Area: Thoroughly decontaminate the work area and any equipment used in the disposal process with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Wash Hands: Wash hands thoroughly with soap and water after completing the disposal procedure.[1][2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 3-(4-bromomethyl)cinnamate
Essential Safety and Handling Guide for Methyl 3-(4-bromomethyl)cinnamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 946-99-6). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Safety and Properties
A summary of the key safety and physical data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |
| Molecular Weight | 255.11 g/mol | [1] |
| Appearance | White to slightly pale yellow crystal/powder | [2][3] |
| Melting Point | 60°C | [3] |
| Boiling Point | 163°C /0.01kPa | [3] |
| Storage Temperature | 15–25°C | [2] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction. Toxic to aquatic life. | [3] |
| Precautionary Statements | Wear protective gloves/protective clothing and eye/face protection. Wash hands thoroughly after handling. Avoid breathing dust. Dispose of contents/container to hazardous waste disposal. | [3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is mandatory to minimize risk and ensure a safe handling environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Confirm that all necessary Personal Protective Equipment (PPE) is available and in good condition.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be necessary for splash-prone procedures.[8]
-
Hand Protection: Wear nitrile or butyl rubber gloves.[2][9] Wash the outside of gloves before removal and wash hands thoroughly after.[9]
-
Body Protection: A lab coat or coveralls must be worn.[10] For tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[10][11]
-
Respiratory Protection: If dust or aerosols are likely to be generated, a respirator is required.[4][8]
3. Handling and Use:
-
Do not breathe in dust, fumes, or vapors.[4]
-
Weigh and transfer the chemical within a fume hood to minimize dust dispersion.[3]
-
Avoid contact with incompatible materials such as strong oxidants, bases, and active metals.[2]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][5]
-
Store away from incompatible substances.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid and Response Measures |
| Inhalation | Move the affected person to fresh air immediately.[1][12] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.[3] |
| Eye Contact | Immediately flush the eyes with plenty of lukewarm water for at least 15 minutes, making sure to rinse under the eyelids.[1][12] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
| Spill | Evacuate the area. For minor spills, and if it is safe to do so, sweep up the solid material, taking care not to create dust, and place it into a sealed, airtight container for disposal.[3] For larger spills, contact emergency services. Avoid allowing the substance to enter drains.[13] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound as hazardous waste.[4] This can be achieved by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and containers, must be treated as hazardous waste.[5] These items should be collected in a designated, sealed container for hazardous solid waste.[5]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with federal, state, and local regulations.[3] Consult with your institution's environmental health and safety department for specific guidance.
Procedural Workflow and Emergency Response
The following diagram illustrates the standard workflow for handling this compound and the immediate actions to take in case of an emergency.
Caption: Workflow for handling this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. talentchemicals.com [talentchemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. Personal Protective Equipment - Canada.ca [canada.ca]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. health.vic.gov.au [health.vic.gov.au]
- 12. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ehs.providence.edu [ehs.providence.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
